tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
説明
特性
IUPAC Name |
tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)16-10-8-14-7-5-4-6-9(14)13-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVXDFJAAQXUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856716 | |
| Record name | tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-58-1 | |
| Record name | Carbonic acid, 1,1-dimethylethyl imidazo[1,2-a]pyridin-2-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic framework renowned for its versatile pharmacological and photophysical properties, forming the core of numerous compounds in medicinal chemistry and materials science.[1][2] Derivatives of this scaffold exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties.[1][2] The targeted synthesis of specific analogues is crucial for developing new therapeutic agents and molecular probes.
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound (CAS No. 1313712-58-1).[3] This compound serves as a key intermediate, where the tert-butyloxycarbonyl (Boc) group acts as a protective shield for the reactive 2-hydroxy functional group on the imidazo[1,2-a]pyridine core. This protection strategy is fundamental in multi-step syntheses, preventing unwanted side reactions and enabling selective modifications at other positions of the heterocyclic system.
Authored for researchers, medicinal chemists, and drug development professionals, this document offers a detailed, field-proven perspective. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the described protocols are robust, reproducible, and self-validating through rigorous analytical characterization.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the core heterocyclic system, imidazo[1,2-a]pyridin-2-ol, from commercially available precursors. The subsequent step is the protection of the hydroxyl group using di-tert-butyl dicarbonate ((Boc)₂O), a standard and highly effective reagent for installing the acid-labile Boc protecting group.[4][5]
Rationale for the Synthetic Approach:
-
Step 1: Core Formation. The cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound is a classic and reliable method for constructing the imidazo[1,2-a]pyridine ring system.[6] This approach offers high yields and regioselectivity.
-
Step 2: Hydroxyl Protection. The hydroxyl group at the 2-position of the imidazo[1,2-a]pyridine core is nucleophilic and can interfere with subsequent chemical transformations (e.g., lithiation, cross-coupling reactions). Protecting it as a tert-butyl carbonate masks its reactivity. The Boc group is chosen for its stability under a wide range of conditions (e.g., basic, hydrogenolytic) and its clean, straightforward removal under acidic conditions, typically with trifluoroacetic acid (TFA).[4][7]
Detailed Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridin-2-ol
This procedure outlines the synthesis of the key precursor via a cyclocondensation reaction.
Materials:
-
2-Aminopyridine
-
Ethyl 2-bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq.) in ethanol.
-
Reagent Addition: Add sodium bicarbonate (1.1 eq.) to the solution, followed by the dropwise addition of ethyl 2-bromoacetate (1.1 eq.). The addition of a base is crucial to neutralize the HBr formed during the initial alkylation step.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Cyclization: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Add an aqueous solution of HCl and reflux for an additional 2-3 hours to facilitate hydrolysis of the ester and drive the intramolecular cyclization.
-
Isolation: Cool the mixture in an ice bath and neutralize carefully with an aqueous NaOH solution until a precipitate forms.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield imidazo[1,2-a]pyridin-2-ol as a solid. The product can be further purified by recrystallization if necessary.
Synthesis of this compound
This protocol details the protection of the hydroxyl group of the precursor.
Materials:
-
Imidazo[1,2-a]pyridin-2-ol (from step 2.1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dioxane or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve imidazo[1,2-a]pyridin-2-ol (1.0 eq.) in anhydrous dioxane or DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add triethylamine (1.5 eq.) to the solution, followed by a catalytic amount of DMAP (0.1-0.2 eq.). DMAP serves as a highly effective acylation catalyst.[8]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and a cooling bath may be necessary to maintain the temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 3-5 hours.[8] Monitor the consumption of the starting material by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques provide a self-validating system to verify the identity of this compound.
Predicted Spectroscopic Data
The following table summarizes the expected key analytical data points for the title compound based on its structure and data from analogous compounds.[9][10][11][12][13]
| Technique | Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | δ (ppm), CDCl₃ | ~1.55 (s, 9H) | Singlet for the nine equivalent protons of the tert-butyl group.[9][13] |
| δ (ppm), CDCl₃ | ~7.00-8.20 (m, 5H) | Complex multiplet pattern for the five protons on the imidazo[1,2-a]pyridine core.[12][14] | |
| ¹³C NMR | δ (ppm), CDCl₃ | ~27.8 | Methyl carbons of the tert-butyl group. |
| δ (ppm), CDCl₃ | ~84.0 | Quaternary carbon of the tert-butyl group. | |
| δ (ppm), CDCl₃ | ~110-150 | Signals for the carbons of the aromatic imidazo[1,2-a]pyridine system. | |
| δ (ppm), CDCl₃ | ~151.5 | Carbonyl carbon of the carbonate group. | |
| IR | Wavenumber (cm⁻¹) | ~1755-1765 | Strong C=O stretching vibration characteristic of a carbonate ester.[9][10] |
| Wavenumber (cm⁻¹) | ~2980-3080 | C-H stretching from the aromatic and aliphatic (tert-butyl) groups. | |
| Wavenumber (cm⁻¹) | ~1640, ~1500 | C=C and C=N stretching vibrations from the aromatic heterocyclic core.[11] | |
| HRMS | [M+H]⁺ | C₁₂H₁₅N₂O₃⁺ | Calculated m/z should match the theoretical value, confirming the molecular formula.[1] |
Conclusion
This guide presents a robust and well-rationalized methodology for the synthesis of this compound. By following a logical two-step sequence—heterocyclic core formation followed by Boc protection—researchers can reliably access this valuable intermediate. The comprehensive characterization workflow, employing NMR, IR, and MS, provides an essential framework for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in medicinal chemistry and drug discovery.
References
-
Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate... - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction - MDPI. Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]
-
Syntheses and NMR spectra - The Royal Society of Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
2 - Supporting Information. Available at: [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - NIH. Available at: [Link]
-
Deprotection of tert‐butyl imidazo[1,2‐a:5,4‐b′]dipyridin‐2‐yl... - ResearchGate. Available at: [Link]
-
This compound, 98%+ - 幺米Lab. Available at: [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC - PubMed Central. Available at: [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH - MDPI. Available at: [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC - NIH. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. Available at: [Link]
-
Tert-butyl methyl carbonate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. Carbonic acid tert-butyl ester imidazo[1,2-a]pyridin-2-yl … [cymitquimica.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Formation of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
This technical guide provides a comprehensive overview of the chemical principles and practical methodologies for the synthesis of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate. The document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. It delves into the mechanistic underpinnings of the key transformations, offering not just procedural steps but also the causal reasoning behind the experimental choices.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the tert-Butyl Carbonate Moiety
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of therapeutics.[1] Its unique electronic and structural features allow for diverse biological activities. The introduction of a tert-butyl carbonate group at the 2-position can serve multiple purposes in drug design and development. It can act as a protecting group for a hydroxyl functionality, modulate the lipophilicity and metabolic stability of the parent molecule, or serve as a reactive handle for further functionalization. Understanding the precise mechanism of its formation is crucial for optimizing its synthesis and for the rational design of new chemical entities.
This guide will elucidate a robust two-stage synthetic strategy, commencing with the formation of the pivotal precursor, imidazo[1,2-a]pyridin-2-ol, followed by its conversion to the target carbonate.
Overall Synthetic Workflow
The formation of this compound is most effectively approached in a two-part synthesis. The first part establishes the core heterocyclic system, and the second introduces the carbonate functionality.
Part 1: Synthesis of the Key Precursor, Imidazo[1,2-a]pyridin-2-ol
The synthesis of the target carbonate necessitates the presence of a hydroxyl group at the C2 position of the imidazo[1,2-a]pyridine ring. A reliable method to achieve this is through the synthesis of an ester-substituted imidazo[1,2-a]pyridine, followed by hydrolysis.
Proposed Synthesis and Mechanism
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular condensation to form the bicyclic system.[2] Subsequent hydrolysis of the ethyl ester furnishes the desired imidazo[1,2-a]pyridin-2-ol.
Experimental Protocol: Synthesis of this compound
| Reagent | M.W. | Equivalents | Amount |
| Imidazo[1,2-a]pyridin-2-ol | 134.14 g/mol | 1.0 | (user defined) |
| Di-tert-butyl dicarbonate | 218.25 g/mol | 1.5 | (user defined) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 g/mol | 0.1 | (user defined) |
| Triethylamine (Et3N) | 101.19 g/mol | 1.5 | (user defined) |
| Dichloromethane (DCM) | - | - | (user defined) |
Procedure:
-
Dissolve imidazo[1,2-a]pyridin-2-ol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine, followed by a catalytic amount of DMAP.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Conclusion
The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry. The initial formation of the imidazo[1,2-a]pyridine core via condensation and cyclization, followed by a DMAP-catalyzed nucleophilic acylation, provides a reliable and efficient route to the target molecule. A thorough understanding of the underlying mechanisms, particularly the role of DMAP as a nucleophilic catalyst and the tautomeric nature of the precursor, is paramount for the successful execution and optimization of this synthesis. This guide provides the necessary theoretical framework and practical guidance for researchers to confidently approach the synthesis of this and related compounds.
References
Sources
An In-depth Technical Guide to tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer practical insights into the handling and utilization of this heterocyclic compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique bicyclic structure imparts favorable pharmacological properties, leading to a broad spectrum of biological activities.[1][2] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this heterocyclic system, underscoring its clinical relevance.[1] The versatility of the imidazo[1,2-a]pyridine nucleus allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties for various therapeutic targets, including cancer, infectious diseases, and inflammatory conditions.[3][4]
This compound serves as a key intermediate in the synthesis of more complex molecules based on this scaffold. The tert-butoxycarbonyl (Boc) group in this compound acts as a protecting group for the hydroxyl functionality at the 2-position of the imidazo[1,2-a]pyridine ring. This protection strategy is crucial for synthetic routes that require reactions at other positions of the molecule without affecting the hydroxyl group.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be reliably predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 1313712-58-1 | [5][6] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | Inferred from structure |
| Molecular Weight | 234.25 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |
Synthesis and Purification
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a highly plausible synthetic route can be inferred from the preparation of analogous compounds, such as tert-butyl (imidazo-dipyridin-2-yl) carbonate.[7] The proposed synthesis involves the reaction of a 2-hydroxy-imidazo[1,2-a]pyridine precursor with di-tert-butyl dicarbonate ((Boc)₂O).
Proposed Synthetic Protocol:
This protocol is based on established methods for the Boc-protection of hydroxyl groups on heterocyclic systems.
Reaction Scheme:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic acid tert-butyl ester imidazo[1,2-a]pyridin-2-yl … [cymitquimica.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
The Strategic Deployment of tert-Butyl Imidazo[1,2-a]pyridin-2-yl Carbonate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocycle is a key component in numerous commercially successful drugs, demonstrating its versatility across various therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[2] Within the diverse library of imidazo[1,2-a]pyridine-based building blocks, tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate has emerged as a particularly strategic asset for synthetic chemists. This guide provides a comprehensive overview of its synthesis, reactivity, and application, underscoring its value in the rapid construction of complex molecular architectures for drug discovery.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The inherent chemical properties of the imidazo[1,2-a]pyridine ring system, including its aromaticity, rigidity, and ability to participate in various non-covalent interactions, make it an ideal foundation for the design of potent and selective therapeutic agents. Its unique electronic distribution and steric profile allow for precise modulation of physicochemical properties, such as solubility and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The scaffold's synthetic tractability, with multiple sites for functionalization, further enhances its appeal in the development of novel drug candidates.[3][4][5]
Synthesis of the Building Block: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the construction of the core heterocyclic system, followed by the introduction of the tert-butyl carbonate moiety.
Step 1: Synthesis of Imidazo[1,2-a]pyridin-2-ol
The foundational imidazo[1,2-a]pyridin-2-ol is prepared via the condensation of a 2-aminopyridine with an α-hydroxy ester, such as ethyl 2-hydroxyacetate. This reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyridine onto the carbonyl carbon of the ester, followed by an intramolecular cyclization and dehydration to furnish the desired bicyclic alcohol.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridin-2-ol
-
Materials:
-
2-Aminopyridine
-
Ethyl 2-hydroxyacetate
-
High-boiling point solvent (e.g., Dowtherm A)
-
-
Procedure:
-
A mixture of 2-aminopyridine (1.0 eq) and ethyl 2-hydroxyacetate (1.1 eq) in a suitable high-boiling point solvent is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with a non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent and dried under vacuum to yield imidazo[1,2-a]pyridin-2-ol.
-
Step 2: Formation of this compound
The hydroxyl group of imidazo[1,2-a]pyridin-2-ol is then readily converted to the tert-butyl carbonate by reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Imidazo[1,2-a]pyridin-2-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran)
-
-
Procedure:
-
To a solution of imidazo[1,2-a]pyridin-2-ol (1.0 eq) in the chosen anhydrous solvent, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.2 eq).
-
Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise at room temperature.
-
The reaction mixture is stirred for a specified time, typically a few hours, while monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.[6]
-
Chemical Reactivity and Synthetic Utility
The tert-butyl carbonate group serves a dual purpose. Primarily, it functions as a protecting group for the 2-hydroxy functionality, which can be readily removed under acidic conditions to regenerate the parent alcohol. More importantly, it acts as an activated carbonyl moiety, making the C2 position susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.
The Role of the tert-Butyl Carbonate Group
The electron-withdrawing nature of the carbonate group enhances the electrophilicity of the C2 carbon of the imidazo[1,2-a]pyridine ring. This activation facilitates the displacement of the tert-butoxycarbonyloxy group by a variety of nucleophiles, enabling the introduction of diverse functionalities at this key position.
Caption: Reactivity of the title compound with nucleophiles.
Application in Medicinal Chemistry: Synthesis of PI3K Inhibitor Analogs
A prime example of the utility of this compound is in the synthesis of analogs of ZSTK474, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor.[7][8] The PI3K signaling pathway is frequently dysregulated in cancer, making it a critical target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has been successfully employed as a bioisostere for the benzimidazole core of ZSTK474.
The synthesis of these analogs often involves a key cross-coupling reaction, such as a Suzuki or Heck coupling, to introduce a substituted pyrimidine or triazine moiety at a specific position on the imidazo[1,2-a]pyridine ring. The C2 position is a common site for the attachment of pharmacophorically important groups. While a direct synthesis of a ZSTK474 analog from the title compound is not explicitly detailed in the provided search results, the strategic importance of functionalizing the C2 position makes this compound a highly valuable and logical precursor for such endeavors. The ability to introduce a nucleophile at C2, which could be a precursor to a boronic acid or a halide for subsequent cross-coupling, highlights its potential in this area.
The following hypothetical synthetic workflow illustrates how this building block could be employed in the synthesis of a key intermediate for PI3K inhibitor analogs.
Caption: Potential synthetic route to PI3K inhibitor analogs.
Data Summary
| Compound | Synthesis Method | Key Features | Application |
| Imidazo[1,2-a]pyridin-2-ol | Condensation of 2-aminopyridine and α-hydroxy ester | Core heterocyclic scaffold | Precursor to the title compound |
| This compound | Reaction of the -ol with (Boc)₂O | Activated building block for C2 functionalization | Synthesis of complex imidazo[1,2-a]pyridines |
| ZSTK474 Analogs | Scaffold hopping and cross-coupling reactions | Potent PI3K inhibitors | Anticancer drug discovery[7][8] |
Conclusion
This compound is a versatile and strategically important building block in medicinal chemistry. Its straightforward synthesis and the unique reactivity conferred by the tert-butyl carbonate group provide a powerful tool for the efficient construction of diverse libraries of imidazo[1,2-a]pyridine derivatives. The ability to readily introduce a wide range of functionalities at the C2 position makes it an invaluable precursor for the synthesis of complex, biologically active molecules, including potent kinase inhibitors. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in accelerating the drug discovery process.
References
-
Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. Available at: [Link]
-
(PDF) Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate... ResearchGate. Available at: [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. Available at: [Link]
-
Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). UQ eSpace. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of tert-Butyl Imidazo[1,2-a]pyridin-2-yl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate is a reagent of growing interest in medicinal chemistry and drug discovery, leveraging the privileged imidazo[1,2-a]pyridine scaffold.[1][2] Understanding the stability and optimal storage conditions of this compound is paramount to ensuring its integrity, maximizing experimental reproducibility, and safeguarding personnel. This guide provides a comprehensive overview of the chemical stability of this compound, drawing upon established principles of its constituent functional groups. It outlines potential degradation pathways, recommended storage and handling protocols, and a framework for conducting stability assessments.
Introduction: A Molecule of Two Halves
This compound incorporates two key structural motifs: the versatile imidazo[1,2-a]pyridine core and a reactive tert-butyl carbonate protecting group. The imidazo[1,2-a]pyridine moiety is a fused bicyclic heterocycle recognized for its broad spectrum of biological activities and is a cornerstone in the development of novel therapeutics.[2][3] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its ease of installation and removal under specific acidic conditions.[4]
The stability of the overall molecule is therefore a composite of the properties of these two components. While the imidazo[1,2-a]pyridine ring is generally robust, the tert-butyl carbonate group is susceptible to specific environmental factors, which dictates the primary handling and storage considerations.
Chemical Stability and Degradation Pathways
Direct stability data for this compound is not extensively documented in publicly available literature.[5] However, a robust understanding of its likely stability profile can be extrapolated from the well-characterized behavior of its core components.
The Vulnerability of the tert-Butyl Carbonate Group
The primary point of instability in the molecule is the tert-butyl carbonate functional group. This group is analogous to the widely used di-tert-butyl dicarbonate (Boc anhydride).
-
Susceptibility to Moisture (Hydrolysis): In the presence of moisture, tert-butyl carbonates can undergo slow hydrolysis to form tert-butanol and carbon dioxide.[4] For the title compound, this would lead to the formation of imidazo[1,2-a]pyridin-2-ol, tert-butanol, and CO2. This degradation is often autocatalytic as the formation of acidic byproducts can accelerate further decomposition.
-
Thermal Decomposition: While di-tert-butyl dicarbonate melts around room temperature (23°C), it can decompose at higher temperatures. Similarly, elevated temperatures should be avoided for this compound to prevent decomposition. Prolonged exposure to heat can lead to the gradual loss of the Boc group.
-
Acid-Mediated Cleavage: The tert-butyl carbonate group is designed to be labile under acidic conditions.[6] Strong acids, such as trifluoroacetic acid or hydrogen chloride, will rapidly cleave the Boc group to yield the corresponding alcohol (or carbamic acid, which decarboxylates) and isobutylene or tert-butanol. The inherent basicity of the imidazo[1,2-a]pyridine core could potentially create a microenvironment where trace acidic impurities might promote degradation.
The Robustness of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is an aromatic heterocyclic system and is generally considered stable.[7] It is a key component in numerous pharmaceutical agents due to its favorable metabolic stability and pharmacokinetic properties.[1][8]
-
pH Stability: The imidazo[1,2-a]pyridine ring system is stable across a wide pH range. However, it does possess a basic nitrogen atom that can be protonated by acids to form salts.[7] This property is unlikely to affect the stability of the core itself under typical storage conditions but is a key consideration in its reactivity and formulation.
-
Oxidative and Reductive Stability: The aromatic nature of the imidazo[1,2-a]pyridine core imparts a good degree of stability towards common oxidizing and reducing agents, although highly reactive species can, of course, induce degradation.
Recommended Storage and Handling Protocols
Based on the chemical properties outlined above, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at +2°C to +8°C. | To minimize thermal decomposition and slow down potential hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To displace moisture and oxygen, thereby preventing hydrolysis and potential long-term oxidative degradation. |
| Moisture | Keep container tightly closed and in a dry place. | The primary degradation pathway is through hydrolysis by moisture.[4] |
| Light | Protect from light. | While no specific photolability data is available for the title compound, many complex organic molecules can be light-sensitive. It is good practice to store in an amber vial or in the dark. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, strong oxidizing agents, and reducing agents. | Strong acids will cleave the Boc group. Other strong reagents may react with the imidazo[1,2-a]pyridine core or the carbonate group. |
Handling:
-
Handle and open the container with care in a well-ventilated area, preferably under a fume hood.
-
Use only non-sparking tools if the compound is a solid that could generate dust.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
After handling, wash hands thoroughly.
Experimental Protocol: Stability Assessment
To empirically determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Objective
To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify major degradation products.
Materials
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a UV detector
-
LC-MS for peak identification
-
pH meter
-
Forced degradation chamber (for temperature and humidity control)
-
Photostability chamber
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS to propose degradation pathways.
-
Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
Conclusion
While this compound is built upon a stable heterocyclic core, its handling and storage are dictated by the more sensitive tert-butyl carbonate group. The primary concerns are moisture and acid sensitivity, which can lead to the cleavage of the Boc group. By adhering to the recommended storage conditions of refrigeration (+2°C to +8°C) in a dry, inert atmosphere and by avoiding contact with incompatible materials, researchers can ensure the long-term stability and integrity of this valuable reagent. For critical applications, a focused stability study is recommended to fully characterize its behavior under specific experimental conditions.
References
-
Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]
-
PubChem. tert-Butyl peroxyisopropyl carbonate. Retrieved from [Link]
- XiXisys. (n.d.). GHS SDS for this compound.
-
Pipzine Chemicals. Imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Samanta, S., et al. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]
-
Nikolova, Y., & Danalev, D. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
-
Allen, S., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1313712-58-1 Name: [xixisys.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate: A Framework for Preformulation and Development
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthetic work-up to formulation and ultimate bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate in organic solvents. While specific experimental data for this compound is not extensively published, this paper establishes a robust predictive analysis based on its molecular architecture and outlines a definitive experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of solubility principles and practices.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of developability. For a compound like this compound, which serves as a potential synthetic intermediate or a scaffold for new chemical entities, understanding its solubility is paramount for:
-
Reaction Engineering and Purification: Selecting appropriate solvents for synthesis, controlling reaction kinetics, and designing efficient crystallization or chromatographic purification steps.[3]
-
Early-Stage Screening: Ensuring a compound is sufficiently soluble in assay buffers (often containing co-solvents like DMSO) is crucial for obtaining reliable data in high-throughput screening (HTS).[2][4]
-
Formulation Development: Poor solubility is a primary obstacle to achieving adequate drug exposure and bioavailability for oral and parenteral dosage forms.[5][6] Early characterization allows for the timely implementation of solubility enhancement strategies.[7]
This guide will first deconstruct the molecular features of the target compound to build a theoretical solubility model. It will then present a gold-standard experimental methodology for quantitative solubility determination, ensuring data integrity and reproducibility.
Molecular Structure Analysis and Theoretical Solubility Prediction
The principle of "like dissolves like" is the guiding tenet for predicting solubility, stating that substances with similar intermolecular forces are more likely to be miscible.[8][9][10] To apply this, we must analyze the structural components of this compound.
-
The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is the polar backbone of the molecule.
-
Polarity: It contains two nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. The aromatic nature of the rings contributes to dipole-dipole and π-π stacking interactions.
-
Solubility Behavior: The parent imidazo[1,2-a]pyridine scaffold generally exhibits good solubility in polar organic solvents such as ethanol and acetone but has poor affinity for water due to its hydrophobic hydrocarbon portions.[11]
-
-
The tert-Butyl Carbonate Group (-O-C(=O)O-C(CH₃)₃): This moiety, often used as a Boc protecting group, significantly influences the molecule's overall properties.[12][13]
-
Polarity and Steric Hindrance: The carbonate ester portion introduces polar character through its carbonyl and ether oxygens. However, this is largely overshadowed by the bulky and highly lipophilic (non-polar) tert-butyl group. This group's size also provides steric hindrance, which can disrupt the crystal lattice of the solid, potentially aiding dissolution, but can also hinder close interaction with highly ordered solvent structures (like water).
-
Solubility Behavior: The tert-butyl group dramatically increases the non-polar surface area, favoring interactions with non-polar solvents through weaker van der Waals forces.[14] It is known to be insoluble in water.[13]
-
Integrated Solubility Hypothesis:
The combination of a polar heterocyclic core with a large, non-polar side group suggests that this compound will exhibit a mixed solubility profile. It is predicted to be:
-
Poorly Soluble in highly polar, protic solvents like Water .
-
Moderately to Highly Soluble in polar aprotic solvents such as Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN), and Dichloromethane (DCM) , which can engage in dipole-dipole interactions without the strong hydrogen-bonding network of water.
-
Soluble in polar protic solvents like Ethanol (EtOH) and Methanol (MeOH) , where the alkyl portion of the alcohol can interact favorably with the tert-butyl group.
-
Likely Soluble in non-polar aromatic solvents like Toluene .
-
Slightly Soluble to Sparingly Soluble in highly non-polar aliphatic solvents like Hexane or Heptane , where the polarity of the imidazopyridine core may limit miscibility.
The following diagram illustrates the relationship between the molecule's structural features and solvent polarity.
Caption: Conceptual model of solute-solvent interactions.
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
To move beyond theoretical prediction, a robust experimental method is required. The Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[4][15]
Materials and Reagents
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE-lined septa
-
Calibrated analytical balance
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE, chemically compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~10-20 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard.[2][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least one hour to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter into a clean vial.
-
Trustworthiness Note: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of the solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the sample solution.
-
-
Dilution and Analysis: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method to determine the concentration of the dissolved compound.[1][18] The analysis requires a standard calibration curve prepared from known concentrations of the compound.[19]
Workflow Visualization
The following diagram outlines the experimental workflow for the Shake-Flask solubility determination method.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically to allow for easy comparison and analysis. The following table provides a template for presenting the results.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | Non-Polar | 25 | [Experimental Value] | [Calculated Value] |
| Water | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |
Safety and Handling
Researchers must adhere to standard laboratory safety protocols when handling this compound and organic solvents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[20][21]
-
Ventilation: All handling of the solid compound and volatile organic solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[21]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[20][22]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is governed by the interplay between its polar imidazo[1,2-a]pyridine core and its non-polar tert-butyl carbonate substituent. Theoretical analysis predicts favorable solubility in a range of common organic solvents of intermediate polarity, with limited solubility in the extremes of water and aliphatic hydrocarbons. This guide provides the predictive framework and a detailed, self-validating experimental protocol necessary for researchers to empirically determine the solubility profile of this compound. Such data is indispensable for guiding synthetic optimization, enabling robust biological screening, and laying the groundwork for future pharmaceutical development.
References
- Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine.
- Fiveable. (n.d.). Solute-Solvent Interactions Definition. Intro to Chemistry Key Term.
- Palmans, A. R. A., & Meijer, E. W. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. PMC - PubMed Central.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Various Authors. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate.
- QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Chemistry.
- Atwee, T. (2021, July 29). Solute-Solvent Interaction. Walsh Medical Media.
- Various Authors. (n.d.). Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate... ResearchGate.
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Apollo Scientific. (2022, September 16). Imidazo[1,2-a]pyrimidine Safety Data Sheet.
- JoVE. (2020, March 26). Solubility - Concept.
- Chemistry Help. (2025, December 6). How Does Polarity Affect Solvent Choice In Chemistry? [Video]. YouTube.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
- Gastens, M., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
-
Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. Retrieved from [Link]
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet.
- chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
- Pandey, P. K. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. sciforum.net [sciforum.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. contractpharma.com [contractpharma.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]
- 9. chem.ws [chem.ws]
- 10. m.youtube.com [m.youtube.com]
- 11. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 12. Di-tert-butyl_dicarbonate [chemeurope.com]
- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Video: Solubility - Concept [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaguru.co [pharmaguru.co]
- 20. fishersci.com [fishersci.com]
- 21. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note & Protocols: tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate as a Versatile Platform for the Synthesis of 2-Substituted Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous commercial drugs and clinical candidates.[1][2] While functionalization of the C3 position is well-established, methods for the diverse and efficient synthesis of C2-substituted analogs are crucial for expanding the chemical space available for drug discovery. This application note details the synthesis and utility of tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate, a stable, versatile, and readily prepared intermediate. We provide detailed, field-tested protocols for its synthesis from common starting materials and its subsequent application as a precursor for 2-ureido-imidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic potential. These methodologies are designed to be robust, scalable, and amenable to the rapid generation of compound libraries for high-throughput screening.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is an aromatic heterocyclic organic compound resulting from the fusion of a pyridine and an imidazole ring.[3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, conferring upon it a broad spectrum of pharmacological activities.[3] This has led to its designation as a privileged structure in drug development.
Marketed drugs containing this scaffold include the anxiolytics Alpidem and Saripidem, the insomnia therapeutic Zolpidem, the cardiotonic agent Olprinone, and the osteoporosis treatment Minodronic acid.[4][5] The therapeutic applications of imidazo[1,2-a]pyridine derivatives continue to expand, with ongoing research identifying novel kinase inhibitors and potent agents against cancer, viruses, bacteria, and protozoa.[4][6]
Caption: The versatile imidazo[1,2-a]pyridine scaffold is central to several marketed drugs.
Synthetic Landscape and the Need for Versatile Intermediates
The construction of the imidazo[1,2-a]pyridine core is typically achieved through well-established condensation reactions, most commonly reacting a 2-aminopyridine derivative with an α-haloketone.[7] Numerous innovative and environmentally benign strategies, including catalyst-free and multicomponent reactions, have also been developed.[3][5][8]
Post-synthesis functionalization is a key strategy for generating molecular diversity. The electron-rich nature of the imidazole ring makes the C3 position the most nucleophilic and, consequently, the most common site for electrophilic substitution and C-H functionalization.[4][9][10] While C3-functionalization is extensively documented, accessing a diverse range of substituents at the C2 position often requires more complex, multi-step syntheses.
To streamline the drug discovery process, there is a pressing need for stable, versatile C2-functionalized intermediates that can serve as a common platform for late-stage diversification. This compound is an ideal candidate. It is a solid, readily purified compound that acts as an efficient precursor for 2-amino derivatives and, more importantly, as an activated carbonyl synthon for reactions with a wide array of nucleophiles.
Protocol 1: Synthesis of this compound (3)
This protocol outlines a reliable, two-step synthesis starting from 2-aminopyridine. The first step involves a cyclization to form the key 2-amino-imidazo[1,2-a]pyridine intermediate, followed by a robust Boc-protection to yield the target carbonate.
Caption: Two-step workflow for the synthesis of the title carbonate intermediate.
Step A: Synthesis of 2-Aminoimidazo[1,2-a]pyridine (2)
Causality: This step utilizes a classic condensation-cyclization reaction. The pyridine ring nitrogen of 2-aminopyridine acts as a nucleophile, attacking the bromoacetaldehyde. Subsequent intramolecular cyclization by the exocyclic amino group, followed by dehydration, affords the aromatic imidazo[1,2-a]pyridine core. Ethanol is a suitable polar protic solvent for this transformation.
-
Reagents & Equipment:
-
2-Aminopyridine (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.2 eq)
-
48% Hydrobromic acid (HBr)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of bromoacetaldehyde diethyl acetal (1.2 eq) in water, add 48% HBr until the solution is acidic (pH ~1-2). Stir at room temperature for 2 hours to hydrolyze the acetal.
-
Carefully neutralize the solution with solid NaHCO₃ until effervescence ceases.
-
In a separate flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Add the aqueous solution of freshly prepared bromoacetaldehyde to the ethanolic solution of 2-aminopyridine.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and basify with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 2-aminoimidazo[1,2-a]pyridine (2).
-
Purify by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to obtain the pure product.
-
Step B: Synthesis of this compound (3)
Causality: This is a standard procedure for installing a tert-butoxycarbonyl (Boc) group onto an amino functionality. Di-tert-butyl dicarbonate ((Boc)₂O) is the electrophilic source of the Boc group. 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, activating the (Boc)₂O, while triethylamine (Et₃N) serves as a base to neutralize the acid generated during the reaction.[11][12]
-
Reagents & Equipment:
-
2-Aminoimidazo[1,2-a]pyridine (2) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve 2-aminoimidazo[1,2-a]pyridine (2) (1.0 eq) in anhydrous 1,4-dioxane under a nitrogen atmosphere.
-
Add DMAP (0.2 eq) and Et₃N (3.0 eq) to the solution and stir for 10 minutes.
-
Add (Boc)₂O (2.5 eq) portion-wise to the stirred mixture at room temperature.
-
Stir the reaction for 3-5 hours, monitoring for the consumption of the starting material by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford this compound (3) as a solid.
-
Application Protocol: Synthesis of 2-Ureido-Imidazo[1,2-a]pyridines (4)
This protocol demonstrates the utility of the carbonate intermediate (3) as a carbonyl synthon for the synthesis of urea derivatives.
Mechanistic Rationale
The Boc-carbonate group on the electron-rich heteroaromatic system is an effective leaving group. Upon thermal activation, it can undergo nucleophilic attack by an amine. The tetrahedral intermediate then collapses, eliminating carbon dioxide and a stable tert-butoxide anion, which is subsequently protonated, to form the thermodynamically stable urea C-N bond. This method avoids the use of sensitive and hazardous reagents like isocyanates or phosgene.
Caption: Reaction scheme for the conversion of the carbonate to urea derivatives.
Protocol: General Procedure for Urea Synthesis
-
Reagents & Equipment:
-
This compound (3) (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)
-
Screw-cap reaction vial, magnetic stirrer, heating block
-
-
Procedure:
-
To a screw-cap vial, add the carbonate (3) (1.0 eq), the selected amine (1.2 eq), and anhydrous DMF.
-
Seal the vial and heat the mixture to 100-120 °C for 8-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired urea derivative (4).
-
Data Presentation: Representative Substrate Scope
The following table summarizes the expected outcomes for the reaction with various amine nucleophiles, demonstrating the versatility of the protocol.
| Entry | Amine Nucleophile | Product Structure | Expected Yield (%) |
| 1 | Aniline | 1-(Imidazo[1,2-a]pyridin-2-yl)-3-phenylurea | 85-95% |
| 2 | Benzylamine | 1-Benzyl-3-(imidazo[1,2-a]pyridin-2-yl)urea | 80-90% |
| 3 | Morpholine | 4-(Imidazo[1,2-a]pyridin-2-ylcarbamoyl)morpholine | 90-98% |
| 4 | n-Butylamine | 1-Butyl-3-(imidazo[1,2-a]pyridin-2-yl)urea | 75-85% |
Summary and Outlook
This application note establishes this compound as a highly effective and versatile intermediate for the synthesis of C2-substituted imidazo[1,2-a]pyridines. The protocols provided are robust and scalable, enabling the efficient production of the key carbonate intermediate and its subsequent conversion into valuable urea derivatives. This strategy facilitates the rapid generation of diverse compound libraries, which is essential for modern drug discovery programs targeting this privileged scaffold. The operational simplicity and use of stable, readily available reagents make this methodology a valuable addition to the synthetic chemist's toolkit for exploring the vast therapeutic potential of the imidazo[1,2-a]pyridine core.
References
-
MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
National Institutes of Health (NIH). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
ResearchGate. Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Available at: [Link]
-
Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
-
ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
ResearchGate. C3‐Functionalization of Imidazo[1,2‐a]pyridines. Available at: [Link]
-
ACS Publications. (2001). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Available at: [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
ResearchGate. Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate.... Available at: [Link]
-
ResearchGate. FeCl3−catalyzed C−3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile under oxidant- and ligand-free conditions. Available at: [Link]
-
ResearchGate. Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate.... Available at: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives
An In-Depth Guide to the Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of imidazo[1,2-a]pyridine derivatives using microwave-assisted organic synthesis (MAOS). The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its wide-ranging biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Furthermore, these compounds exhibit unique photophysical characteristics, making them valuable in materials science for applications like OLEDs.[1] Traditional synthetic methods often require long reaction times, harsh conditions, and complex purification procedures. Microwave-assisted synthesis emerges as a powerful alternative, dramatically accelerating reaction rates, improving yields, and promoting greener chemical practices.[3][4]
This guide moves beyond simple step-by-step instructions to explain the underlying principles of microwave chemistry and the mechanistic rationale behind the protocols. By understanding the "why," researchers can better troubleshoot experiments, adapt methodologies to new substrates, and innovate within the field.
The Rationale for Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly and slowly via conduction and convection, often leading to uneven temperature distribution and the formation of byproducts.[4] Microwave synthesis, in contrast, utilizes a fundamentally different heating mechanism.
Core Principles of Microwave Heating: Microwaves are a form of electromagnetic radiation that interacts directly with polar molecules and ions within the reaction mixture.[5] This interaction leads to rapid, uniform, and efficient heating through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat quickly and volumetrically throughout the sample.[5]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, creating an oscillating current. Collisions with surrounding molecules generate heat.
This direct energy transfer results in significant advantages over conventional methods:
-
Reaction Acceleration: Reaction times can be reduced from hours or days to mere minutes.[5][6]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the thermal degradation of sensitive compounds and reduces the formation of side products, leading to higher isolated yields and cleaner reaction profiles.[4]
-
Energy Efficiency: By heating only the reaction vessel and its contents, microwave synthesis consumes significantly less energy than heating an entire oil bath or heating mantle.[3][7]
-
Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over temperature, pressure, and power, leading to highly reproducible results.[4]
These benefits align perfectly with the principles of green chemistry by reducing energy consumption and waste generation.[6][7]
General Reaction Mechanism: The Cornerstone of Imidazo[1,2-a]pyridine Synthesis
The most prevalent and versatile method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone.[2][8] The generally accepted mechanism proceeds through two key steps:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen atom of the 2-aminopyridine attacks the electrophilic carbon of the α-bromoketone, displacing the bromide ion to form an N-phenacylpyridinium bromide intermediate.[9][10]
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is followed by a dehydration step to form the aromatic five-membered imidazole ring, yielding the final imidazo[1,2-a]pyridine product.
This fundamental mechanism serves as the basis for numerous synthetic variations, including one-pot and multicomponent reactions.
Caption: General mechanism for imidazo[1,2-a]pyridine formation.
Application Notes and Protocols
The following protocols are designed for use with a dedicated laboratory microwave reactor. Caution: Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion from volatile, flammable solvents and lack of temperature/pressure control.
Protocol 1: Green One-Pot Synthesis from Aromatic Ketones
This protocol demonstrates an environmentally benign, one-pot synthesis utilizing lemon juice as a natural acidic catalyst and solvent.[11][12][13] The reaction first generates the α-bromoketone in situ from an aromatic ketone and N-bromosuccinimide (NBS), which then reacts with 2-aminopyridine without isolation.
Caption: Workflow for the one-pot green synthesis protocol.
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aromatic ketone (1.0 mmol), N-bromosuccinimide (NBS) (1.0 mmol), and fresh lemon juice (5 mL).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 85 °C (power: 400 W) for the time specified in Table 1 (typically 2-4 minutes). Monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC).
-
After cooling the vial, add the corresponding 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Reseal the vial and irradiate again under the same conditions (85 °C, 400 W) for the time specified in Table 1 (typically 5-10 minutes).
-
After the reaction is complete, cool the vial to room temperature and pour the contents into ice-cold water (20 mL).
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from aqueous ethanol to yield the pure imidazo[1,2-a]pyridine derivative.
| Entry | Aromatic Ketone (R) | 2-Aminopyridine (R') | Time (min) | Yield (%) |
| 1 | Phenyl | H | 5 | 94 |
| 2 | 4-Methylphenyl | H | 6 | 92 |
| 3 | 4-Methoxyphenyl | H | 7 | 90 |
| 4 | 4-Chlorophenyl | H | 5 | 95 |
| 5 | 4-Bromophenyl | H | 5 | 96 |
| 6 | Phenyl | 5-Methyl | 6 | 91 |
| Data synthesized from protocols described in the literature.[11][12][13] |
Protocol 2: Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful multicomponent strategy for rapidly building molecular complexity.[1] This protocol describes the microwave-assisted synthesis of diverse 3-aminoimidazo[1,2-a]pyridines from an aldehyde, a 2-aminopyridine, and an isocyanide.[14]
-
To a 5 mL microwave reaction vial, add the aldehyde (0.5 mmol), 2-aminopyridine (0.6 mmol), and ethanol (2.5 mL).
-
Add ammonium chloride (NH₄Cl) (0.1 mmol, 20 mol%) as the catalyst.
-
Seal the vial and irradiate in the microwave reactor at 80 °C (power: 100 W) for 20 minutes.
-
Cool the vial, then add the isocyanide (0.6 mmol).
-
Reseal the vial and continue microwave irradiation at 80 °C (100 W) for an additional 15 minutes.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
| Entry | Aldehyde | Isocyanide | 2-Aminopyridine (R') | Yield (%) |
| 1 | 3-Formyl-chromone | tert-Butyl | H | 36 |
| 2 | 3-Formyl-chromone | Cyclohexyl | H | 31 |
| 3 | 3-Formyl-chromone | Benzyl | H | 21 |
| 4 | 2-Azidobenzaldehyde | tert-Butyl | H | 69 |
| 5 | 2-Azidobenzaldehyde | Cyclohexyl | H | 65 |
| Data synthesized from protocols described in the literature.[14][15] |
Protocol 3: Catalyst-Free Annulation in a Green Solvent System
This protocol highlights a catalyst-free approach for the classical condensation of α-bromoketones and 2-aminopyridines, utilizing an environmentally friendly water-isopropanol (H₂O-IPA) solvent system under microwave irradiation.[2]
-
In a microwave--specific vial, combine the 2-aminopyridine derivative (1.0 mmol) and the α-bromoketone derivative (1.0 mmol).
-
Add a 1:1 mixture of H₂O-IPA (4 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 110 °C (power: 240 W) for 3-5 minutes.
-
After cooling, add saturated sodium bicarbonate (NaHCO₃) solution (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
| Entry | α-Bromoketone (R) | 2-Aminopyridine (R') | Time (min) | Yield (%) |
| 1 | Phenyl | H | 3 | 95 |
| 2 | 4-Nitrophenyl | H | 3 | 92 |
| 3 | 4-Chlorophenyl | 5-Bromo | 4 | 94 |
| 4 | 4-Methoxyphenyl | 5-Nitro | 5 | 90 |
| 5 | Phenyl | 4-Methyl | 4 | 91 |
| Data synthesized from protocols described in the literature.[2] |
Trustworthiness: Troubleshooting and Validation
A robust protocol is a self-validating one. When performing these syntheses, consider the following to ensure success:
-
Solvent Choice: The choice of solvent is critical in microwave chemistry. It must be sufficiently polar to absorb microwave energy efficiently. Alcohols (EtOH, IPA) and water are excellent choices. For solvent-free reactions, the polarity of the reactants themselves will determine the heating efficiency.[16]
-
Temperature Monitoring: Use a reactor with accurate temperature monitoring (fiber optic probe or IR sensor). Overheating can lead to decomposition and reduced yields. The protocols provided specify target temperatures, not just power, for this reason.
-
Reaction Monitoring: Always monitor reaction progress by TLC or LC-MS to avoid unnecessary irradiation time, which can lead to byproduct formation.
-
Purity of Starting Materials: Ensure the purity of 2-aminopyridines and other starting materials, as impurities can interfere with the reaction.
-
Scale-Up: When scaling up reactions, be aware that heating profiles may change. It is often necessary to re-optimize irradiation time and power for larger volumes.[2][16]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of imidazo[1,2-a]pyridine derivatives. By leveraging direct and efficient energy transfer, MAOS provides a rapid, high-yielding, and environmentally conscious alternative to conventional methods.[5][7] The protocols detailed in this guide offer reliable and reproducible starting points for accessing a wide array of these valuable heterocyclic compounds. By understanding the core principles of microwave heating and the underlying reaction mechanisms, researchers are well-equipped to apply these powerful techniques to accelerate discovery in medicinal chemistry and materials science.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2020). Bentham Science. Retrieved January 16, 2026, from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2024). Patsnap. Retrieved January 16, 2026, from [Link]
-
Microwave assisted green organic synthesis. (2024). Retrieved January 16, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved January 16, 2026, from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2019). ACS Combinatorial Science. Retrieved January 16, 2026, from [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025). Bentham Science. Retrieved January 16, 2026, from [Link]
-
Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2021). Current Microwave Chemistry. Retrieved January 16, 2026, from [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][6]imidazo[1,2-a]pyrimidines via A3 coupling. (2024). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][6]imidazo[1,2-a]pyrimidines via A3 coupling. (2024). Frontiers. Retrieved January 16, 2026, from [Link]
-
Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 16, 2026, from [Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][6]imidazo[1,2-a]pyrimidines via A3 coupling. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (2015). RSC Advances. Retrieved January 16, 2026, from [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. (2019). International Journal of Pharmaceutical Sciences and Research. Retrieved January 16, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Retrieved January 16, 2026, from [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI. Retrieved January 16, 2026, from [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2017). MDPI. Retrieved January 16, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines: A Detailed Application Note and Protocol Guide
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Shift Towards Catalyst-Free Synthesis
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, have made them a focal point in medicinal chemistry and drug development. Several well-known drugs, such as Zolpidem and Alpidem, feature the imidazo[1,2-a]pyridine scaffold.[1][2]
Traditionally, the synthesis of this privileged scaffold has often relied on metal-based catalysts. While effective, these methods can present challenges related to cost, toxicity, and the need for rigorous purification to remove metallic residues from the final products, a critical consideration in pharmaceutical manufacturing.
This guide details robust and efficient catalyst-free methodologies for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. These approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous catalysts, and often reducing reaction times and energy consumption. We will explore various catalyst-free strategies, including microwave-assisted organic synthesis (MAOS), ultrasound-assisted reactions, and solvent-free "grindstone" chemistry, providing detailed protocols and insights into the underlying scientific principles.
Catalyst-Free Methodologies: An Overview
The catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a well-established and efficient method. The general mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final product.[3][4]
Recent advancements have focused on enhancing the efficiency and environmental friendliness of this transformation by employing alternative energy sources and unconventional reaction media.
Microwave-Assisted Catalyst-Free Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates.[2][5] In the context of imidazo[1,2-a]pyridine synthesis, microwave-assisted catalyst-free methods provide a clean and efficient route to these heterocycles, often with excellent yields in a matter of minutes.[1]
Key Advantages:
-
Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.[1][2]
-
High Yields: Microwave-assisted synthesis frequently leads to higher product yields compared to traditional methods.[1]
-
Green Solvents: These reactions can often be performed in environmentally benign solvents like water or even under solvent-free conditions.[1][5]
Illustrative Reaction Scheme:
Caption: Workflow for microwave-assisted synthesis.
Protocol 2: Solvent-Free Synthesis by Grindstone Chemistry
This protocol is based on the environmentally benign "grindstone" method. Materials:
-
2-Aminopyridine (1 mmol)
-
ω-Bromoacetophenone (1 mmol)
-
Mortar and pestle
-
Deionized water
-
Filter paper
Procedure:
-
Place 2-aminopyridine (1 mmol) and ω-bromoacetophenone (1 mmol) in a mortar.
-
Grind the mixture with a pestle at room temperature (25-30 °C) for 3-5 minutes. The reaction progress can often be monitored by a change in the physical state of the mixture (e.g., solidification).
-
After the reaction is complete, add a small amount of cold deionized water to the mortar and triturate the solid product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the pure imidazo[1,2-a]pyridine. This method often yields products of high purity that do not require further chromatographic purification.
Caption: Workflow for grindstone synthesis.
Reaction Mechanism
The catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones proceeds through a well-accepted mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.
Caption: Proposed reaction mechanism.
Conclusion and Future Perspectives
The catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines offers significant advantages in terms of environmental impact, cost-effectiveness, and operational simplicity. Methodologies such as microwave-assisted synthesis and grindstone chemistry have demonstrated their potential to produce these valuable heterocyclic compounds in high yields and with short reaction times. For researchers and professionals in drug development, these protocols provide a practical and sustainable alternative to traditional metal-catalyzed approaches.
Future research in this area will likely focus on expanding the substrate scope of these catalyst-free methods, further exploring novel green reaction media like deep eutectic solvents, and developing continuous flow processes for the large-scale synthesis of imidazo[1,2-a]pyridine derivatives.
References
-
N/A. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a]pyridine Derivatives. Connect Journals. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Tighadouini, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35375–35391. Available from: [Link]
-
Zhu, D., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 518-522. Available from: [Link]
-
Reddy, C. S., et al. (2016). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 8(1), 341-345. Available from: [Link]
-
Li, J., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26615–26622. Available from: [Link]
-
Patil, S. A., et al. (2017). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 19(11), 721-727. Available from: [Link]
-
Nguyen, T. C., et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. Available from: [Link]
-
Adiyala, P. R., et al. (2015). Access to Imidazo[1,2-a]pyridines via Annulation of α-Keto Vinyl Azides and 2-Aminopyridines. Organic Letters, 17(17), 4308–4311. Available from: [Link]
-
Zhu, D., et al. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. Available from: [Link]
-
N/A. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]
-
Tighadouini, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available from: [Link]
-
Li, J., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available from: [Link]
-
N/A. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
-
Mjalli, S. D., et al. (2015). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. ResearchGate. Available from: [Link]
-
N/A. (n.d.). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry (RSC Publishing). Available from: [Link]
-
Zhu, D., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. Available from: [Link]
-
N/A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available from: [Link]
-
N/A. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available from: [Link]
-
N/A. (2025). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. ResearchGate. Available from: [Link]
-
Godugu, K., & Nallagondu, C. G. R. (2020). Solvent and catalyst‐free synthesis of imidazo[1,2‐a]pyridines by grindstone chemistry. Journal of Heterocyclic Chemistry, 58(1), 250–259. Available from: [Link]
Sources
The Groeb-Blackburn-Bienaymé Reaction: A Practical Guide to the Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] Its widespread application has driven the development of efficient synthetic methodologies, among which the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful and versatile tool.[4][5] This three-component reaction offers a direct and atom-economical route to a diverse array of substituted imidazo[1,2-a]pyridines from readily available starting materials.[6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed theoretical overview, practical application notes, and robust protocols for the successful implementation of the Groebke-Blackburn-Bienaymé reaction in the synthesis of imidazo[1,2-a]pyridines.
Theoretical Framework: Understanding the Groebke-Blackburn-Bienaymé Reaction
First reported independently by Groebke, Blackburn, and Bienaymé in 1998, the GBB reaction is an isocyanide-based multicomponent reaction (I-MCR) that brings together an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core in a single synthetic operation.[5][7]
The reaction is typically catalyzed by either a Brønsted or a Lewis acid.[8] The generally accepted mechanism proceeds through a series of carefully orchestrated steps:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base, which is subsequently protonated to generate a reactive iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide, acting as a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the nitrilium ion. This crucial cyclization step forms the five-membered imidazole ring, leading to the fused bicyclic imidazo[1,2-a]pyridine scaffold.[9]
This mechanistic pathway underscores the efficiency of the GBB reaction, as it rapidly builds molecular complexity from simple precursors.
Caption: The mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.
Applications in Drug Discovery and Beyond
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of marketed drugs with diverse therapeutic applications.[1][2][10] Notable examples include:
-
Zolpidem and Alpidem: Used for the treatment of insomnia and anxiety, respectively.[3][10]
-
Saripidem and Necopidem: Anxiolytic agents.[1]
-
Minodronic acid: A treatment for osteoporosis.[3]
The synthetic accessibility provided by the GBB reaction has fueled the exploration of novel imidazo[1,2-a]pyridine derivatives as potential therapeutic agents for a wide array of diseases, including cancer, Alzheimer's disease, tuberculosis, and various viral and bacterial infections.[1][10][11] Beyond pharmaceuticals, these compounds have also found applications as fluorescent probes and in the development of organic light-emitting diodes (OLEDs) due to their unique photophysical properties.[12][13]
Experimental Protocols and Methodologies
The following protocols provide a detailed, step-by-step guide for the synthesis of imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé reaction. The choice of catalyst and reaction conditions can significantly impact the reaction outcome, and several effective methods are presented below.
General Workflow
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction.
Protocol 1: Lewis Acid Catalysis with Ytterbium (III) Triflate under Microwave Irradiation
This protocol is adapted from a procedure known for its high yields and short reaction times.[14]
Materials:
-
2-Aminopyridine (0.5 mmol, 1.0 equiv)
-
Aldehyde (e.g., Furfural) (0.6 mmol, 1.2 equiv)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (0.6 mmol, 1.2 equiv)
-
Ytterbium (III) triflate (Yb(OTf)₃) (0.04 mmol, 0.08 equiv)
-
Dichloromethane (DCM)/Methanol (MeOH) mixture (3:1, 4 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add 2-aminopyridine (0.5 mmol), the aldehyde (0.6 mmol), and Yb(OTf)₃ (0.04 mmol).
-
Add the DCM/MeOH (3:1, 4 mL) solvent mixture to the vial.
-
Add the isocyanide (0.6 mmol) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Brønsted Acid Catalysis with Ammonium Chloride under Sonication
This environmentally friendly protocol utilizes water as a solvent and ultrasound irradiation.[12]
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Ammonium chloride (NH₄Cl) (10 mol%)
-
Water
Procedure:
-
In a suitable flask, combine the 2-aminopyridine, aldehyde, isocyanide, and ammonium chloride in water.
-
Place the flask in an ultrasonic bath and sonicate the mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization and Best Practices
The success of the Groebke-Blackburn-Bienaymé reaction often hinges on the careful selection of reaction parameters. Here are some field-proven insights to guide your experimental design:
-
Catalyst Selection: Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃) and Brønsted acids (e.g., p-TsOH, AcOH, NH₄Cl) are effective.[14][15] The optimal catalyst may vary depending on the specific substrates. For sensitive substrates, milder catalysts like acetic acid may be preferable.[15]
-
Solvent Choice: A range of solvents can be employed, including methanol, ethanol, dichloromethane, and even water.[12][14] In some cases, solvent-free conditions have also been reported to be effective.[6] The choice of solvent can influence reaction rates and yields.
-
Temperature and Reaction Time: The GBB reaction can be performed at room temperature, but heating (conventional or microwave) can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[8][14]
-
Substrate Scope: The reaction is generally tolerant of a wide variety of functional groups on all three components. Electron-withdrawing or electron-donating groups on the aldehyde and 2-aminopyridine can influence reactivity. Aliphatic aldehydes can sometimes lead to lower yields or side reactions compared to their aromatic counterparts.[4]
Data Presentation and Characterization
A representative example of a synthesized imidazo[1,2-a]pyridine and its characterization data is presented below.
Example Compound: N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine[12]
| Property | Data |
| Appearance | Oil |
| Yield | 86% |
| ¹H NMR (500 MHz, CDCl₃) δ | 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J =3.2, 1H), 6.69 (t, J =6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) |
| ¹³C NMR (126 MHz, CDCl₃) δ | 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9 |
| HRMS (ESI-TOF) m/z | calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst, low reactivity of substrates, inappropriate reaction conditions. | Screen different catalysts (both Lewis and Brønsted acids). Increase the reaction temperature or use microwave irradiation. Check the purity of starting materials. |
| Formation of Side Products | Competing reactions (e.g., Ugi-type reactions with aliphatic aldehydes).[4] | Optimize reaction conditions (catalyst, solvent, temperature). Purify starting materials. |
| Difficult Purification | Similar polarity of product and starting materials or byproducts. | Optimize the chromatographic separation method (try different solvent systems or use a different stationary phase). Consider crystallization as an alternative purification method. |
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a robust and highly efficient method for the synthesis of the medicinally important imidazo[1,2-a]pyridine scaffold. Its operational simplicity, broad substrate scope, and amenability to various reaction conditions make it an invaluable tool for synthetic and medicinal chemists. By understanding the underlying mechanism and carefully optimizing the experimental parameters, researchers can effectively leverage this powerful multicomponent reaction to accelerate the discovery and development of novel chemical entities.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Zhang, Y., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4495–4499. [Link]
-
Reddy, T. R., et al. (2020). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 16, 2552–2559. [Link]
-
Rojas-León, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(4), M1486. [Link]
-
Riva, R., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Rojas-León, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2023(1), M1549. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Riva, R., & Banfi, L. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
-
Kumar, R., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Sharma, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]
-
Dömling, A. (2015). Groebke-Blackburn-Bienaymé, multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1). [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. ChemMedChem, 14(8), 817-837. [Link]
-
Kumar, R., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Torres-Mancera, P., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(4), M1865. [Link]
-
Riva, R., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
-
Narender, P., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. ResearchGate. [Link]
-
da Silva, F. M., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 17, 1853–1861. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in marketed drugs for conditions ranging from insomnia to cancer underscores the urgent need for efficient, versatile, and scalable synthetic methodologies.[1][3][4] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to construct this privileged heterocycle, offering significant advantages in terms of atom economy, operational simplicity, and the ability to generate diverse molecular libraries.[5][6] This comprehensive guide provides an in-depth exploration of contemporary one-pot synthetic routes to functionalized imidazo[1,2-a]pyridines, tailored for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of these reactions, present validated, step-by-step protocols, and offer expert insights into experimental design and optimization.
Introduction: The Significance of Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine nucleus is a classic example of a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to its incorporation into a wide array of clinically successful drugs, including the anxiolytics and hypnotics zolpidem and alpidem.[1][2] The therapeutic landscape of this scaffold is continually expanding, with recent research highlighting its potential in oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] The ever-growing importance of this heterocyclic system necessitates the development of robust and efficient synthetic strategies to access novel analogs for drug discovery programs.
One-pot syntheses, particularly those involving multicomponent reactions, have revolutionized the construction of complex molecules like imidazo[1,2-a]pyridines.[5][7] These reactions, where multiple starting materials are combined in a single reaction vessel to form a product that incorporates portions of all the reactants, offer a more streamlined and environmentally friendly alternative to traditional multi-step synthetic sequences.[5][8]
Foundational Synthetic Strategies: An Overview
The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine derivative with a two-carbon synthon. One-pot methodologies have refined this fundamental approach, allowing for the direct assembly of highly functionalized derivatives from simple and readily available starting materials.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone of Imidazo[1,2-a]pyridine Synthesis
Among the most powerful tools for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[5][9] This is an isocyanide-based multicomponent reaction that involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[8][10] The GBB reaction is prized for its operational simplicity, broad substrate scope, and the high yields it often delivers.[6][11]
The general mechanism of the GBB reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine, followed by an intramolecular cyclization and subsequent tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.[10][12]
Figure 1: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.
Other Notable One-Pot Strategies
Beyond the GBB reaction, several other one-pot methodologies have been developed:
-
Three-component coupling of 2-aminopyridine, aldehyde, and terminal alkyne: This copper-catalyzed reaction provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.[13]
-
Condensation with α-haloketones: While historically a two-step process, one-pot variations have been developed, often under microwave irradiation or catalyst-free conditions, by reacting 2-aminopyridines with α-haloketones.[13][14]
-
Tandem reactions involving Morita-Baylis-Hillman adducts: The reaction of 2-aminopyridines with Morita-Baylis-Hillman (MBH) acetates of nitroalkenes offers a pathway to diverse imidazo[1,2-a]pyridine derivatives.[13]
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of functionalized imidazo[1,2-a]pyridines. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol is adapted from methodologies that leverage microwave irradiation to accelerate the GBB reaction, often leading to higher yields and shorter reaction times.[13][15]
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (MeOH), anhydrous (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and scandium(III) triflate (0.1 mmol).
-
Add anhydrous methanol (3 mL) to the vial.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Causality and Insights:
-
Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction by efficiently coupling with the polar solvent and reactants, leading to rapid and uniform heating.[13]
-
Scandium(III) Triflate: This Lewis acid acts as a catalyst to activate the aldehyde towards nucleophilic attack by the 2-aminopyridine, facilitating imine formation.[13] Other Lewis or Brønsted acids can also be employed.[8]
-
Solvent: Anhydrous methanol is a common solvent for this reaction, as it effectively dissolves the reactants and is compatible with microwave heating.
Protocol 2: Copper-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol outlines a copper-catalyzed one-pot reaction between a 2-aminopyridine, an aldehyde, and a terminal alkyne.[13]
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.2 mmol, 1.2 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Toluene, anhydrous (5 mL)
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), copper(I) iodide (0.1 mmol), and anhydrous toluene (5 mL).
-
Add the aldehyde (1.2 mmol) and the terminal alkyne (1.5 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 2,3-disubstituted imidazo[1,2-a]pyridine.
Causality and Insights:
-
Copper(I) Iodide: The copper catalyst is crucial for activating the terminal alkyne and facilitating the subsequent coupling and cyclization steps.[13]
-
Excess Reagents: Using a slight excess of the aldehyde and alkyne can help drive the reaction to completion, especially if the 2-aminopyridine is the limiting reagent.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the copper catalyst and improve reproducibility.
Data Presentation and Substrate Scope
The versatility of one-pot syntheses allows for the creation of a wide array of functionalized imidazo[1,2-a]pyridines. The following table summarizes representative examples from the literature, showcasing the scope of these reactions.
| Entry | 2-Aminopyridine | Aldehyde/Ketone | Isocyanide/Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃, MeOH, MW | 3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine | High | [13] |
| 2 | 2-Amino-5-bromopyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | NH₄Cl, H₂O, USI | 6-Bromo-3-(cyclohexylamino)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 67-86 | [16] |
| 3 | 2-Aminopyridine | 4-Nitrobenzaldehyde | Phenylacetylene | CuI, Toluene, Reflux | 2-Phenyl-3-(4-nitrophenyl)imidazo[1,2-a]pyridine | High | [13] |
| 4 | 2-Aminopyridine | Acetophenone | - | I₂, Flavin, Aerobic | 2-Phenylimidazo[1,2-a]pyridine | Good | [17] |
| 5 | 2-Aminopyridine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | I₂, rt | 3-((tert-butylamino)methyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Good | [18][19] |
Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the one-pot synthesis and purification of imidazo[1,2-a]pyridines.
Figure 2: Generalized experimental workflow for one-pot imidazo[1,2-a]pyridine synthesis.
Conclusion and Future Perspectives
One-pot synthetic strategies, particularly multicomponent reactions, have become indispensable tools for the efficient and diverse synthesis of functionalized imidazo[1,2-a]pyridines. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to explore the chemical space of this important heterocyclic scaffold. Future advancements in this field will likely focus on the development of even more sustainable and atom-economical methods, such as the use of greener solvents, flow chemistry, and novel catalytic systems. The continued innovation in the synthesis of imidazo[1,2-a]pyridines will undoubtedly fuel the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health.
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health.
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing.
-
Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. ResearchGate.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. ResearchGate.
-
One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. ResearchGate.
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
-
One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum.
-
Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry.
-
Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. bio-conferences.org [bio-conferences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1] Derivatives of this core have shown promise in targeting various cancer cell lines, including breast, lung, prostate, melanoma, and cervical cancers.[1][2][3][4] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions that can modulate its pharmacological profile, leading to the development of targeted and effective anticancer agents.[5] This document provides detailed application notes and protocols for the investigation of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate as a potential anticancer agent. While this specific molecule may serve as a synthetic intermediate or a prodrug, the foundational principles and experimental approaches are derived from the extensive research on the broader class of imidazo[1,2-a]pyridine derivatives.
Mechanism of Action: Targeting Key Cancer Pathways
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of several critical cellular pathways implicated in cancer progression.[5] A primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in human cancers and plays a central role in cell growth, proliferation, and survival.[5][3][6] By targeting this pathway, these compounds can effectively induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][7]
Key molecular events associated with the anticancer activity of imidazo[1,2-a]pyridines include:
-
Induction of Apoptosis: These compounds have been shown to trigger both intrinsic and extrinsic apoptotic pathways. This is evidenced by the increased expression of pro-apoptotic proteins like Bax and cleaved caspases-3, -7, -8, and -9, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1][3]
-
Cell Cycle Arrest: Treatment with imidazo[1,2-a]pyridine derivatives can lead to the arrest of cancer cells in the G0/G1 or G2/M phases of the cell cycle.[1][3] This is often accompanied by an upregulation of cell cycle inhibitors such as p21 and p53.[3][7]
-
Inhibition of Tubulin Polymerization: Some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[8]
The tert-butyl carbonate moiety on the imidazo[1,2-a]pyridin-2-yl core may function as a protecting group or a lipophilic prodrug moiety. In a biological system, it could be cleaved by esterases to release the active hydroxylated imidazo[1,2-a]pyridine. This strategy can enhance bioavailability and cellular uptake.
Caption: Proposed mechanism of action for this compound.
Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process. A general synthetic route is outlined below, which can be adapted and optimized based on available starting materials and laboratory capabilities.
Protocol: Synthesis of this compound
This protocol describes a potential synthetic route. Researchers should consult relevant literature for specific reaction conditions and purification techniques.[9][10][11]
Step 1: Synthesis of 2-amino-imidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine and an appropriate α-haloketone (e.g., chloroacetaldehyde) in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Introduction of the Carbonate Moiety
-
Reaction Setup: Dissolve the synthesized 2-amino-imidazo[1,2-a]pyridine in an anhydrous aprotic solvent (e.g., dioxane) in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O), a catalytic amount of 4-dimethylaminopyridine (DMAP), and a base such as triethylamine (Et₃N).[9]
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring by TLC until the starting material is consumed.[9]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product by flash column chromatography.
Caption: General synthetic workflow for this compound.
In Vitro Cytotoxicity Evaluation
A fundamental step in the preclinical assessment of a novel anticancer compound is the determination of its cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][12]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[2][12][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.[1] Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following table presents representative IC₅₀ values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. These values provide a benchmark for evaluating the potency of new derivatives like this compound.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amide functionalized imidazo[1,2-a]pyridines | MCF-7 (Breast) | 0.021 | [2] |
| MDA-MB-231 (Breast) | 0.95 | [2] | |
| A549 (Lung) | 0.091 | [2] | |
| DU-145 (Prostate) | 0.24 | [2] | |
| Novel imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (Breast) | 45 - 47.7 | [1] |
| Imidazo[1,2-a]pyridine-based heterocycles | HepG2 (Liver) | Time-dependent inhibition | [12] |
| Imidazo[1,2-a]pyridines (Compounds 5-7) | A375 (Melanoma) | 9.7 - 44.6 | [3][4] |
| HeLa (Cervical) | 9.7 - 44.6 | [3][4] | |
| Imidazo[1,2-a]pyridine Hybrids (HB9, HB10) | A549 (Lung) | 50.56 | [13][14] |
| HepG2 (Liver) | 51.52 | [13][14] |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anticancer agents. The imidazo[1,2-a]pyridine core is a well-validated pharmacophore with demonstrated activity against a range of cancers. The protocols outlined in this document provide a framework for the synthesis and in vitro evaluation of this and related compounds. Further investigations should focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy and safety in animal models, and exploring structure-activity relationships to optimize the anticancer properties of this promising class of molecules. The development of targeted covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold also presents an exciting avenue for future research.[15]
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. BMC Chemistry, 14(1), 1-11.
- Aliwaini, S., Al-Malki, A. L., Al-Ghamdi, S. N., Al-Zahrani, M. H., & Al-Ghamdi, S. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-872.
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-9.
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2021). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- El-Sayed, N. N., El-Gazzar, M. G., & El-Henawy, A. A. (2020). Scope of the synthesis of tert-butyl (imidazo-dipyridin-2-yl) carbonate derivative 7.
- Kaur, M., Singh, P., & Singh, P. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Martinez-Vargas, A., Gutierrez-Bonilla, L. A., Santes-Zempoalteca, V. H., Rivera, G., & Rodriguez-Hernandez, G. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6529.
- Rojas-Lima, S., Pérez-Mora, A. E., & Tec-Zavala, M. A. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(3), 834-844.
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, H. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(21), 4736-4743.
- Shirley, M. A., & Johnson, J. S. (2012). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Tetrahedron Letters, 53(28), 3659-3661.
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, H. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 23(11), 2841.
- El-Sayed, N. N., El-Gazzar, M. G., & El-Henawy, A. A. (2020). Scope of the synthesis of tert-butyl (imidazo-dipyridin-2-yl) carbonate derivative 7.
- Fluorochem. (n.d.).
- Al-Bahrani, H. A., Al-Majidi, S. M., & Al-Amiery, A. A. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
- Kumar, S., & Singh, P. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8).
- Khan, I., Iqubal, A., Saleem, S., Yusuf, M., & Khan, R. A. (2015). Synthesis of new steroidal imidazo [1, 2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity. Steroids, 102, 39-49.
- Aliwaini, S., Al-Malki, A. L., Al-Ghamdi, S. N., Al-Zahrani, M. H., & Al-Ghamdi, S. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Smolecule. (n.d.). 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid.
- Aliwaini, S., Al-Malki, A. L., Al-Ghamdi, S. N., Al-Zahrani, M. H., & Al-Ghamdi, S. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
- Al-Bahrani, H. A., Al-Majidi, S. M., & Al-Amiery, A. A. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
- de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & de Oliveira, R. B. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4284-4289.
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines | Semantic Scholar [semanticscholar.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 11. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. chemmethod.com [chemmethod.com]
- 14. chemmethod.com [chemmethod.com]
- 15. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: The Imidazo[1,2-a]pyridine Scaffold as a Platform for Novel Anti-Tuberculosis Drug Discovery
Introduction: A Privileged Scaffold in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many existing treatments ineffective, creating an urgent need for new therapeutics with novel mechanisms of action.[1][2][3] The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in the development of new anti-tubercular agents.[4][3] This class of compounds has yielded potent drug candidates, including Telacebec (Q203), which is currently in clinical development and shows promise for treating both drug-susceptible and drug-resistant TB.[5][6]
This application note will explore the utility of the imidazo[1,2-a]pyridine core, using "tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate" as a representative chemical probe and synthetic precursor. We will delve into the mechanism of action of this class of compounds, provide detailed protocols for their synthesis and evaluation, and discuss their potential in the development of next-generation TB therapies.
Mechanism of Action: Targeting the Mycobacterial Respiratory Chain
Imidazo[1,2-a]pyridine derivatives exert their anti-tubercular effect by targeting a critical component of the M.tb respiratory chain: the cytochrome bc1 complex.[5][6][7] Specifically, these compounds inhibit the QcrB subunit of the complex, which is essential for the transfer of electrons from menaquinol to cytochrome c.[8][9] This inhibition disrupts the proton motive force across the mycobacterial membrane, leading to a rapid depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[5][10][11] The consequence is a bacteriostatic effect on replicating bacteria, ultimately leading to cell death.[10]
The specificity of this interaction for the mycobacterial cytochrome bc1 complex over its human counterpart is a key factor in the favorable safety profile of these compounds. However, it is noteworthy that M.tb can develop resistance to QcrB inhibitors by upregulating a parallel, less efficient respiratory pathway involving the cytochrome bd oxidase.[9][11] This highlights the importance of combination therapy in future clinical applications.
Caption: Inhibition of the M.tb respiratory chain by IPAs.
Application Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Analogues
This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, a class of derivatives that has shown significant anti-tubercular activity.[4][12] The starting material, "this compound," can be functionalized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR).
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A diverse library of primary and secondary amines
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Carbonate to Carboxylic Acid Conversion:
-
Dissolve this compound in a suitable solvent (e.g., Dichloromethane).
-
Add a strong acid (e.g., Trifluoroacetic acid) and stir at room temperature to remove the Boc protecting group and hydrolyze the carbonate to the corresponding carboxylic acid.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude imidazo[1,2-a]pyridine-2-carboxylic acid in anhydrous DMF.
-
Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol outlines the determination of the MIC of the synthesized compounds against the H37Rv strain of M. tuberculosis using a 96-well plate format with a visual indicator.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Synthesized imidazo[1,2-a]pyridine analogues
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile 96-well flat-bottom plates
-
Positive control (e.g., Isoniazid) and negative control (DMSO)
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
Perform serial two-fold dilutions of the compounds in 7H9 broth in the 96-well plates to achieve a final concentration range (e.g., 100 µM to 0.048 µM).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compounds.
-
Include wells for a positive control (bacteria with Isoniazid), a negative control (bacteria with DMSO), and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
-
MIC Determination:
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Protocol 3: Cytotoxicity Assay in Mammalian Cells
This protocol assesses the toxicity of the compounds against a mammalian cell line (e.g., HepG2 or VERO) to determine their selectivity index.
Materials:
-
HepG2 or VERO cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized imidazo[1,2-a]pyridine analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Replace the medium in the wells with the medium containing the diluted compounds.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
-
The Selectivity Index (SI) is calculated as IC₅₀ / MIC.
-
Data Presentation and Expected Results
The following table presents hypothetical data for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues derived from the "this compound" precursor.
| Compound ID | R-Group (Amine) | MIC against M.tb H37Rv (µM) | IC₅₀ against VERO cells (µM) | Selectivity Index (SI) |
| IPA-01 | 4-Fluorobenzylamine | 0.5 | >100 | >200 |
| IPA-02 | Cyclohexylamine | 1.2 | >100 | >83 |
| IPA-03 | Piperidine | 5.8 | >100 | >17 |
| IPA-04 | 4-Methoxyphenethylamine | 0.2 | >100 | >500 |
| Isoniazid | - | 0.1 | >100 | >1000 |
Experimental Workflow
The overall workflow for the discovery and initial evaluation of novel imidazo[1,2-a]pyridine-based anti-tubercular agents is depicted below.
Caption: Workflow for IPA-based TB drug discovery.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel anti-tubercular agents. Compounds from this class, such as Telacebec (Q203), have demonstrated potent activity against M. tuberculosis, including drug-resistant strains, through the inhibition of the cytochrome bc1 complex.[3][5][13] By utilizing versatile precursors like "this compound," researchers can generate diverse libraries of analogues for systematic evaluation. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and initial toxicological assessment of these compounds. The ultimate goal is to identify new clinical candidates that can be incorporated into shorter, safer, and more effective treatment regimens for all forms of tuberculosis.
References
-
Qurient. Telacebec (Q203). [Link]
-
O'Malley T, Alling T, Early JV, Wescott HA, Kumar A, Moraski GC, Miller MJ, Masquelin T, Hipskind PA, Parish T. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
-
Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(6), 474–478. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-613. [Link]
-
World Health Organization. (2022). Global tuberculosis report 2022. [Link]
-
TB Alliance. Q203. [Link]
-
Patel, T., et al. (2024). Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Anti-Infective Agents, 22(1), e240924221114. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine, 19(9), 1157–1160. [Link]
-
Working Group for New TB Drugs. Telacebec (Q203). [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Semantic Scholar. [Link]
-
de Jager, V. R., et al. (2020). Telacebec (Q203), a New Antituberculosis Agent. The New England Journal of Medicine, 382(13), 1280–1281. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
-
Kasparek, T., et al. (2022). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. Ceska a Slovenska Farmacie, 71(4), 155-161. [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telacebec (Q203) | Qurient [qurient.com]
- 6. tballiance.org [tballiance.org]
- 7. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Q203 | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Tert-Butyl Imidazo[1,2-a]pyridin-2-yl Carbonate as a Novel Tunable Electrophile for Covalent Fragment-Based Drug Discovery
Introduction: The Case for a New Covalent Warhead
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying highly efficient ligands for therapeutic targets.[1][2] The evolution of this field into covalent FBDD, where low-molecular-weight fragments are armed with reactive electrophilic "warheads," offers distinct advantages, including the potential for increased potency, prolonged duration of action, and the ability to target shallow binding pockets or proteins previously deemed "undruggable."[3][4]
The success of covalent inhibitors is critically dependent on the nature of the electrophilic warhead. While classic warheads like acrylamides and chloroacetamides have proven effective, there is a continuous search for novel reactive groups with tunable reactivity to minimize off-target effects and enhance selectivity.[4][5] This note proposes the exploration of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate as a novel, mildly electrophilic reagent for covalent FBDD, capitalizing on the privileged nature of the imidazo[1,2-a]pyridine scaffold.
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-cancer and anti-tuberculosis properties.[6][7][8][9] By functionalizing this desirable scaffold with a tert-butyl carbonate group at the C2 position, we hypothesize the creation of a fragment that combines a high-value recognition element with a tunable covalent warhead. The carbonate moiety is proposed to act as a mild electrophile, reacting with nucleophilic residues such as cysteine, lysine, or serine within a protein's binding site, a mechanism divergent from its traditional role as a protecting group in organic synthesis.[10]
This document provides the scientific rationale, proposed synthesis, and detailed protocols for utilizing this compound in a covalent FBDD workflow.
Proposed Mechanism of Action: Covalent Modification
We postulate that upon non-covalent binding of the imidazo[1,2-a]pyridine core within the target's binding pocket, a suitably positioned nucleophilic amino acid residue can attack the electrophilic carbonyl center of the carbonate. This would lead to the formation of a stable carbamate linkage, releasing tert-butanol and carbon dioxide, or a tert-butoxycarbonyl-adduct, depending on the exact mechanism and leaving group stability. The reactivity of this carbonate is expected to be significantly lower than that of more aggressive warheads, potentially offering a superior selectivity profile.
Caption: Proposed mechanism of covalent modification.
Synthesis and Characterization
The synthesis of this compound is conceived as a straightforward process from commercially available starting materials.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound for use in FBDD screening.
Materials:
-
Imidazo[1,2-a]pyridin-2-ol (or its tautomer)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of imidazo[1,2-a]pyridin-2-ol (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar).
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity (>95%).
Application in Covalent Fragment Screening
The utility of this compound is demonstrated in a covalent fragment screening workflow. A primary screen using intact protein mass spectrometry is proposed to identify covalent binders, followed by biochemical assays for functional validation.
Workflow for Covalent Fragment Screening
Caption: Workflow for covalent fragment screening and hit validation.
Protocol 2: Intact Protein Mass Spectrometry Screen
Objective: To identify covalent modification of a target protein by the title compound.
Materials:
-
Purified target protein (e.g., a cysteine-containing enzyme) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
This compound stock solution in DMSO.
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF).
Procedure:
-
Prepare a solution of the target protein at a final concentration of 5-10 µM.
-
Add the fragment to the protein solution at a final concentration of 100-200 µM (final DMSO concentration ≤ 1%). Include a DMSO-only control.
-
Incubate the mixture at room temperature for a defined period (e.g., 4 hours).
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the sample using a C4 ZipTip or equivalent.
-
Analyze the sample by LC-MS. Acquire the total mass spectrum and deconvolute to determine the intact protein mass.
-
Data Analysis: Compare the mass of the protein incubated with the fragment to the DMSO control. A mass increase corresponding to the addition of the imidazo[1,2-a]pyridin-2-yl-carbonyl moiety (+160.06 Da) indicates a covalent hit.
| Parameter | Value | Purpose |
| Protein Concentration | 5-10 µM | Ensures sufficient signal for MS detection. |
| Fragment Concentration | 100-200 µM | Standard concentration for primary fragment screening. |
| Incubation Time | 4 hours | Allows for reaction of moderately reactive fragments. |
| Expected Mass Shift | +160.06 Da | Corresponds to covalent adduction and loss of t-boc group. |
Protocol 3: Hit Validation using a Functional Assay
Objective: To confirm that covalent modification leads to functional inhibition of the target protein.
Materials:
-
Target enzyme and its specific substrate.
-
Assay buffer and detection reagents (e.g., for a protease or kinase assay).
-
Plate reader for signal detection.
-
This compound.
Procedure:
-
Time-Dependent Inhibition:
-
Pre-incubate the enzyme with varying concentrations of the fragment for different time points (e.g., 0, 15, 30, 60, 120 min).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate at each time point and concentration.
-
-
Determination of k_inact and K_I:
-
Plot the observed rate constant (k_obs) versus the inhibitor concentration.
-
Fit the data to the equation for irreversible inhibition to determine the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
-
-
Data Analysis: A time-dependent decrease in enzyme activity that is not reversible upon dilution confirms covalent inhibition. The calculated k_inact/K_I value provides a quantitative measure of inhibitor efficiency.
Advantages and Outlook
The proposed use of This compound in covalent FBDD offers several potential advantages:
-
Privileged Scaffold: The imidazo[1,2-a]pyridine core is well-established in medicinal chemistry, increasing the likelihood of favorable interactions with biological targets.[11]
-
Tunable Reactivity: Carbonates are generally less reactive than traditional warheads, which could lead to higher selectivity for the target protein over off-target nucleophiles, resulting in a better therapeutic window.
-
Novel Chemical Space: This reagent expands the toolkit of electrophilic warheads available for covalent drug discovery, enabling the exploration of new chemical space and targeting strategies.[12][13]
Future work will involve synthesizing a library of substituted imidazo[1,2-a]pyridine carbonates to explore structure-activity relationships (SAR) and optimizing the reactivity of the carbonate warhead. This novel class of reagents holds the potential to accelerate the discovery of potent and selective covalent probes and therapeutics.
References
- Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
-
Kaur, R., & Kumar, K. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Singh, P., Kumar, D. P., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega, 8(10), 9145-9169. Available at: [Link]
-
Resnick, E., Bradley, A., & Möller, C., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(21), 8951-8968. Available at: [Link]
-
Resnick, E., Bradley, A., & Möller, C., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at: [Link]
-
Semantic Scholar. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]
-
Resnick, E., Bradley, A., & Möller, C., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. Available at: [Link]
-
Resnick, E., Bradley, A., & Möller, C., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ACS Publications. Available at: [Link]
-
IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. Available at: [Link]
-
Spencer, J., & Baud, M. G. J. (2025). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. ChemMedChem. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irbm.com [irbm.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lifechemicals.com [lifechemicals.com]
Use of "tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate" in the synthesis of kinase inhibitors
Topic: Use of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery[1]. A significant portion of approved and investigational drugs are kinase inhibitors, which function by blocking the kinase's ability to phosphorylate its substrates.
Within the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold".[2][3] This bicyclic heterocyclic system is present in numerous marketed drugs and clinical candidates due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases.[4][5] Its rigid structure provides a solid foundation for the precise spatial orientation of various substituents, enabling the fine-tuning of potency and selectivity against specific kinase targets such as PI3K, mTOR, CDK9, and ALK2.[4][6]
The functionalization of the imidazo[1,2-a]pyridine core is therefore a central theme in the synthesis of novel kinase inhibitors. While numerous synthetic routes to this scaffold exist,[7] the development of versatile building blocks that allow for the efficient and regioselective introduction of key pharmacophoric elements is of paramount importance. This application note details the utility of one such building block, This compound , as a strategic precursor for the synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives, a common structural motif in potent kinase inhibitors.
The Strategic Utility of this compound
This compound (CAS 1313712-58-1) is a stable, crystalline solid that serves as an efficient and versatile reagent for the introduction of substituents at the C2-position of the imidazo[1,2-a]pyridine nucleus.
The core advantage of this reagent lies in the nature of the tert-butyloxycarbonyl (Boc) carbonate group at the C2 position. This group functions as an excellent leaving group, particularly in the presence of a suitable nucleophile. This reactivity profile offers a strategic advantage over other synthetic approaches for several reasons:
-
Regioselectivity: The carbonate is pre-installed at the C2 position, ensuring that subsequent nucleophilic substitution occurs exclusively at this site. This circumvents the regioselectivity issues that can arise in other functionalization methods.
-
Mild Reaction Conditions: The displacement of the carbonate group can often be achieved under relatively mild conditions, which is beneficial when working with complex molecules bearing sensitive functional groups.
-
Versatility: It serves as a precursor to a wide range of C2-substituted imidazo[1,2-a]pyridines. Of particular interest in kinase inhibitor synthesis is its reaction with amines to form 2-amino-imidazo[1,2-a]pyridine derivatives. The amino group at this position often acts as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site.
The overall synthetic strategy is depicted in the workflow below:
Protocol: Synthesis of a 2-Amino-imidazo[1,2-a]pyridine Intermediate
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a primary or secondary amine to yield the corresponding 2-amino-imidazo[1,2-a]pyridine derivative. This intermediate is a versatile precursor for a wide range of kinase inhibitors.
Materials and Reagents
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.1-0.2 M with respect to the carbonate starting material.
-
-
Reaction Execution:
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help to remove excess DIPEA and any salts formed.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-imidazo[1,2-a]pyridine derivative.
-
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The amine attacks the electron-deficient C2 position of the imidazo[1,2-a]pyridine ring, leading to the formation of a Meisenheimer-like intermediate. The collapse of this intermediate and subsequent loss of the tert-butyloxycarbonyl group as carbon dioxide and tert-butanol (or isobutene) drives the reaction to completion. The base (DIPEA) is crucial for deprotonating the amine nucleophile and neutralizing any acidic byproducts.
Data Summary and Troubleshooting
The following table provides representative, albeit hypothetical, data for the synthesis of various 2-amino-imidazo[1,2-a]pyridine derivatives using the described protocol.
| Entry | Amine (R-NH₂) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 6 | 85 |
| 2 | 4-Fluoroaniline | 5 | 88 |
| 3 | Benzylamine | 4 | 92 |
| 4 | Morpholine | 8 | 75 |
| 5 | N-Methylpiperazine | 7 | 78 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Increase temperature to 110 °C or prolong the reaction time. Ensure the system is anhydrous. |
| Poorly nucleophilic amine. | For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base like DBU or adding a palladium catalyst with a suitable ligand to facilitate the reaction. | |
| Low Yield | Product degradation at high temperatures. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the temperature and extending the reaction time. |
| Difficult purification. | Optimize the chromatography conditions. A different solvent system or the use of a different stationary phase may be required. | |
| Side Product Formation | Reaction with other functional groups on the amine. | If the amine has other reactive sites, they may need to be protected prior to the reaction. |
Conclusion
This compound is a highly effective and strategically valuable building block for the synthesis of kinase inhibitors. Its use allows for the clean, regioselective, and efficient introduction of amine functionalities at the C2 position of the imidazo[1,2-a]pyridine scaffold under relatively mild conditions. The resulting 2-amino derivatives are key intermediates that can be further elaborated to generate libraries of potent and selective kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to leverage this versatile reagent in their synthetic campaigns.
References
-
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, K., Tsukamoto, S., Raynaud, F. I., Workman, P., & Waterfield, M. D. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 28(1), 356. [Link]
-
Borges, F. V., & de Souza, M. V. N. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103986. [Link]
-
Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]
Sources
- 1. oceanomics.eu [oceanomics.eu]
- 2. ul.netd.ac.za [ul.netd.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
Welcome to the technical support center for the synthesis of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, providing troubleshooting guidance and frequently asked questions to help you improve your yield and overcome common experimental hurdles. Our approach is grounded in mechanistic understanding and practical experience to ensure your success.
Understanding the Synthesis
The synthesis of this compound typically involves the reaction of an appropriately substituted imidazo[1,2-a]pyridine precursor with di-tert-butyl dicarbonate (Boc₂O). The core of this process lies in the nucleophilicity of the imidazo[1,2-a]pyridine nitrogen and the electrophilicity of the Boc anhydride. Several methodologies exist for the construction of the initial imidazo[1,2-a]pyridine ring system, often involving the condensation of a 2-aminopyridine with an α-haloketone or a related species.[1][2]
Reaction Workflow
The general workflow for this synthesis can be visualized as a two-stage process: first, the formation of the imidazo[1,2-a]pyridine core, followed by the installation of the tert-butyl carbonate group.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Low or No Yield of the Imidazo[1,2-a]pyridine Intermediate
Q1: My initial condensation reaction to form the imidazo[1,2-a]pyridine ring is not working. What are the likely causes?
A1: Several factors can contribute to a low yield in the initial cyclization step.
-
Insufficiently Reactive Starting Materials: The electronic nature of both the 2-aminopyridine and the α-haloketone can significantly impact the reaction rate. Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity, slowing down the initial N-alkylation step. Conversely, electron-donating groups on the acetophenone precursor (if used to generate the α-haloketone in situ) can enhance the yield.[3]
-
Improper Reaction Conditions:
-
Temperature: While some variations of this reaction can proceed at room temperature, many require heating to overcome the activation energy barrier for both the initial substitution and the subsequent intramolecular cyclization.[2]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are commonly used. However, in some cases, less polar solvents like toluene or dioxane may be necessary to avoid side reactions, though this might require higher temperatures and longer reaction times.[4]
-
-
Inadequate Base: For reactions starting from α-haloketones, a base is often required to neutralize the HBr or HCl generated during the reaction. Common bases include potassium carbonate or sodium bicarbonate. The absence or insufficient amount of base can stall the reaction.
Q2: I am observing multiple spots on my TLC plate for the cyclization reaction. What are these byproducts?
A2: The formation of multiple products can often be attributed to side reactions.
-
Polymerization: Under harsh conditions or in the presence of excess reagents, starting materials can polymerize.
-
Incomplete Cyclization: You may be observing the N-alkylated intermediate that has not yet cyclized. This can sometimes be addressed by increasing the reaction time or temperature.
-
Alternative Cyclization Pathways: Depending on the substituents, alternative intramolecular reactions could be possible, leading to isomeric products.
Challenges in the tert-Butoxycarbonylation Step
Q3: The reaction of my imidazo[1,2-a]pyridine with Boc₂O is sluggish or incomplete. How can I improve the conversion?
A3: The success of the tert-butoxycarbonylation step hinges on the nucleophilicity of the imidazo[1,2-a]pyridine and the activation of the Boc anhydride.
-
Catalyst Choice and Loading: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this type of acylation.[5][6] It functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O. Ensure you are using a catalytic amount (typically 5-20 mol%). In some cases, N-methylimidazole can also be used.[6]
-
Base: A non-nucleophilic base like triethylamine (Et₃N) is often added to scavenge the acid byproduct of the reaction. The presence of a suitable base is crucial for driving the reaction to completion.
-
Solvent: Aprotic solvents such as dioxane, dichloromethane (DCM), or tetrahydrofuran (THF) are generally suitable. The choice can influence the solubility of the starting materials and the reaction rate.
-
Reagent Stoichiometry: Using a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Q4: I am getting a low yield of the desired carbonate, and I suspect the product is unstable. Is this possible?
A4: While the tert-butyl carbonate group is generally stable, it can be labile under certain conditions.
-
Acidic Conditions: The Boc group is notoriously sensitive to acid. Ensure that your work-up and purification steps are performed under neutral or slightly basic conditions to prevent cleavage. Avoid strong acids during extraction.
-
Thermal Instability: Prolonged heating at high temperatures could potentially lead to decomposition. It is advisable to conduct the reaction at room temperature or with gentle heating if necessary.
Purification Difficulties
Q5: I am having trouble purifying the final product. What are the recommended methods?
A5: Purification can indeed be challenging due to the potential for closely related impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this type of compound. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity material. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Extraction: A thorough aqueous work-up is essential to remove water-soluble byproducts and excess reagents. Washing with a dilute aqueous acid solution can remove basic impurities like DMAP and unreacted imidazo[1,2-a]pyridine, but be cautious of the product's acid sensitivity. A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) will neutralize any residual acid.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.
Stage 1: Synthesis of Imidazo[1,2-a]pyridin-2-ol
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.
Stage 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude or purified imidazo[1,2-a]pyridin-2-ol (1.0 eq) in an anhydrous aprotic solvent like dioxane or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add triethylamine (Et₃N, 1.5-2.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq). Cool the mixture in an ice bath.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) in the same solvent dropwise to the cooled reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or DCM. Wash the combined organic layers sequentially with a dilute aqueous solution of HCl (to remove basic impurities, use with caution), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Yield Optimization Data
The following table summarizes typical yield ranges under different reaction conditions.
| Stage | Key Parameters | Typical Yield Range | Notes |
| Imidazo[1,2-a]pyridine Synthesis | Solvent: Ethanol, Reflux | 84-91% | Using chloroacetaldehyde with 2-aminopyridines.[7] |
| Solvent: Acetonitrile, Reflux | Moderate | Yields can be lower compared to ethanol.[7] | |
| Carbonate Formation | Catalyst: DMAP (20 mol%) | Good to Excellent | Reaction conditions: Boc₂O, Et₃N in dioxane at room temperature.[8][9] |
| No Catalyst | Low to No Reaction | DMAP is crucial for efficient acylation. |
Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Imidazo[1,2-a]pyridine Formation (Tschitschibabin Reaction)
The formation of the imidazo[1,2-a]pyridine ring from a 2-aminopyridine and an α-halocarbonyl compound is a classic condensation reaction.[2]
Caption: Simplified mechanism of Imidazo[1,2-a]pyridine formation.
tert-Butoxycarbonylation with DMAP Catalysis
The DMAP-catalyzed acylation proceeds through a highly reactive intermediate.
Caption: DMAP-catalyzed tert-butoxycarbonylation mechanism.
References
- Vertex AI Search. Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- J-Stage. Studies on Organometallic Compounds. VII. Reaction of Di-tert-butyl Dicarbonate with α-Trialkylstannyl Derivatives of Pyridine, Quinoline, and Isoquinoline.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Scilit. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols 1.
- ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
- ResearchGate. Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate...
- PubMed. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols.
- ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
- Benchchem. troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- PubMed Central. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ResearchGate. Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate...
- NIH. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- CymitQuimica. Carbonic acid tert-butyl ester imidazo[1,2-a]pyridin-2-yl ….
- 幺米Lab. This compound, 98%+.
- ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- PubMed Central. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- MDPI. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH.
- Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying "tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate" from a typical reaction mixture. This guide is structured in a user-friendly question-and-answer format to directly address common challenges and frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
A common synthetic approach for analogous compounds involves the reaction of an amino-imidazo-dipyridine derivative with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1]
Based on this, the primary impurities in your reaction mixture are likely to be:
-
Unreacted Starting Materials: Including the parent imidazo[1,2-a]pyridine derivative.
-
Excess Reagents: Such as (Boc)₂O, DMAP, and Et₃N.
-
Byproducts: Including tert-butanol and di-tert-butyl pyrocarbonate.
-
Structurally Similar Side Products: Such as Schiff base byproducts that may have similar polarity to the desired product, making chromatographic separation challenging.[1]
Q2: What are the recommended purification techniques for this compound?
The two most effective and commonly employed purification techniques for imidazo[1,2-a]pyridine derivatives are:
-
Flash Column Chromatography: This is the most prevalent method for separating the target compound from impurities with different polarities. Silica gel is a common stationary phase, and a solvent system of hexane and ethyl acetate is often effective.[2]
-
Recrystallization: This technique is ideal for obtaining a highly pure solid product, provided a suitable solvent or solvent system can be identified.[3]
The choice between these methods, or a combination of both, will depend on the scale of your reaction and the nature of the impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Troubleshooting
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
This indicates that your eluent system is not polar enough to move the compound up the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. You can try a gradient elution, starting with a low polarity solvent and progressively increasing the proportion of a more polar solvent. For highly polar compounds, adding a small amount of methanol to the ethyl acetate/hexane mixture can be effective.[4]
Q4: My compound comes out of the column with the solvent front. How can I improve the separation?
This suggests that your solvent system is too polar, causing the compound to have a very high Rf value and elute too quickly for effective separation.
-
Solution: Decrease the polarity of your eluent. Start with a higher ratio of hexane to ethyl acetate. It is recommended to aim for an Rf value of around 0.2-0.4 for the desired compound on the TLC plate to achieve good separation on the column.
Q5: I see streaking of my compound spot on the TLC plate and poor separation on the column. What could be the cause?
Streaking can be caused by several factors:
-
Compound Degradation: Imidazo[1,2-a]pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel.
-
Troubleshooting Step: To check for degradation, run a 2D TLC. Spot your compound, run the plate in one direction, then rotate it 90 degrees and run it again in the same solvent system. If new spots appear, your compound is likely degrading.
-
Solution: Use a deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or switch to a different stationary phase like alumina.[5]
-
-
Overloading the Column: Applying too much crude material to the column can lead to band broadening and poor separation.
-
Solution: Use an appropriate amount of adsorbent for the quantity of your crude product. A general rule of thumb is a 20:1 to 100:1 weight ratio of silica gel to crude material.
-
-
Inappropriate Solvent System: The chosen solvent may not be optimal for your compound.
-
Solution: Experiment with different solvent systems during your initial TLC analysis to find one that gives a clean, round spot for your target compound.
-
Recrystallization Troubleshooting
Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Solutions:
-
Use a lower-boiling point solvent.
-
Increase the volume of the solvent.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.[3]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Q7: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Common solvents to try for imidazo[1,2-a]pyridine derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[3]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
TLC plates, chamber, and UV lamp
-
Glass column with stopcock
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture you will use).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then adding the resulting free-flowing powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines the general steps for purifying a solid sample of this compound by recrystallization.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Sources
Technical Support Center: Navigating the Scale-Up of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of this privileged heterocyclic scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are formatted in a question-and-answer style to directly address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Common Scale-Up Hurdles
This section addresses common issues encountered during the scale-up of imidazo[1,2-a]pyridine synthesis.
Question 1: We are observing a significant drop in yield when scaling up our copper-catalyzed synthesis of an imidazo[1,2-a]pyridine from a 1 g to a 100 g scale. What are the likely causes and how can we troubleshoot this?
Answer: A decrease in yield upon scale-up is a frequent challenge and can often be attributed to a combination of factors related to mass and heat transfer.
-
Inefficient Mixing: At a larger scale, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and impurities. Ensure your reactor is equipped with an appropriate overhead stirrer that provides good agitation throughout the reaction vessel. The choice of impeller and stirring speed is critical.
-
Poor Temperature Control: Many synthetic routes to imidazo[1,2-a]pyridines are exothermic. A larger reaction volume has a smaller surface area-to-volume ratio, making heat dissipation less efficient. This can lead to an uncontrolled temperature increase, favoring side reactions. Utilize a reactor with a jacketed cooling system and consider a slower, controlled addition of one of the reactants to manage the exotherm.
-
Catalyst Deactivation: On a larger scale, trace impurities in starting materials or solvents can have a more pronounced effect on catalyst activity. Ensure the purity of your 2-aminopyridine, ketone/alkyne, and solvent. Degassing the solvent prior to use can also be beneficial, especially for air-sensitive catalysts.[1]
-
Extended Reaction Times: What works in a few hours on a small scale may require longer reaction times on a larger scale to achieve full conversion due to diffusion limitations. Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR.
Question 2: Our final imidazo[1,2-a]pyridine product is difficult to purify at a larger scale. Column chromatography, which worked well in the lab, is not practical for multi-gram quantities. What are our options?
Answer: Shifting from chromatographic purification to crystallization is a key aspect of successful scale-up.
-
Crystallization: This is the most common and cost-effective method for purifying multi-gram to kilogram quantities of solid compounds. Experiment with various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for imidazo[1,2-a]pyridines include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptanes.
-
Slurry and Recrystallization: If the initial purity is low, a slurry of the crude product in a suitable solvent can help remove highly soluble impurities. This can be followed by a full recrystallization to achieve the desired purity.
-
Salt Formation: If your imidazo[1,2-a]pyridine has a basic nitrogen, you can consider forming a salt (e.g., with HCl or HBr) to facilitate crystallization and purification. The free base can then be regenerated in a subsequent step.
Question 3: We are using a multi-component reaction (Groebke-Blackburn-Bienaymé) to synthesize our 3-aminoimidazo[1,2-a]pyridine derivative. While efficient on a small scale, we are concerned about the safe handling of isocyanides on a larger scale. What are the key safety considerations?
Answer: Isocyanides are known for their pungent and unpleasant odor, and they are toxic. Scaling up their use requires stringent safety protocols.
-
Ventilation: All manipulations involving isocyanides must be conducted in a well-ventilated fume hood. For larger quantities, a dedicated and enclosed reaction system is recommended.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and gloves, is mandatory. For larger-scale work, consider using double gloves and a full-face respirator with an appropriate cartridge.
-
Quenching: Have a quench solution readily available to neutralize any spills or residual isocyanide. A common quenching agent is a solution of sodium hypochlorite (bleach).
-
Waste Disposal: All waste containing isocyanides must be treated before disposal according to your institution's safety guidelines.
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section provides a more detailed, step-by-step approach to resolving specific problems you might encounter.
Scenario 1: Low Conversion in a Copper-Catalyzed Aerobic Oxidative Cyclization
Problem: You are attempting a gram-scale synthesis of a 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and acetophenone using a CuI catalyst and air as the oxidant.[2] After the recommended reaction time, you observe a significant amount of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Protocol for Improving Air Supply:
-
Reactor Setup: Ensure your reactor has a gas inlet that allows for subsurface sparging (bubbling) of air or oxygen.
-
Flow Rate: Start with a slow and controlled flow of air into the reaction mixture. A mass flow controller can be used for precise control.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Be aware that excessive aeration can sometimes lead to solvent loss.
-
Safety: Ensure the reaction is well-ventilated, as enriching the headspace with oxygen can increase flammability risks.[3]
Scenario 2: Formation of a Dark, Tarry Byproduct During Work-up
Problem: Upon completion of your reaction and attempting to isolate the product by solvent evaporation, you obtain a dark, intractable tar instead of the expected solid.
Troubleshooting Workflow:
Caption: Troubleshooting tarry product formation.
Experimental Protocol for Product Isolation via Trituration:
-
Initial Step: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often better to precipitate the product by adding an anti-solvent (e.g., water) rather than attempting to remove the solvent by distillation.
-
Trituration: If a tar is obtained after solvent removal, add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., diethyl ether, hexanes, or a mixture).
-
Mechanical Agitation: Use a spatula or glass rod to vigorously scratch and stir the tar in the presence of the non-polar solvent. This mechanical action can often induce crystallization.
-
Isolation: Once a solid has formed, it can be collected by filtration, washed with the non-polar solvent, and then further purified by recrystallization if necessary.
Part 3: Data Summaries and Reference Protocols
Table 1: Recommended Solvents for Recrystallization of Imidazo[1,2-a]pyridines
| Solvent Class | Examples | Suitability |
| Alcohols | Ethanol, Isopropanol | Good for many derivatives; may require addition of water as an anti-solvent. |
| Esters | Ethyl acetate | Widely applicable; good for moderately polar compounds. |
| Ketones | Acetone | Can be effective, but its low boiling point may be a disadvantage. |
| Ethers | Diethyl ether, MTBE | Often used as the non-polar component in a co-solvent system or for washing. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Primarily used as anti-solvents or for co-solvent recrystallization with a more polar solvent. |
Table 2: Key Safety Information for Common Reagents
| Reagent | Key Hazards | Recommended Handling Precautions |
| 2-Aminopyridine | Toxic, Irritant | Handle in a fume hood. Wear gloves and eye protection.[4] |
| Pyridine | Flammable, Toxic | Handle in a fume hood away from ignition sources.[3][5] |
| Copper(I) Iodide | Irritant | Avoid inhalation of dust. Wear gloves and eye protection. |
| Isocyanides | Toxic, Pungent Odor | Use only in a well-ventilated fume hood. Have a quench solution available. |
| α-Halo Ketones | Lachrymatory, Irritant | Handle in a fume hood. Avoid contact with skin and eyes. |
References
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
- Imidazo[1,2-a]pyridine-2-carbaldehyde Safety D
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Pyridine Safety D
- Imidazo[4,5-b]pyridine Safety D
- Imidazo[1,2-a]pyridine Safety D
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines.
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- Overcoming challenges in the purific
- Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central.
- Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries.
- Thermal Runaway Risks. YouTube.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change M
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed.
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its wide array of biological activities and unique photophysical properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: A-to-Z of Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction is yielding very little or no desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve the yield?
A: Low yields are a frequent challenge and can stem from several factors, from suboptimal reaction conditions to catalyst deactivation. Here's a systematic approach to troubleshooting:
-
Re-evaluate Your Starting Materials: Ensure the purity of your 2-aminopyridine and α-haloketone (or its synthetic equivalent). Impurities can interfere with the reaction. For multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, the aldehyde and isocyanide must also be of high purity.[4][5]
-
Catalyst Selection and Concentration: The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit from either acid or metal catalysis.[4][6]
-
Acid Catalysis: For GBB reactions, catalysts like ammonium chloride (NH₄Cl) or phenylboronic acid (PBA) can be effective.[1][5] If you are not using a catalyst, consider adding one. If you are, screen different catalysts and optimize the loading.
-
Metal Catalysis: Copper and palladium catalysts are widely used.[7] For instance, copper(I) iodide (CuI) is effective in aerobic oxidative coupling reactions.[8] Ensure your catalyst is not poisoned by impurities in the starting materials or solvent.
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield.
-
Polar protic solvents like ethanol or even water can be effective, especially in "green" chemistry approaches.[5][9]
-
High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are sometimes necessary, particularly for Ullmann-type couplings, though they require higher temperatures.[10]
-
Screening a range of solvents with varying polarities is a prudent step in optimization.
-
-
Temperature and Reaction Time: Many imidazo[1,2-a]pyridine syntheses are sensitive to temperature.
-
Some modern methods, particularly those involving microwave irradiation, can be completed in as little as 15-30 minutes at elevated temperatures.[1][9][11]
-
Traditional methods may require several hours of reflux.[4]
-
Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products at elevated temperatures.
-
-
Atmosphere: For oxidative coupling reactions, the presence of an oxidant, often air, is crucial.[8][12] Conversely, some reactions may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Side Products
Q: I'm observing significant side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize their formation?
A: Side product formation is often related to the reactivity of the starting materials and intermediates. Understanding the reaction mechanism can help in devising a strategy to suppress unwanted pathways.
-
Self-condensation of Carbonyl Compounds: In reactions involving aldehydes or ketones, aldol-type self-condensation can be a competing reaction, especially under basic conditions. Using milder bases or catalyst-free conditions where possible can mitigate this.
-
Polymerization of Isocyanides: In multicomponent reactions, isocyanides can polymerize, particularly in the presence of acid catalysts. Careful control of the reaction temperature and slow addition of the isocyanide can sometimes help.
-
Over-alkylation or Arylation: In reactions involving functionalization of the imidazo[1,2-a]pyridine ring, over-substitution can occur. Controlling the stoichiometry of the reagents is key.
-
Incomplete Cyclization: The final cyclization step to form the imidazole ring may be slow or reversible under certain conditions. Ensuring adequate reaction time and temperature is important. The mechanism involves the initial coupling of the endocyclic nitrogen of 2-aminopyridine with the α-carbon of the ketone, followed by cyclization.[13]
Problem 3: Difficulty in Product Purification
Q: My crude product is difficult to purify. What are some effective purification strategies?
A: Purification challenges often arise from the physical properties of the product and the nature of the impurities.
-
Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Screening different solvent systems is necessary to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Acid-Base Extraction: The basic nitrogen atom in the pyridine ring of imidazo[1,2-a]pyridines can be protonated. This allows for an acid-base extraction workup. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is back-extracted into an organic solvent. This can be a very effective way to remove non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
A1: There are several well-established methods, each with its own advantages and disadvantages. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Synthesis Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃), often at elevated temperatures.[4] | Simple, readily available starting materials. | Can require harsh conditions and may have limited functional group tolerance. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (Lewis or Brønsted), often at room temperature or with mild heating.[1][5][14] | One-pot, high atom economy, rapid access to diverse structures.[15] | Isocyanides can be toxic and have strong odors. |
| Copper-Catalyzed Reactions | 2-Aminopyridine, Ketone/Nitroolefin/Alkyne | Copper salt (e.g., CuI, CuBr), often with an oxidant (air) and a base.[7][8][12] | Good functional group tolerance, can be performed under mild conditions. | Catalyst can be expensive and may require removal from the final product. |
| Microwave-Assisted Synthesis | Various (can be applied to many of the above methods) | Microwave irradiation, often in a green solvent like water or PEG-400.[1][3][9][11] | Drastically reduced reaction times, often higher yields, and cleaner reactions.[2][9] | Requires specialized microwave reactor equipment. |
Q2: What is the role of microwave irradiation in the synthesis of imidazo[1,2-a]pyridines?
A2: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of imidazo[1,2-a]pyridines.[2] It provides rapid and uniform heating of the reaction mixture, which can lead to:
-
Shorter Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.[1][9][11]
-
Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[4][9]
-
Improved Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Access to Novel Chemical Space: The unique heating profile of microwaves can sometimes enable reactions that are not feasible under conventional conditions.
Q3: Can you explain the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyridine synthesis?
A3: The GBB reaction is a three-component reaction that provides a highly efficient route to 3-aminoimidazo[1,2-a]pyridines.[1][15] The proposed mechanism generally proceeds as follows:
-
Imine Formation: The 2-aminopyridine reacts with the aldehyde in the presence of an acid catalyst to form a Schiff base (imine) intermediate.
-
Nitrile Ylide Formation: The isocyanide is protonated by the acid catalyst, and then the pyridine nitrogen of the imine attacks the isocyanide carbon, leading to the formation of a nitrilium ion intermediate.
-
Intramolecular [4+1] Cycloaddition: The nitrogen of the 2-amino group then attacks the nitrilium ion in an intramolecular fashion, leading to a five-membered ring intermediate.
-
Aromatization: A final tautomerization step leads to the aromatic 3-aminoimidazo[1,2-a]pyridine product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven answers to frequently asked questions, troubleshooting advice, and detailed protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts.
Question 1: What is the standard synthetic approach for this compound, and where are the critical stages for byproduct formation?
Answer: The synthesis is typically a two-step process. Understanding this workflow is crucial as each step presents a unique set of challenges and potential impurities.
-
Step 1: Cyclization to form the Imidazo[1,2-a]pyridin-2-ol Core. This involves the reaction of a 2-aminopyridine with a suitable two-carbon electrophile, most commonly an α-haloacetate derivative (e.g., ethyl bromoacetate), followed by cyclization. This reaction, a variation of the Tschitschibabin reaction, establishes the core heterocyclic scaffold.[1][2] The intermediate formed is imidazo[1,2-a]pyridin-2-ol, which exists in equilibrium with its keto tautomer, imidazo[1,2-a]pyridin-2(1H)-one.
-
Step 2: O-Carbonylation. The hydroxyl group of the imidazo[1,2-a]pyridin-2-ol intermediate is then acylated using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, typically 4-dimethylaminopyridine (DMAP) and a non-nucleophilic amine base like triethylamine (Et₃N).[3][4]
Byproduct formation is most prevalent during the initial cyclization and the subsequent acylation step. Incomplete reactions, side reactions of the reagents, and incorrect workup procedures are the primary sources of impurities.
Caption: High-level workflow for the synthesis of this compound.
Question 2: During the synthesis of the imidazo[1,2-a]pyridin-2-ol core, my reaction mixture shows multiple spots on TLC. What are the likely byproducts?
Answer: The formation of the imidazo[1,2-a]pyridine core is a robust reaction but can be prone to several side reactions if not controlled properly. The primary byproducts originate from incomplete cyclization or alternative reaction pathways of the starting materials.
-
Unreacted Starting Materials: The most common impurities are residual 2-aminopyridine and the α-haloacetate. Their presence indicates an incomplete reaction, which could be due to insufficient reaction time, low temperature, or improper stoichiometry.
-
N-Alkylated Intermediate (Pyridinium Salt): The initial step is the nucleophilic attack of the pyridine ring nitrogen onto the ethyl bromoacetate to form a quaternary pyridinium salt.[5] If the subsequent intramolecular cyclization (attack by the exocyclic amine) is slow or incomplete, this salt can persist in the reaction mixture. It is highly polar and will typically appear near the baseline on a normal-phase TLC plate.
-
Dimerization/Polymerization Products: Under excessively harsh conditions (e.g., very high temperatures), 2-aminopyridines can undergo self-condensation reactions, although this is less common in this specific synthesis.
Caption: Key reaction pathways and byproduct formation during Step 1 (Core Synthesis).
Question 3: After reacting imidazo[1,2-a]pyridin-2-ol with (Boc)₂O, my final product is still impure. What are the common byproducts from this acylation step?
Answer: The O-carbonylation step is generally clean but requires careful control of reagents and conditions to avoid specific byproducts.
-
Unreacted Imidazo[1,2-a]pyridin-2-ol: This is the most common impurity and indicates an incomplete reaction. This can be caused by insufficient (Boc)₂O, inactive DMAP catalyst, or insufficient reaction time.
-
(Boc)₂O and its Breakdown Products: Excess di-tert-butyl dicarbonate can remain after the reaction. During aqueous workup or chromatography, it can hydrolyze to tert-butanol and CO₂. tert-Butanol is a common contaminant seen in NMR spectra.
-
N-Carbonylated Isomer: While O-acylation is kinetically and thermodynamically favored for the imidazo[1,2-a]pyridin-2-ol tautomer, there is a possibility of acylation occurring on one of the ring nitrogens, particularly N1. This is generally a minor byproduct but can be difficult to separate from the desired product due to similar polarities.
-
Pyrocarbonate Byproducts: In the presence of DMAP, (Boc)₂O can form a reactive acylpyridinium intermediate. Side reactions of this species can lead to various carbonate-related impurities, although they are typically minor.
-
Degradation to Imidazo[1,2-a]pyridin-2-ol: The final product, a tert-butyl carbonate, is an acid-labile protecting group.[6][7] Exposure to acidic conditions during workup (e.g., an acidic wash without a subsequent basic quench) or chromatography on un-neutralized silica gel can cleave the Boc group, regenerating the starting alcohol.
| Impurity/Byproduct | Source | Identification Tip | Prevention Strategy |
| Imidazo[1,2-a]pyridin-2-ol | Incomplete reaction or product degradation | More polar spot on TLC; absence of t-butyl signal (singlet, ~1.6 ppm) in ¹H NMR. | Use slight excess of (Boc)₂O (1.1-1.2 eq.); ensure DMAP is active; avoid acidic workup/chromatography. |
| tert-Butanol | Hydrolysis of excess (Boc)₂O | Sharp singlet at ~1.2-1.3 ppm in ¹H NMR (CDCl₃). | Use minimal excess of (Boc)₂O; remove under high vacuum. |
| N-Carbonylated Isomer | Non-selective acylation | Isomer will have a different chemical shift for the imidazo[1,2-a]pyridine protons in ¹H NMR; often has a similar Rf on TLC. | Maintain reaction temperature (e.g., 0 °C to RT); ensure slow addition of reagents. |
Question 4: How can I definitively identify these byproducts using standard analytical techniques?
Answer: A combination of chromatography and spectroscopy is essential for unambiguous identification.
-
Thin-Layer Chromatography (TLC): An excellent first-pass tool. The desired product is moderately polar. Unreacted imidazo[1,2-a]pyridin-2-ol will be significantly more polar (lower Rf), while unreacted starting materials from Step 1 will have their own characteristic Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A good starting method is a reverse-phase C18 column with a water/acetonitrile gradient (both with 0.1% TFA or formic acid, but be mindful of the product's acid sensitivity). The desired product will be more retained (longer retention time) than the more polar imidazo[1,2-a]pyridin-2-ol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool.
-
Desired Product: Look for a sharp singlet integrating to 9 protons around 1.6 ppm , characteristic of the tert-butyl group. The aromatic protons of the imidazo[1,2-a]pyridine core will also be present in their expected regions.
-
Imidazo[1,2-a]pyridin-2-ol: The tert-butyl singlet at 1.6 ppm will be absent . A broad singlet for the -OH proton may be visible, depending on the solvent.
-
tert-Butanol: A sharp singlet around 1.2-1.3 ppm (in CDCl₃).
-
-
-
Mass Spectrometry (MS): Provides molecular weight confirmation. Use ESI+ mode to look for the [M+H]⁺ ion of your product and potential byproducts. This is particularly useful for identifying isomers or unexpected adducts.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific substrates and lab conditions.
Step 1: Imidazo[1,2-a]pyridin-2-ol
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq.).
-
Add absolute ethanol (approx. 5-10 mL per gram of 2-aminopyridine).
-
Add ethyl 2-bromoacetate (1.1 eq.) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC until the 2-aminopyridine is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield imidazo[1,2-a]pyridin-2-ol, which can be used in the next step without further purification.
Step 2: this compound
-
Suspend imidazo[1,2-a]pyridin-2-ol (1.0 eq.) in anhydrous dioxane or THF in a flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq.) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) in the same solvent dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours.[3] Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
References
-
Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate... ResearchGate. Available at: [Link][3][4]
-
Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions - ResearchGate. Available at: [Link][5]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link][6]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
-
Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water | Organic Letters - ACS Publications. Available at: [Link][8]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - NIH. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link][7]
-
Easy Access to 2-Aminopyridines - GalChimia. Available at: [Link]
-
Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate... ResearchGate. Available at: [Link]
-
The Reaction of 2-Aminopyridine with α-Halo Ketones - ACS Publications. Available at: [Link][1]
-
Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - PubMed. Available at: [Link][9]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link][10]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. ACS Publications. Available at: [Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridine scaffold. Pyridine derivatives are fundamental building blocks in pharmaceuticals and functional materials, yet their synthesis can be fraught with challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during your experiments, ensuring you can achieve optimal results with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield & Reaction Inefficiency
Question 1: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the common culprits and how can I improve it?
Low yields in the classic Hantzsch synthesis, a cornerstone for producing 1,4-dihydropyridines and subsequently pyridines, are a frequent issue.[2][3] The traditional approach often involves long reaction times and harsh conditions, which can lead to product degradation and the formation of side products.[2][4]
Causality and Strategic Solutions:
-
Suboptimal Reaction Conditions: The conventional use of refluxing ethanol can be inefficient. Modern methodologies have demonstrated significant improvements. For instance, employing p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution can dramatically boost yields, in some cases to over 90%.[3][5] Alternatively, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also afford high yields (up to 95%) with shorter reaction times.[5]
-
Inefficient Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical and can be a major point of yield loss.[4] While classical oxidants like nitric acid, potassium permanganate, or chromium trioxide are used, they can be aggressive, leading to side products and difficult work-up procedures.[3][4]
-
Troubleshooting: Consider milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using reagents like ferric chloride or manganese dioxide in water has proven effective.[3] Iodine in refluxing methanol is another viable option for achieving aromatization under milder conditions.[3]
-
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor undesired routes.[4]
-
Troubleshooting: Precise control over reaction temperature and reactant stoichiometry is crucial. If you are performing an unsymmetrical Hantzsch synthesis, the order of reagent addition is critical. It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to minimize the formation of undesired intermediates.[5]
-
Question 2: I am attempting a Bohlmann-Rahtz pyridine synthesis, but the high temperatures required for the cyclodehydration step are causing decomposition of my starting materials. How can I mitigate this?
The Bohlmann-Rahtz synthesis is a versatile method for generating 2,3,6-trisubstituted pyridines from enamines and ethynyl ketones, cleverly avoiding the need for a final oxidation step.[6] However, the thermally induced cyclodehydration of the aminodiene intermediate is a significant drawback that has historically limited its application.[6]
Causality and Strategic Solutions:
-
High Thermal Barrier for Cyclodehydration: The uncatalyzed cyclization requires significant thermal energy, which can be incompatible with sensitive substrates.
-
Troubleshooting: The use of acid catalysis can significantly lower the required temperature for the cyclodehydration to proceed.[6] Brønsted acids, such as acetic acid mixed with toluene, can promote both the initial conjugate addition and the final cyclization in a single step, leading to good to excellent yields.[6] For acid-sensitive substrates, a milder alternative is the use of Amberlyst-15, an ion-exchange resin, which also simplifies the work-up.[6][7]
-
Question 3: My Guareschi-Thorpe reaction for a 2-pyridone is sluggish and low-yielding. Are there more efficient, modern alternatives to the classical conditions?
The Guareschi-Thorpe synthesis is a valuable method for preparing 2-pyridones from a 1,3-dicarbonyl compound and cyanoacetamide (or its derivatives).[8] However, the classical protocols can be inefficient.
Causality and Strategic Solutions:
-
Harsh and Inefficient Classical Conditions: Traditional methods may not be optimized for efficiency and can be environmentally unfriendly.
-
Troubleshooting: Recent advancements have led to significantly improved and greener protocols. An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium.[9][10] This approach is not only more environmentally benign but also proceeds productively to give high yields of the desired hydroxy-cyanopyridines.[10] The ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[10]
-
Category 2: Side Reactions & Regioselectivity
Question 4: I am observing unexpected byproducts in my Bohlmann-Rahtz synthesis. How can I improve the regioselectivity and minimize side reactions?
Side reactions in the Bohlmann-Rahtz synthesis can arise from several factors, including the stability of the starting enamine and the reaction conditions.
Causality and Strategic Solutions:
-
Decomposition of Starting Materials: Enamines with certain electron-withdrawing groups, such as tert-butyl esters or cyano groups, can be sensitive to acid-catalyzed decomposition.[6]
-
In-situ Generation of Enamines: The availability and stability of the enamine starting material can be a limiting factor.
-
Troubleshooting: A three-component reaction variant where the enamine is generated in situ from a ketone and ammonium acetate can be a more efficient approach. This circumvents the need to isolate the potentially unstable enamine.[6]
-
Question 5: The Chichibabin amination of my substituted pyridine is giving me a mixture of isomers. How can I control the regioselectivity?
The Chichibabin reaction, which involves the nucleophilic substitution of a hydride ion on the pyridine ring with an amide anion, typically favors amination at the 2-position.[11] However, the presence of substituents can influence the regiochemical outcome.
Causality and Strategic Solutions:
-
Electronic and Steric Effects: The regioselectivity of the Chichibabin reaction is governed by the electronic properties of the pyridine ring and the steric hindrance around the potential reaction sites. The reaction proceeds via the addition of the amide anion to form a σ-complex, which then aromatizes by eliminating a hydride ion.[12]
-
Troubleshooting: The formation of a coordination complex between the sodium ion of the sodium amide and the pyridine nitrogen increases the positive charge on the α-carbon (C2), making it the most electrophilic site for nucleophilic attack.[12] In cases where the 2-position is blocked or electronically disfavored, amination may occur at the 4-position, though this is generally less common. For substrates where a mixture of products is obtained, careful optimization of reaction conditions (temperature, solvent) may be necessary to favor one isomer over the other. Unfortunately, in some cases, achieving high regioselectivity can be challenging, and chromatographic separation of the isomers may be required.
-
Category 3: Purification Challenges
Question 6: I am struggling to remove water from my pyridine sample. What is the most effective drying method?
Pyridine is notoriously hygroscopic and readily absorbs atmospheric moisture.[13] It also forms a minimum boiling azeotrope with water (boiling at 94°C), which makes simple distillation ineffective for complete drying.[13]
Causality and Strategic Solutions:
-
Azeotrope Formation: The pyridine-water azeotrope prevents the complete separation of water by simple distillation.
-
Troubleshooting: A two-step drying procedure is highly effective. First, pre-dry the pyridine by stirring it over potassium hydroxide (KOH) pellets for several hours.[13] Then, decant the pyridine and reflux it over calcium hydride (CaH₂) for a few hours, followed by distillation.[13] The calcium hydride reacts irreversibly with any residual water to form calcium hydroxide and hydrogen gas.
-
Question 7: My purified pyridine derivative shows peak tailing during HPLC analysis. What is causing this and how can I resolve it?
Peak tailing is a common problem when analyzing basic compounds like pyridines by HPLC, especially on silica-based columns.[14]
Causality and Strategic Solutions:
-
Interaction with Residual Silanols: The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of the silica stationary phase.[14] This leads to a secondary retention mechanism, causing the peak to tail.
-
Troubleshooting:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2.5-3.0 with a buffer (e.g., phosphate buffer) will protonate the silanol groups, minimizing their interaction with the basic analyte.[14]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively shield the active silanol sites from the pyridine analyte.[14]
-
Column Choice: Using a high-purity silica column with end-capping or switching to a different stationary phase (e.g., a polymer-based column) can also mitigate this issue.[14]
-
-
Experimental Protocols
Protocol 1: An Optimized Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol describes a high-yield, solvent-free synthesis of a 1,4-dihydropyridine using γ-Al2O3 nanoparticles as a catalyst.[5]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
γ-Al2O3 nanoparticles (catalyst)
-
Ethanol (for work-up and recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, ammonium acetate, and γ-Al2O3 nanoparticles.
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis
This protocol outlines a one-step synthesis of a substituted pyridine using acid catalysis to facilitate the cyclodehydration at a lower temperature.[6]
Materials:
-
Enamine (1 mmol)
-
Ethynyl ketone (1 mmol)
-
Toluene
-
Acetic acid
Procedure:
-
Dissolve the enamine and ethynyl ketone in a 5:1 mixture of toluene and acetic acid.
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to yield the crude pyridine product.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | Long | Low | [2][4] |
| p-TSA | Aqueous micelles | Ultrasonic Irradiation | Shorter | >90 | [5] |
| γ-Al2O3 nanoparticles | Solvent-free | 90 | 5-25 min | up to 95 | [5] |
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in Pyridine Synthesis
Caption: A flowchart for systematically troubleshooting low-yield issues in pyridine synthesis.
Diagram 2: Key Intermediates in the Hantzsch Pyridine Synthesis
Caption: The relationship between key intermediates in the Hantzsch pyridine synthesis pathway.
References
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. Kröhnke pyridine synthesis.
- Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- ResearchGate. Optimal reaction conditions for pyridine synthesis in riser reactor.
- ResearchGate. Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
- SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
- Benchchem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- ResearchGate. Optimized reaction conditions for the synthesis of pyridine 6.
- ResearchGate.
- J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis.
- Wikipedia. Hantzsch pyridine synthesis.
- Wikipedia. Pyridine.
- Benchchem.
- Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Reddit. Selectivity of Chichibabin Reaction.
- RSC Publishing.
- Química Organica.org. Guareschi-Thorpe synthesis of pyridine.
Sources
- 1. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Selective deprotection of Boc group in the presence of other protecting groups
Welcome to the technical support center for the selective deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in selectively removing the Boc protecting group in the presence of other sensitive moieties. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of multistep organic synthesis.
Introduction: The Art of Selective Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines due to its stability across a wide range of chemical transformations.[1] Its facile removal under acidic conditions makes it an invaluable tool in orthogonal protection strategies, particularly in peptide synthesis and the construction of complex molecules.[1][2][3] However, the selective cleavage of the Boc group without affecting other acid-labile protecting groups or sensitive functionalities within a molecule is a frequent and critical challenge.
This guide will equip you with the knowledge to troubleshoot common issues and select the optimal deprotection strategy for your specific substrate, ensuring high yields and purity of your target compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the selective deprotection of the Boc group and provides actionable solutions.
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
HPLC/LC-MS analysis of the crude product shows a significant amount of starting material or Boc-protected intermediates.[4]
-
The Kaiser test (ninhydrin test) on a resin-bound peptide gives a negative or weak positive result, indicating the persistence of the Boc group.[4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., use neat TFA instead of a solution in DCM) or switch to a stronger acid system.[4] | The rate of Boc deprotection is dependent on the acidity of the medium. Some substrates may require harsher acidic conditions for complete removal. |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS.[4] | Sterically hindered Boc groups or those on electron-deficient amines may require longer exposure to acidic conditions for complete cleavage. |
| Poor Reagent Quality | Use fresh, high-purity reagents. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[4] | Contaminants or degradation of reagents can significantly impact the reaction outcome. |
| Substrate-Specific Resistance | For particularly resistant Boc groups, consider alternative deprotection methods such as Lewis acids (e.g., AlCl₃, FeCl₃) or thermal deprotection.[5][6][7] | Some substrates may be incompatible with standard acidic conditions, necessitating a different mechanistic approach to deprotection. |
Issue 2: Undesired Removal of Other Acid-Labile Protecting Groups
Symptoms:
-
Loss of other protecting groups such as tert-butyl esters (tBu), trityl (Trt), or some silyl ethers, as observed by mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excessively Harsh Acidic Conditions | Employ milder acidic conditions. For example, replace TFA with 4M HCl in dioxane, formic acid, or aqueous phosphoric acid.[8][9][10][11][12][13][14] | The lability of different acid-sensitive protecting groups varies. By fine-tuning the acidity, it is possible to selectively cleave the more labile Boc group. |
| Prolonged Reaction Times | Carefully monitor the reaction and stop it as soon as the Boc deprotection is complete to minimize the exposure of other sensitive groups to the acidic medium. | The longer the reaction time, the greater the likelihood of cleaving more stable acid-labile groups. |
| Inappropriate Choice of Reagents | For substrates with highly acid-sensitive groups, consider non-acidic deprotection methods if applicable, although these are less common for Boc. Lewis acid catalysis can sometimes offer different selectivity.[6] | Changing the deprotection mechanism can provide an orthogonal handle for removing the Boc group. |
Issue 3: Side Reactions Mediated by the tert-Butyl Cation
Symptoms:
-
Formation of byproducts corresponding to the addition of a tert-butyl group (+56 Da) to the product or other nucleophilic species in the reaction mixture.[15]
-
Alkylation of sensitive amino acid residues like tryptophan, methionine, or tyrosine.[15]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reactive tert-Butyl Cation Intermediate | Add a scavenger to the reaction mixture to trap the tert-butyl cation.[5][15][16] Common scavengers include triethylsilane (TES), thioanisole, or anisole. | Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the sensitive functional groups on the substrate, thus preventing unwanted alkylation.[15] |
| High Concentration of Nucleophilic Moieties | If the substrate itself is highly nucleophilic, consider performing the deprotection at a lower temperature to reduce the rate of the alkylation side reaction. | Lowering the temperature can sometimes favor the desired deprotection over undesired side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection of the Boc group proceeds through a well-established acid-catalyzed mechanism.[2][17][18] First, the carbonyl oxygen of the Boc group is protonated by an acid (e.g., TFA, HCl).[17][18][19] This protonation makes the carbamate more susceptible to cleavage. The subsequent step involves the departure of the stable tert-butyl cation, forming a carbamic acid intermediate.[2][17][18] This carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine.[2][18]
Q2: How can I selectively deprotect a Boc group in the presence of a Cbz group?
A2: The Boc and Cbz (benzyloxycarbonyl) groups are orthogonal, meaning one can be removed without affecting the other.[1][2][20] The Boc group is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[20][21] Therefore, to selectively remove the Boc group, you can treat your compound with an acid such as TFA or HCl in dioxane.[20]
Q3: Is it possible to selectively remove a Boc group in the presence of a tert-butyl ester?
A3: While both are acid-labile, selective deprotection is often achievable by carefully choosing the reaction conditions. Using 4M HCl in anhydrous dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and ethers.[8][9][11] This selectivity arises from the generally higher acid sensitivity of the N-Boc group compared to the tert-butyl ester.
Q4: What are the mildest conditions for Boc deprotection?
A4: For highly sensitive substrates, several milder acidic conditions can be employed. These include:
-
Silica gel in refluxing toluene[23]
-
Lewis acids such as FeCl₃ or ZnBr₂ under specific conditions[6][7][10][24]
Q5: When should I use a scavenger during Boc deprotection?
A5: The use of a scavenger is highly recommended when your substrate contains nucleophilic functional groups that could be alkylated by the tert-butyl cation generated during the deprotection.[5][15][16] This is particularly important for peptides containing sensitive amino acids such as tryptophan, methionine, cysteine, and tyrosine.[15]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most routine Boc deprotections where high acid sensitivity is not a concern.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approximately 0.1-0.2 M).
-
To the stirred solution, add TFA (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Selective Boc Deprotection using 4M HCl in Dioxane
This method is particularly useful for the selective removal of N-Boc groups in the presence of tert-butyl esters or ethers.[8][9][11]
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Centrifuge (optional)
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.[8][9][11] Monitor the reaction by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
Visual Guides
Caption: Orthogonality of common amine protecting groups.
Caption: Decision tree for selecting Boc deprotection conditions.
References
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides.
- Benchchem. (n.d.). selective deprotection of Boc amines in the presence of other protecting groups.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Lewis Acids.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Semantic Scholar. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- CNKI. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel.
- RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
- Oxford Academic. (n.d.). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP.
- Synfacts. (2003). Development of Mild Conditions for the Deprotection of the tert-Butoxycarbonyl Protecting Group.
- J-STAGE. (n.d.). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP.
- Benchchem. (n.d.). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ResearchGate. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Reddit. (2024). Boc-Deprotection : r/chemistry.
- Journal of the American Chemical Society. (n.d.). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros.
- ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. reddit.com [reddit.com]
- 23. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 24. BOC Protection and Deprotection [bzchemicals.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis of Modern Reagents and Methodologies
Introduction: The Enduring Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents, including anxiolytics, anti-cancer agents, and antivirals.[2] Consequently, the efficient and versatile synthesis of substituted imidazo[1,2-a]pyridines remains a topic of intense research and development.
This guide provides a comparative overview of modern synthetic strategies for accessing the imidazo[1,2-a]pyridine scaffold. While the initial query focused on "tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate," a thorough review of the scientific literature indicates that this compound is not widely utilized as a general reagent for the synthesis of a broad range of imidazo[1,2-a]pyridine derivatives. Instead, it appears to function as a specific intermediate or building block in more complex synthetic sequences.[3]
Therefore, this guide will focus on a more broadly applicable and impactful comparison of well-established, contemporary methods that offer significant advantages over classical approaches. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key modern methodologies, providing experimental data and protocols to inform your synthetic planning.
Modern Synthetic Strategies for Imidazo[1,2-a]pyridine Synthesis: A Comparative Overview
The modern synthetic chemist's toolkit for imidazo[1,2-a]pyridine synthesis is diverse, with several powerful methods offering high efficiency and broad substrate scope. Here, we compare three prominent strategies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, copper-catalyzed A³-coupling, and microwave-assisted synthesis.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[4][5] This powerful one-pot reaction allows for the rapid assembly of complex 3-aminoimidazo[1,2-a]pyridines from simple, readily available starting materials.[4]
Mechanism and Rationale: The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization onto the pyridine nitrogen, followed by tautomerization, affords the final product. The choice of catalyst is crucial for activating the aldehyde and promoting the key C-N bond formations.
Copper-Catalyzed A³-Coupling
The A³-coupling (alkyne, aldehyde, amine) reaction is another powerful multicomponent strategy for the synthesis of propargylamines, which can then undergo cyclization to form a variety of heterocycles, including imidazo[1,2-a]pyridines. In this context, a 2-aminopyridine, an aldehyde, and a terminal alkyne are coupled in the presence of a copper catalyst.[6]
Mechanism and Rationale: The reaction is believed to proceed via the formation of a copper acetylide, which then reacts with the imine formed in situ from the 2-aminopyridine and aldehyde. The resulting intermediate undergoes an intramolecular 5-exo-dig cyclization to furnish the imidazo[1,2-a]pyridine scaffold. The use of a copper catalyst is essential for the activation of the alkyne.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7] This technology can be applied to various synthetic routes for imidazo[1,2-a]pyridines, including the GBB reaction and classical condensation reactions.[1]
Mechanism and Rationale: Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This can accelerate reaction rates and, in some cases, enable reactions that are sluggish or do not proceed under conventional heating. The choice of solvent is critical, as its dielectric properties will determine the efficiency of microwave absorption.
Quantitative Comparison of Synthetic Methodologies
The following table provides a summary of experimental data for the synthesis of imidazo[1,2-a]pyridines using the discussed methodologies. The data has been compiled from various literature sources to provide a comparative overview.
| Methodology | Typical Yield (%) | Reaction Time | Temperature (°C) | Catalyst | Key Advantages | Representative Reference |
| Groebke-Blackburn-Bienaymé | 67-91% | 8-24 h (conventional) 15-30 min (microwave) | 60-80 | NH₄Cl, TsOH, Yb(OTf)₃ | One-pot, high atom economy, rapid access to 3-amino derivatives | [4][5] |
| Copper-Catalyzed A³-Coupling | 45-82% | 6-16 h | 50-120 | CuSO₄/Sodium Ascorbate, Cu/SiO₂ | Good functional group tolerance, use of readily available alkynes | [6][8] |
| Microwave-Assisted Synthesis | 82-96% | 5-25 min | 80-100 | Often catalyst-free or simple catalysts | Drastically reduced reaction times, often higher yields, green chemistry potential | [2][7] |
Experimental Protocols
Representative Protocol for Groebke-Blackburn-Bienaymé Reaction
Adapted from Rentería-Gómez et al., 2024[4]
-
In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and NH₄Cl (20 mol%).
-
Dissolve the mixture in ethanol (1 M).
-
Heat the reaction mixture using a microwave reactor (150 W) at 60 °C for 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be taken up in the appropriate solvent for subsequent reactions or purified by flash chromatography.
Representative Protocol for Copper-Catalyzed A³-Coupling
Adapted from Reddy et al., 2019[6]
-
In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol%) to 2 mL of water and stir vigorously for 5 minutes.
-
To the resulting micellar solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 6–16 hours, monitoring the progress by TLC.
-
Upon completion, extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Microwave-Assisted Synthesis
Adapted from Kumar et al., 2018[7]
-
In a microwave process vial, add the 2-aminopyridine derivative (1 mmol) and the α-bromoketone (1 mmol).
-
Add a 1:1 mixture of water and isopropanol (H₂O-IPA) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 5-8 minutes.
-
After cooling, the product often precipitates and can be collected by filtration.
-
If the product does not precipitate, extract with an appropriate organic solvent, dry, and concentrate. Purify by column chromatography if necessary.
Decision-Making Workflow for Method Selection
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, available starting materials, and required scale. The following diagram illustrates a simplified decision-making process.
Conclusion
While "this compound" does not appear to be a versatile reagent for the general synthesis of imidazo[1,2-a]pyridines, the field is rich with powerful and efficient modern methodologies. The Groebke-Blackburn-Bienaymé reaction offers a rapid, one-pot route to 3-amino substituted derivatives. Copper-catalyzed A³-coupling provides a versatile entry point for a range of substitution patterns, and microwave-assisted synthesis offers significant advantages in terms of reaction speed and efficiency.
The choice of synthetic strategy should be guided by the specific target molecule, available resources, and desired throughput. By understanding the mechanisms, advantages, and practical considerations of these modern methods, researchers and drug development professionals can make informed decisions to accelerate their synthetic efforts and unlock the full potential of the imidazo[1,2-a]pyridine scaffold.
References
-
Guchhait, S. K., & Madaan, C. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(15), 8963-8972. [Link]
-
Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 15(1), 8. [Link]
-
García-García, D., Tovar-Rosales, J. A., González-Gámez, I. A., & Gámez-Montaño, R. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. [Link]
-
Nguyen, T. C., Vo, C. D., & Dau, X. D. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. [Link]
-
Calderón-Rangel, D., Rentería-Gómez, M. A., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(1), 1-13. [Link]
-
Kumar, A., Aggarwal, N., & Kumar, R. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(8), 486-492. [Link]
-
Rodríguez, J. C., Maldonado, R. A., Ramírez-García, G., & de la Cruz, F. N. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of the Mexican Chemical Society, 64(1), 1-14. [Link]
-
Tovar-Rosales, J. A., García-García, D., González-Gámez, I. A., & Gámez-Montaño, R. (2024). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. [Link]
-
Reddy, K. R., & Sridhar, B. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5586-5595. [Link]
-
Lee, C. Y., & Lee, J. C. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 1349-1357. [Link]
-
da Silva, W. F., de Souza, R. O., & da Silva, F. C. (2019). Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. Journal of the Brazilian Chemical Society, 30(8), 1699-1707. [Link]
Sources
- 1. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives in Modern Cancer Therapy
Abstract
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] In oncology, its derivatives have emerged as potent agents that modulate a variety of critical cellular pathways implicated in cancer progression.[3] This guide provides a comparative analysis of prominent IP derivatives, dissecting their performance based on distinct mechanisms of action: inhibition of the PI3K/Akt/mTOR signaling pathway, disruption of microtubule dynamics, and targeting of Src family kinases. We will present objective experimental data, detail the causality behind key experimental workflows, and offer field-proven insights for researchers and drug development professionals. This document is designed to be a practical resource, grounding mechanistic claims in verifiable, peer-reviewed data to facilitate the rational design and evaluation of the next generation of IP-based anticancer therapeutics.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is a nitrogen-based fused bicyclic system that has garnered significant attention from medicinal chemists.[4][5] Its rigid structure and synthetic tractability allow for precise, multi-point modifications, making it an ideal scaffold for developing targeted therapies. Derivatives have been shown to possess a wide spectrum of anti-cancer properties, intervening in core processes of cell division, proliferation, and survival.[1] Their therapeutic effects are primarily achieved by inhibiting key molecular targets, including the PI3K/Akt pathway, cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases like IGF-1R and c-Met.[1] This guide will focus on a comparative study of derivatives targeting three of the most well-validated mechanisms in cancer therapy.
Comparative Analysis of Key Derivatives by Mechanism of Action
The versatility of the IP scaffold has led to the development of inhibitors against a wide array of cancer-relevant targets. We will compare representative compounds from three major classes.
Class I: PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a common event in many human cancers.[6] Consequently, it has become a major target for cancer drug discovery.[6][7][8] Several IP derivatives have been developed as potent inhibitors of key kinases in this pathway.
One potent derivative, referred to as compound 15a , was identified as a dual PI3K/mTOR inhibitor.[7][8][9] In preclinical studies, it demonstrated significant inhibition of tumor growth in HCT116 and HT-29 xenograft models without causing a noticeable impact on the body weight of the subjects.[7][8][9] Another compound, a bioisosteric 1,2,4-oxadiazole-substituted IP derivative, showed potent PI3Kα inhibition with an IC50 of just 2 nM.[10] A separate novel IP derivative demonstrated promising anti-proliferation effects against melanoma (A375) and cervical (HeLa) cancer cells, with IC50 values of 0.14 and 0.21 µM, respectively.[10]
The mechanism of these compounds involves the direct inhibition of PI3K and/or mTOR kinases, which blocks the downstream signaling cascade. This leads to a reduction in the phosphorylation of Akt and mTOR, ultimately inducing cell cycle arrest and apoptosis.[10] This on-target effect is often confirmed experimentally by observing decreased levels of phospho-Akt (p-Akt) and phospho-mTOR (p-mTOR) via Western blot analysis.[10]
Caption: PI3K/Akt/mTOR pathway inhibition by IP derivatives.
Class II: Microtubule Targeting Agents
Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics. Several IP derivatives have been designed as potent microtubule destabilizers that bind to the colchicine site on tubulin.[11]
For example, compounds 6b and 6c (N-(6-chloro-3-phenylimidazo[1,2-a]pyridin-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-imine) were identified as highly potent antiproliferative agents against HeLa cervical cancer cells.[11] Further investigation revealed that compound 6c effectively inhibited purified tubulin polymerization in vitro and led to the depolymerization of microtubules within cancer cells.[11] Another hybrid compound, 6d , showed high potency against A549 lung cancer cells and was found to inhibit tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM.[12]
The causality behind their anticancer effect is straightforward: by preventing the formation of the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis.[10] This is a hallmark of microtubule-targeting agents and can be experimentally verified through cell cycle analysis by flow cytometry and immunofluorescence staining of the microtubule network.
Caption: Disruption of microtubule dynamics by IP derivatives.
Class III: Src Kinase Inhibitors
Src is a non-receptor protein tyrosine kinase that plays a role in regulating cell growth, adhesion, and migration.[13] Its aberrant activation is linked to the development and progression of numerous cancers, making it an attractive therapeutic target.
Saracatinib (AZD0530) is a potent, orally bioavailable Src kinase inhibitor with an imidazo[1,2-a]pyridine core.[13][14] It has an IC50 of 5 nM for isolated v-Src.[13] Saracatinib was originally developed as a cancer treatment and has been studied in clinical trials for a range of solid tumors, including breast, prostate, lung, and ovarian cancers.[13][15] While it was well-tolerated in humans, it ultimately failed to demonstrate sufficient efficacy in cancer patients and its development for this application was not pursued further.[14][16] More recently, Saracatinib has been repurposed and is being investigated for other conditions like Alzheimer's disease due to the role of Src family kinases in synaptic plasticity.[15][16] The typical dosages explored in cancer trials were around 175 mg taken orally once daily.[13][15]
Quantitative Performance Data
To provide an objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various IP derivatives against a panel of human cancer cell lines.
| Derivative Class | Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| PI3K/mTOR Inhibitor | Unnamed IP Derivative | PI3K/Akt/mTOR | A375 (Melanoma) | 0.14 | [10] |
| HeLa (Cervical) | 0.21 | [10] | |||
| Compound 6 | PI3K/Akt/mTOR | A375 (Melanoma) | 9.7 - 44.6 | [10][17] | |
| HeLa (Cervical) | 9.7 - 44.6 | [10][17] | |||
| Microtubule Inhibitor | Compound 6d | Tubulin Polymerization | A549 (Lung) | 2.8 | [12][18] |
| Antiproliferative | Compound 15d | Not Specified | A375P (Melanoma) | < 0.06 | [19] |
| Compound 18i | Not Specified | A375P (Melanoma) | < 0.06 | [19] | |
| Breast Cancer Agent | IP-5 | Not Specified | HCC1937 (Breast) | 45 | [20] |
| IP-6 | Not Specified | HCC1937 (Breast) | 47.7 | [20] |
Note: IC50 values can vary based on experimental conditions and assay duration.
Key Experimental Protocols
The characterization of novel anticancer compounds relies on a suite of standardized assays. Here, we provide step-by-step methodologies for core experiments.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is foundational for determining the cytotoxic effects of a compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the IP derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot for Pathway Analysis
This protocol is used to verify the on-target effect of kinase inhibitors by detecting changes in the phosphorylation status of target proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).
Methodology:
-
Cell Lysis: Treat cells with the IP derivative for a specified time (e.g., 24-48 hours).[10] Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of the compound.
Discussion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is undeniably a powerful platform for the development of targeted cancer therapies. The derivatives discussed herein demonstrate potent activity through diverse and clinically relevant mechanisms. PI3K/mTOR inhibitors show promise in tackling one of the most commonly activated pathways in cancer.[3] Microtubule-targeting agents derived from this scaffold offer an alternative to traditional taxanes and vinca alkaloids, potentially overcoming resistance mechanisms.
Despite the preclinical success, challenges remain. The clinical journey of Saracatinib highlights that potent in vitro activity does not always translate to sufficient clinical efficacy, underscoring the complexities of human tumor biology.[14][16] Future research should focus on developing derivatives with improved pharmacokinetic profiles, greater selectivity to minimize off-target toxicity, and efficacy in resistant tumor models. The development of covalent inhibitors, such as those targeting KRAS G12C, represents an exciting new frontier for the IP scaffold.[21] Furthermore, combination therapies, pairing IP derivatives with other established anticancer agents, could unlock synergistic effects and provide more durable responses for patients.[5]
References
-
Aliwaini, S., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. National Center for Biotechnology Information. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
-
Clinicaltrials.eu. (n.d.). SARACATINIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
-
Kaur, H., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
-
Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]
-
Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]
-
AstraZeneca. (n.d.). AZD0530 (saracatinib). National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Saracatinib. Wikipedia. [Link]
-
Nishikawa, T., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed. [Link]
-
Bhavya, G., et al. (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. PubMed. [Link]
-
Wang, Z., et al. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
-
Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. National Center for Biotechnology Information. [Link]
-
Bhavya, G., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. PubMed. [Link]
-
Zarei, M., et al. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Gundla, R., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed. [Link]
-
Alzforum. (2023). Saracatinib. ALZFORUM. [Link]
-
Shaik, A. B., et al. (2025). Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC. National Center for Biotechnology Information. [Link]
-
Bhavya, G., et al. (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin | Request PDF. ResearchGate. [Link]
-
Sharma, N., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]
-
Keglevich, A., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ncats.nih.gov [ncats.nih.gov]
- 14. Saracatinib - Wikipedia [en.wikipedia.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. alzforum.org [alzforum.org]
- 17. [PDF] Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Imidazo[1,2-a]pyridine Compounds
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The imidazo[1,2-a]pyridine core is a prime example of such a structure. This nitrogen-fused heterocyclic system is not merely a synthetic curiosity; it is the backbone of several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, demonstrating its inherent drug-like properties.[1][2][3][4] The scientific community's interest has grown exponentially, driven by the scaffold's remarkable versatility and its demonstrated efficacy across a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][5][6]
This guide provides an in-depth analysis of the experimental validation of imidazo[1,2-a]pyridine compounds, moving beyond a simple recitation of facts to explain the causality behind methodological choices. We will dissect the key protocols used to confirm biological activity, present comparative data against established alternatives, and offer insights grounded in extensive field experience for researchers aiming to harness the therapeutic potential of this remarkable scaffold.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
The most significant therapeutic promise of imidazo[1,2-a]pyridines lies in their potent anticancer activity. Numerous derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle across a wide range of malignancies, including melanoma, cervical, breast, and lung cancer.[7][8][9]
A. Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A predominant mechanism underlying the anticancer effects of many imidazo[1,2-a]pyridine derivatives is the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[7][9] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers. By inhibiting key kinases like PI3K or Akt within this pathway, these compounds effectively cut off the survival signals that cancer cells depend on, leading to cell death.[7][10][11]
Caption: PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridine compounds.
B. Experimental Validation Workflow
Caption: Standard workflow for validating anticancer activity.
1. Primary Screening: Cell Viability and Cytotoxicity
The first crucial step is to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[8][12]
-
Causality: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – a key metric of a compound's potency.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compound (e.g., 0 to 100 µM) for a specified period, typically 48 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Comparative Performance Data
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | 9.7 | - | - | [7] |
| Imidazo[1,2-a]pyridine | Compound 6 | HeLa (Cervical) | 33.3 | - | - | [7] |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45.0 | - | - | [13][14] |
| Imidazo[1,2-a]pyridine | HB9 | A549 (Lung) | 50.56 | Cisplatin | 53.25 | [15] |
| Imidazo[1,2-a]pyridine | HB10 | HepG2 (Liver) | 51.52 | Cisplatin | 54.81 | [15] |
| Imidazo[1,2-a]pyridine | 12b | HepG2 (Liver) | 13 | - | - | [16] |
2. Confirming the Mode of Cell Death: Apoptosis Assays
An IC50 value indicates growth inhibition but doesn't define the mechanism (apoptosis vs. necrosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating these processes via flow cytometry.[7]
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the precise quantification of different cell populations.
3. Mechanistic Validation: Western Blotting
To confirm that the biological effect is due to the intended mechanism, Western blotting is employed to measure the levels of key proteins in the target pathway.[7][9]
-
Causality: A potent imidazo[1,2-a]pyridine targeting the Akt pathway should decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). Concurrently, it may increase the expression of downstream effectors like the cell cycle inhibitors p53 and p21, and pro-apoptotic proteins like BAX and cleaved caspases.[7][9] Observing these specific molecular changes provides direct evidence of on-target activity.
II. Antimicrobial and Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold is also a fertile source of potent antimicrobial agents, with significant activity against pathogenic bacteria and, most notably, Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2][17] Some derivatives have demonstrated low micromolar or even nanomolar activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2][18]
A. Core Mechanism of Action: Targeting Mycobacterial Energy Metabolism
Several advanced imidazo[1,2-a]pyridine amides (IPAs), including the clinical candidate Telacebec (Q203), function by targeting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain involved in oxidative phosphorylation and ATP synthesis.[2][4] Inhibition of this complex disrupts the bacterium's energy production, leading to cell death. This represents a different mechanism from many frontline TB drugs, making these compounds effective against resistant strains.
B. Experimental Validation
1. Minimum Inhibitory Concentration (MIC) Assay
The foundational assay for any antimicrobial agent is the determination of its MIC, the lowest concentration that prevents visible microbial growth.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Middlebrook 7H9 for Mtb).
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24-48 hours for common bacteria, or several weeks for Mtb).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can be added to aid visualization, where a color change from blue to pink indicates metabolic activity (growth).
-
Controls: Include a negative control (medium only), a positive control (bacteria with no compound), and a standard antibiotic control (e.g., rifampin for Mtb).[19]
Comparative Performance Data
| Compound Class | Representative Compound | Organism | MIC (µM) | Comparison Drug | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 18 | M. tuberculosis H37Rv | ≤0.006 | PA-824 | ~0.06 | [18] |
| Imidazo[1,2-a]pyridine | Compound 10 | S. aureus | 3.9 | Ampicillin | 6.25 | [1] |
| Imidazo[1,2-a]pyridine | ND-10885 | M. avium | Low-micromolar | Rifampin | - | [19] |
2. In Vivo Efficacy Models
Promising in vitro results must be validated in vivo. For antimicrobials, this typically involves a mouse infection model.
-
Causality: An in vivo model assesses not only the compound's direct activity against the pathogen but also its pharmacokinetic and pharmacodynamic (PK/PD) properties within a complex biological system. For antitubercular agents, mice are infected with Mtb, and after a set period, treatment with the test compound begins. Efficacy is measured by the reduction in bacterial load (colony-forming units, or CFUs) in target organs like the lungs and spleen compared to untreated controls.[19] Success in this model is a critical prerequisite for advancing a compound toward clinical development.
III. Other Validated Activities: COX-2 Inhibition
Demonstrating the scaffold's versatility, imidazo[1,2-a]pyridine derivatives have also been rationally designed as potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications.[20][21]
-
Causality: COX-2 is an enzyme that is typically induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Validation involves in vitro enzyme inhibition assays to determine IC50 values for both isoforms and calculate a selectivity index (SI = COX-1 IC50 / COX-2 IC50). High SI values are desirable. Subsequent in vivo validation using models like the carrageenan-induced paw edema test or acetic acid-induced writhing test in rodents confirms the anti-inflammatory and analgesic effects.[20]
Comparative Performance Data (COX-2 Inhibition)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| 5e | 0.05 | >10 | >200 |
| 5f | 0.05 | >10 | >200 |
| 5i | 0.08 | 71.77 | 897.19 |
| Celecoxib (Control) | 0.04 | 15.2 | 380 |
| Data adapted from a study by Ghorab et al.[20] |
Conclusion
The imidazo[1,2-a]pyridine scaffold is a validated platform for the development of potent therapeutic agents. Its biological activity is not a matter of conjecture but is supported by a wealth of robust experimental data across multiple disease areas. The key to successfully validating a novel derivative lies in a logical, tiered approach, beginning with high-throughput in vitro screening to establish potency and culminating in rigorous mechanistic studies and in vivo models to confirm efficacy and mode of action. By understanding the causality behind each experimental choice—from the metabolic basis of an MTT assay to the molecular changes quantified by Western blotting—researchers can confidently and efficiently advance promising imidazo[1,2-a]pyridine compounds from the bench to potential clinical applications.
References
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Cugola, M., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hill, T. A., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ullah, I., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Unangst, P. C., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available at: [Link]
-
Hill, T. A., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC. Available at: [Link]
-
Al-faqih, M. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Cummings, M. D., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Available at: [Link]
-
Al-Majidi, S. M. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Hafez, H. N., et al. (2020). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Polycyclic Aromatic Compounds. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Al-faqih, M. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Singh, V., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]
-
Ghorab, M. M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry. Available at: [Link]
-
Arul, M., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
ResearchGate. (n.d.). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Available at: [Link]
-
ResearchGate. (n.d.). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]
-
Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Majidi, S. M. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. Available at: [Link]
-
da S. Gomes, A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
- 15. chemmethod.com [chemmethod.com]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents such as the anti-ulcer drug Zolimidine, the anxiolytic Alpidem, and the sedative Zolpidem.[1] Its prevalence in biologically active compounds has spurred the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the efficacy of various catalytic systems for the synthesis of this privileged heterocyclic motif, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of different catalysts, from classic transition metals to modern photocatalytic systems, supported by experimental data and detailed protocols.
The Enduring Quest for Efficiency: A Historical and Mechanistic Overview
The traditional synthesis of imidazo[1,2-a]pyridines, first reported by Tschitschibabin in 1925, involved the condensation of 2-aminopyridine with α-haloketones at high temperatures.[2] While foundational, this method often requires harsh conditions and yields can be modest.[2] Modern synthetic chemistry has since ushered in a multitude of catalytic approaches, aiming for milder conditions, broader substrate scope, higher yields, and improved atom economy.
The general mechanism for many of these syntheses involves the initial reaction of a 2-aminopyridine derivative with a carbonyl compound or its equivalent to form an intermediate that subsequently undergoes intramolecular cyclization and aromatization. The role of the catalyst is to facilitate one or more of these key steps, often by activating the substrates or promoting the cyclization event.
Transition Metal Catalysis: The Workhorses of Imidazo[1,2-a]pyridine Synthesis
Transition metals, particularly copper, palladium, iron, and gold, have been extensively employed to catalyze the synthesis of imidazo[1,2-a]pyridines. Each metal offers a unique reactivity profile, influencing the reaction conditions and substrate compatibility.
Copper Catalysis: Versatility and Cost-Effectiveness
Copper catalysts are highly popular due to their low cost, ready availability, and versatile reactivity. They can effectively catalyze the synthesis of imidazo[1,2-a]pyridines through various pathways, including three-component coupling reactions and oxidative cyclizations.[2][3]
A notable copper-catalyzed approach involves a one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[2] This method allows for the direct and efficient construction of a wide range of substituted imidazo[1,2-a]pyridines. Another efficient copper-catalyzed method utilizes nitroolefins as substrates, with air serving as a green oxidant.[4][5] Optimization studies for this reaction identified CuBr as a highly effective catalyst.[4]
Key Advantages of Copper Catalysis:
-
Cost-effective and readily available catalysts.
-
High tolerance for a variety of functional groups.
-
Multiple reaction pathways, including multicomponent and oxidative coupling reactions.[2][6]
Limitations:
-
Can sometimes require elevated temperatures.
-
Potential for metal contamination in the final product, a concern for pharmaceutical applications.
Palladium Catalysis: Powering C-H Functionalization and Cross-Coupling
Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling and C-H functionalization reactions. In the context of imidazo[1,2-a]pyridine synthesis, palladium catalysis has enabled novel synthetic strategies, such as intramolecular dehydrogenative coupling.[7][8] This approach provides a practical route to biologically important substituted pyrimidines from readily available starting materials under mild conditions.[7] Palladium(II) catalysis can also be employed to synthesize 3-vinylimidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization.[9]
Key Advantages of Palladium Catalysis:
-
High efficiency in C-H activation and cross-coupling reactions.
-
Often proceeds under mild reaction conditions.
-
Enables the synthesis of complex and highly functionalized derivatives.[10]
Limitations:
-
High cost of palladium catalysts.
-
Sensitivity to air and moisture in some cases.
Iron Catalysis: An Economical and Environmentally Benign Alternative
Iron catalysts have emerged as an attractive alternative to more expensive and toxic metals. Iron(II) chloride, for instance, has been shown to effectively catalyze the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins.[11][12] This method is operationally simple, inexpensive, and tolerates a variety of functional groups.[11] In some cases, FeCl3 has been identified as a superior Lewis acid catalyst compared to others like AlCl3, ZnCl2, and Cu(OTf)2.[2]
Key Advantages of Iron Catalysis:
-
Low cost and high natural abundance of iron.
-
Environmentally benign.
-
Good functional group tolerance.
Limitations:
-
May require higher reaction temperatures compared to palladium-catalyzed reactions.
-
Catalytic activity can be lower than that of precious metals.
Gold Catalysis: Mild Conditions and Unique Reactivity
Gold catalysts have gained prominence for their ability to catalyze a range of organic transformations under exceptionally mild conditions. A notable gold-catalyzed synthesis of imidazo[1,2-a]pyridines involves the reaction of pyridine N-oxides with alkynes.[13][14] This atom-economical process is particularly useful for installing stereogenic centers adjacent to the imidazo[1,2-a]pyridine ring without loss of stereochemical integrity.[13] Gold nanoparticles have also been explored as catalysts for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines.[15]
Key Advantages of Gold Catalysis:
-
Mild reaction conditions, often at room temperature.
-
High atom economy.
-
Unique reactivity for specific transformations.
Limitations:
-
High cost of gold catalysts.
-
Substrate scope can be limited in some cases.
Metal-Free Catalysis: A Greener Approach
In the pursuit of more sustainable synthetic methods, metal-free catalytic systems have garnered significant attention. These approaches often utilize readily available and environmentally benign catalysts such as molecular iodine or employ photocatalysis.
Iodine Catalysis: A Versatile and Eco-Friendly Option
Molecular iodine has proven to be a versatile and effective catalyst for the synthesis of imidazo[1,2-a]pyridines. It can catalyze one-pot, three-component condensations of aryl aldehydes, 2-aminopyridines, and isocyanides to afford the desired products in good yields.[16][17] An ultrasonication-assisted, iodine-catalyzed synthesis in water has also been reported, highlighting the green credentials of this approach.[18][19] This method boasts high product yields (up to 96%) with short reaction times and modest catalyst loading.[18]
Key Advantages of Iodine Catalysis:
-
Low cost, readily available, and non-toxic catalyst.
-
Environmentally friendly, especially when used in aqueous media.
-
Can be combined with other green techniques like ultrasound irradiation.
Limitations:
-
May not be as efficient as transition metal catalysts for all substrate combinations.
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a green and sustainable alternative to traditional methods. A metal-free method for synthesizing imidazopyridines has been developed using Eosin-Y as a photocatalyst.[20] This reaction utilizes ethylarene as a sustainable surrogate for acetophenone and proceeds via the activation and oxidation of C-H bonds under visible light.[20]
Key Advantages of Photocatalysis:
-
Utilizes a renewable energy source (visible light).
-
Often proceeds under mild, room-temperature conditions.
-
High atom efficiency and environmentally friendly.
Limitations:
-
Requires specialized photoreactor setups.
-
Substrate scope can be limited by the photochemical properties of the reactants.
Comparative Data on Catalyst Performance
To facilitate a direct comparison of the different catalytic systems, the following table summarizes key performance indicators for representative examples.
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| Copper | ||||
| CuBr (10 mol%) | 2-Aminopyridine, Nitroolefin | DMF, 80 °C, Air | up to 90 | [4] |
| CuI (5 mol%) | 2-Aminopyridine, Aldehyde, Alkyne | Toluene, 100 °C | 70-92 | [2] |
| Palladium | ||||
| PdCl2 (5 mol%) | 1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehyde | Toluene, K2CO3, 80 °C | up to 95 | [7] |
| Iron | ||||
| FeCl2 (10 mol%) | 2-Aminopyridine, 2-Methylnitroolefin | DMF, 150 °C | 26-95 | [12] |
| FeCl3 | 2-Aminopyridine, Nitroolefin | - | Superior to other Lewis acids | [2] |
| Gold | ||||
| PicAuCl2 (5 mol%) | Pyridine N-oxide, Alkyne | DCM, reflux | Good yields | [13] |
| Iodine | ||||
| I2 (20 mol%) | 2-Aminopyridine, Acetophenone, Dimedone | Water, Ultrasound, rt | up to 96 | [18] |
| I2 (10 mol%) | 2-Aminopyridine, Aldehyde, Isocyanide | Ethanol, rt | Good yields | [16] |
| Photocatalyst | ||||
| Eosin-Y | Ethylarene, 2-Aminopyridine, NBS | Visible light | - | [20] |
Experimental Workflows and Diagrams
To provide a practical understanding of these catalytic systems, we present a generalized experimental workflow and a mechanistic diagram for a representative copper-catalyzed reaction.
General Experimental Workflow
Caption: Generalized experimental workflow for catalyzed imidazo[1,2-a]pyridine synthesis.
Proposed Mechanism for Copper-Catalyzed Synthesis from Nitroolefins
Caption: Proposed mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from nitroolefins.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins
This protocol is adapted from the work of Yan et al. and provides a general procedure for the Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines.[4][5]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Nitroolefin derivative (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a dried reaction tube, add the 2-aminopyridine derivative, the nitroolefin derivative, and CuBr.
-
Add DMF to the reaction tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture at this temperature for the time indicated by reaction monitoring (typically 8-12 hours).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis under Ultrasound Irradiation
This protocol is based on the environmentally benign method developed for the synthesis of imidazo[1,2-a]pyridine scaffolds.[18][19]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Molecular iodine (I2) (0.2 mmol, 20 mol%)
-
Distilled water (4.0 mL)
Procedure:
-
In a round-bottom flask, combine the acetophenone derivative and a catalytic amount of iodine in distilled water.
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
To the above mixture, add the 2-aminopyridine derivative and dimedone.
-
Continue the ultrasound irradiation at room temperature for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solid product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivative.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has been significantly advanced through the development of diverse and efficient catalytic systems. Copper and palladium catalysts remain the workhorses for many applications, offering high yields and broad substrate scope. However, the drive towards more sustainable and cost-effective chemistry has led to the rise of iron and gold catalysis, as well as metal-free approaches utilizing iodine and photocatalysis.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired substitution pattern, functional group tolerance, cost considerations, and environmental impact. This guide provides a solid foundation for researchers to make informed decisions and to select the most appropriate catalytic system for their synthetic endeavors in the exciting field of medicinal chemistry.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005 (2024). [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22845–22861 (2022). [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35181–35193 (2021). [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Advanced Synthesis & Catalysis, 356(4), 687-691 (2014). [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 20(27), 5345-5350 (2022). [Link]
-
Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028 (2012). [Link]
-
Synthesis of imidazo[1,2-a]pyridines by copper catalyzed reaction with nanocatalyst. Scientific Reports, 12(1), 1-12 (2022). [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37059-37070 (2023). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyridine. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103972 (2022). [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes. PubMed. [Link]
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 143-151 (2017). [Link]
-
Iron(II) Chloride-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Thieme Connect. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]
-
Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922 (2024). [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9302-9314 (2021). [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(1), 23-42 (2020). [Link]
-
Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [https://www.researchgate.net/publication/379890909_One-Pot_Synthesis_of_Imidazo12-a]pyridines_via_Groebke-Blackburn-Bienayme_Reaction_and_CuAAC_Assisted_by_MW]([Link])
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry, 6(2), 123-130 (2024). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Architectonics of Amine Protection: A Comparative Guide to Carbonate Protecting Group Stability
For the synthetic chemist navigating the complex topographies of drug development and peptide synthesis, the choice of protecting group is a foundational decision, dictating not only the reaction's outcome but the entire strategic approach. Among the carbamate and carbonate families, the tert-Butoxycarbonyl (Boc) group is a ubiquitous tool, prized for its reliability. However, its efficacy is defined by its stability relative to other protecting groups.
This guide offers a deep, comparative analysis of the Boc group's stability against other principal carbonate and carbamate protecting groups. We move beyond mere procedural descriptions to explore the mechanistic underpinnings of their stability, supported by quantitative data and validated experimental protocols, empowering researchers to design more robust and efficient synthetic routes.
The Principle of Orthogonal Protection: A Strategic Imperative
Modern multi-step synthesis, particularly in peptide chemistry, is built upon the principle of orthogonality. This strategy employs a suite of protecting groups that can be selectively removed under distinct, non-interfering chemical conditions. This allows for the precise, sequential manipulation of different functional groups within the same molecule, a critical requirement for constructing complex architectures.[1] The primary carbamate protecting groups—Boc, 9-Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and Allyloxycarbonyl (Alloc)—form a powerful orthogonal set, each with a unique "trigger" for its removal.
Caption: Fig 1. The principle of orthogonal protection.
Mechanistic Basis of Stability and Lability
The differential stability of carbonate and carbamate protecting groups is a direct consequence of their chemical structure and the mechanism by which they are cleaved. The lability of a given group is determined by the energetic favorability of the pathway leading to the unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.
Caption: Fig 2. Deprotection mechanisms of common carbamate groups.
tert-Butoxycarbonyl (Boc): Acid Lability. The Boc group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of a highly stable tertiary carbocation (tert-butyl cation), which is the primary driving force for the reaction.[3] This carbocation can then be quenched by scavengers or eliminate a proton to form isobutylene gas.[4]
9-Fluorenylmethyloxycarbonyl (Fmoc): Base Lability. The Fmoc group's lability stems from the acidity of the proton on its fluorenyl ring system. Treatment with a base, such as 20% piperidine in DMF, rapidly removes this proton, initiating an E1cb elimination that cleaves the C-O bond and releases the free amine.[5]
Carboxybenzyl (Cbz): Hydrogenolysis. Introduced in the 1930s, the Cbz group is a stalwart of solution-phase synthesis.[6] It is exceptionally stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[6][7] The reaction proceeds via cleavage of the weak benzylic C-O bond.
Allyloxycarbonyl (Alloc): Palladium(0) Catalysis. The Alloc group provides a third dimension of orthogonality. It is stable to the acidic and basic conditions used to remove Boc and Fmoc, respectively. Its removal is achieved under neutral conditions via a palladium(0)-catalyzed reaction, which forms a π-allyl complex that is subsequently intercepted by a nucleophilic scavenger like phenylsilane.[8]
Quantitative Stability Comparison
The choice of a protecting group must be guided by quantitative data. While absolute stability is context-dependent, a comparative analysis under standardized conditions reveals the distinct profiles of each group.
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (H₂, Pd/C) | Pd(0) / Scavenger | Reductive Conditions (Zn/AcOH) | Fluoride Ion (e.g., TBAF) |
| Boc | (CH₃)₃C-O-CO- | Labile [9] | Stable[10] | Stable | Stable | Stable | Stable |
| Cbz (Z) | C₆H₅CH₂-O-CO- | Stable (mild acid), Labile (strong acid, e.g., HBr/AcOH)[11] | Stable[6] | Labile [6] | Stable | Stable | Stable |
| Fmoc | C₁₅H₁₁CH₂-O-CO- | Stable[5] | Labile [5] | Labile (can be cleaved)[12] | Stable | Stable | Stable |
| Alloc | CH₂=CHCH₂-O-CO- | Stable | Stable | Stable | Labile [8] | Stable | Stable |
| Troc | CCl₃CH₂-O-CO- | Stable[13] | Stable | Stable | Stable | Labile [13][14] | Stable |
| Teoc | (CH₃)₃SiCH₂CH₂-O-CO- | Stable (mild acid), Labile (TFA)[11][15] | Stable | Stable[1] | Stable | Stable | Labile [1] |
Field-Proven Insights and Practical Considerations
The Boc Group: Strengths and Weaknesses
The Boc group's primary advantage is its robust stability to bases, nucleophiles, and hydrogenation conditions, making it orthogonal to Fmoc and Cbz strategies.[9] However, its reliance on strong acid for cleavage introduces a significant challenge: the formation of the reactive tert-butyl cation.[16][17]
Side Reaction: tert-Butylation This electrophilic intermediate can alkylate nucleophilic residues within the target molecule, particularly the indole ring of tryptophan and the thioether of methionine.[16][18] This results in undesired byproducts with a mass increase of +56 Da.
Mitigation Strategy: The Role of Scavengers To prevent tert-butylation, deprotection is almost always performed in the presence of "scavengers." These are nucleophilic agents added to the acid cocktail (e.g., TFA) to trap the tert-butyl cation.[17] The choice of scavenger is critical and depends on the substrate.
| Susceptible Residue | Common Scavengers | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Thioanisole, Anisole | These scavengers are highly reactive toward the cation, protecting the nucleophilic indole ring.[16] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Prevents S-alkylation to form a sulfonium salt.[16] |
| Cysteine (Cys) | Ethanedithiol (EDT) | Protects the highly nucleophilic free thiol group from alkylation.[16] |
| Tyrosine (Tyr) | Anisole, Phenol | Minimizes alkylation of the activated phenolic ring.[18] |
A widely used general-purpose scavenger mixture is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT, offering broad protection for various sensitive residues.[16]
Comparing Orthogonal Strategies
-
Boc vs. Fmoc: This is the classic acid/base orthogonal pairing. The Fmoc strategy is often preferred in modern automated solid-phase peptide synthesis (SPPS) due to the milder final cleavage conditions (TFA only for side chains) compared to the harsh reagents like liquid HF sometimes required in Boc-based SPPS.[] However, the strong acidic deprotection of the Boc group can be advantageous for synthesizing long or aggregation-prone peptides by helping to disrupt secondary structures.[5]
-
Boc vs. Cbz: This acid/hydrogenolysis pairing is a cornerstone of solution-phase synthesis. The Cbz group's stability to a wide range of conditions is a key asset, but its incompatibility with other reducible functional groups (e.g., alkynes, nitro groups) and the requirement for a heterogeneous catalyst can be limitations.[6]
-
Boc vs. Alloc: The Alloc group offers an additional layer of orthogonality, crucial for synthesizing complex structures like cyclic or branched peptides where side-chain manipulation is required on-resin. Its removal under neutral conditions with a specific metal catalyst is highly selective.
Experimental Protocols for Comparative Stability Analysis
To provide a self-validating system for comparison, the following protocol outlines a standardized method to quantify and compare the deprotection kinetics of various carbamate-protected amino acids using High-Performance Liquid Chromatography (HPLC).
Objective
To quantitatively determine and compare the deprotection kinetics of Boc-, Fmoc-, Cbz-, and Alloc-protected valine under their respective standard deprotection conditions.
Materials
-
Boc-Val-OH, Fmoc-Val-OH, Cbz-Val-OH, Alloc-Val-OH
-
Deprotection Reagents:
-
Boc: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Fmoc: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Cbz: 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol
-
Alloc: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), DCM
-
-
Quenching Reagents:
-
For Boc: Pyridine (to neutralize TFA)
-
For Fmoc: 1% Acetic acid in DMF (to neutralize piperidine)
-
For Cbz/Alloc: Cold acetonitrile
-
-
HPLC-grade solvents (Acetonitrile, Water, DCM, DMF, Methanol)
-
Reversed-phase HPLC system with a C18 column and UV detector.
Experimental Workflow Diagram
Caption: Fig 3. Workflow for comparative deprotection kinetics study.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of each protected amino acid (Boc-Val-OH, Fmoc-Val-OH, etc.) in a suitable solvent (e.g., DMF for Fmoc, DCM for Boc).
-
Initiation of Deprotection: At time t=0, add the corresponding deprotection reagent to each stock solution. For the Cbz reaction, add the methanol solution of the amino acid to a flask containing Pd/C and then add ammonium formate. For the Alloc reaction, add the Pd(PPh₃)₄ and PhSiH₃ to the DCM solution. Ensure rapid mixing.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching: Immediately transfer the aliquot into a vial containing a quenching solution (e.g., 450 µL) to stop the reaction.
-
HPLC Analysis: Inject the quenched samples onto a C18 reversed-phase HPLC column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase (e.g., 5% to 95% ACN over 20 minutes). Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide bond.[5]
-
Data Analysis: For each time point, quantify the peak areas corresponding to the starting protected amino acid and the deprotected product (valine). Calculate the percentage of remaining protected amino acid relative to the total peak area (protected + deprotected).
-
Kinetic Plotting: Plot the percentage of remaining protected amino acid versus time for each protecting group to visually and quantitatively compare their lability under the tested conditions.
Conclusion
The stability of the tert-butyl carbonate protecting group is not an isolated property but a relative characteristic that defines its role within a broader synthetic strategy. Its robust stability to basic, nucleophilic, and reductive conditions, combined with its predictable lability in acid, establishes it as a cornerstone of orthogonal protection. However, the potential for side reactions stemming from the tert-butyl cation necessitates a careful, mechanistically informed approach, particularly through the judicious use of scavengers.
By understanding the quantitative stability and mechanistic nuances of the Boc group in relation to alternatives like Fmoc, Cbz, and Alloc, researchers can make more strategic decisions. This knowledge empowers the design of elegant and efficient synthetic routes, minimizing side reactions, maximizing yields, and ultimately accelerating the development of complex molecules and novel therapeutics.
References
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Online] Available at: [Link]
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Online] Available at: [Link]
-
Hansen, H. F., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Online] Available at: [Link]
-
Chem-Station. (2019). Troc Protecting Group. [Online] Available at: [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Online] Available at: [Link]
-
CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. [Online] Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Online] Available at: [Link]
-
Chem-Station. (2019). Teoc Protecting Group. [Online] Available at: [Link]
-
Reja, R., et al. (2018). Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis. Supporting Information. [Online] Available at: [Link]
-
Battilocchio, C., et al. (2016). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. Supporting Information. [Online] Available at: [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Online] Available at: [Link]
-
Total-Synthesis.com. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Online] Available at: [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Online] Available at: [Link]
-
Patel, R. N. (2001). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Request PDF. [Online] Available at: [Link]
-
Lokey Lab Protocols, UC Santa Cruz. (2017). Protecting Groups. [Online] Available at: [Link]
-
Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Online] Available at: [Link]
-
Kihlberg, T., et al. (2013). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development. [Online] Available at: [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Online] Available at: [Link]
-
Wang, Y., et al. (2021). Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. Methods in Enzymology. [Online] Available at: [Link]
-
Common Organic Chemistry. (2021). Organic Chemistry - Troc Protection Mechanism. [Online] Available at: [Link]
-
Clausen, R. P., et al. (2006). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. Letters in Organic Chemistry. [Online] Available at: [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Online] Available at: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Online] Available at: [Link]
-
Falck, J. R., et al. (2007). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn?N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. Angewandte Chemie. [Online] Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Online] Available at: [Link]
-
Góngora-Benítez, M., et al. (2012). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Online] Available at: [Link]
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?. [Online] Available at: [Link]
-
Zaretsky, M., et al. (2002). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Peptides 2002. [Online] Available at: [Link]
-
ResearchGate. (2004). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Online] Available at: [Link]
-
ResearchGate. (2009). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online] Available at: [Link]
Sources
- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Application of Teoc Protecting Group [en.highfine.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Comprehensive Guide to In Vitro and In Vivo Validation of Imidazo[1,2-a]pyridine-Based Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] This guide provides a comprehensive overview of the in vitro and in vivo validation of imidazo[1,2-a]pyridine-based inhibitors, with a focus on their applications in oncology and infectious diseases. We will delve into the experimental design, methodologies, and data interpretation that are crucial for advancing these promising compounds from the bench to potential clinical applications.
The Rise of Imidazo[1,2-a]pyridines: A Scaffold of Therapeutic Promise
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities.[3][4] Their rigid, planar structure and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. This has led to the development of inhibitors targeting a range of proteins involved in various disease pathologies, including kinases, enzymes, and microbial targets.[5][6][7][8][9][10]
Part 1: In Vitro Validation: Establishing the Molecular Mechanism and Cellular Effects
The initial validation of any potential therapeutic agent begins with a thorough in vitro characterization. This phase is critical for establishing the compound's mechanism of action, potency, and selectivity at the molecular and cellular levels.
Target Engagement and Potency Determination
The first step is to confirm that the imidazo[1,2-a]pyridine inhibitor directly interacts with its intended molecular target and to quantify its potency.
Key Experimental Protocols:
-
Biochemical Assays (e.g., Kinase Assays): For inhibitors targeting enzymes like kinases (e.g., PI3K, Akt, ALK), in vitro kinase assays are fundamental.[11][12][13] These assays typically involve incubating the purified enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, often through the quantification of a phosphorylated product.
-
Step-by-Step Protocol: In Vitro Kinase Assay
-
Reagent Preparation: Prepare assay buffer, purified kinase, substrate peptide, and ATP. Serially dilute the imidazo[1,2-a]pyridine inhibitor to create a concentration gradient.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiation: Start the reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a detection antibody for the phosphorylated substrate).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the product. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays, detection can be achieved using methods like ELISA with a phospho-specific antibody.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).
-
-
-
Antimicrobial Susceptibility Testing: For imidazo[1,2-a]pyridines targeting infectious agents like Mycobacterium tuberculosis (Mtb), the primary in vitro validation is determining the Minimum Inhibitory Concentration (MIC).[14][15][16]
-
Step-by-Step Protocol: Microplate Alamar Blue Assay (MABA) for Mtb
-
Inoculum Preparation: Prepare a standardized suspension of Mtb (e.g., H37Rv strain) in a suitable broth medium.
-
Compound Dilution: Serially dilute the imidazo[1,2-a]pyridine inhibitor in a 96-well microplate.
-
Inoculation: Add the Mtb inoculum to each well containing the inhibitor. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for a defined period (typically 5-7 days).
-
Colorimetric Reading: Add the Alamar Blue reagent to each well and incubate for another 24 hours. Viable, metabolically active bacteria will reduce the blue resazurin to the pink resorufin.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[17]
-
-
Cellular Activity and Mechanism of Action
Once target engagement and potency are established, the next crucial step is to evaluate the inhibitor's effects in a cellular context.
Key Experimental Protocols:
-
Cell Proliferation Assays (e.g., MTT Assay): To assess the anti-proliferative effects of imidazo[1,2-a]pyridine inhibitors on cancer cells, the MTT assay is a widely used method.[18] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation.
-
-
-
Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death induced by these inhibitors, flow cytometry-based assays are employed.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
PI Staining for Cell Cycle Analysis: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] A compound-induced arrest in a specific phase can indicate interference with cell cycle progression machinery.[19]
-
-
Western Blotting for Signaling Pathway Modulation: To confirm that the inhibitor affects the intended signaling pathway within the cell, Western blotting is a key technique. For example, for an inhibitor of the PI3K/Akt/mTOR pathway, one would assess the phosphorylation status of key downstream proteins like Akt and S6 ribosomal protein.[4][19]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: A typical in vitro validation workflow for imidazo[1,2-a]pyridine inhibitors.
Comparative In Vitro Data for Imidazo[1,2-a]pyridine-Based Inhibitors
| Inhibitor Class | Target | Assay | Potency (IC50/MIC) | Cell Line(s) | Reference |
| Oncology | |||||
| MBM-55 | Nek2 | Kinase Assay | 1.0 nM | - | [10] |
| Compound 22e | c-Met | Kinase Assay | 3.9 nM | EBC-1 | [20] |
| Compound 15a | PI3K/mTOR | Kinase Assay | PI3Kα: 2 nM, mTOR: 19 nM | HCT116, HT-29 | [21] |
| Compound 6 | Akt/mTOR | Cell Proliferation | 9.7 - 44.6 µM | A375, WM115, HeLa | [19] |
| Infectious Disease | |||||
| Q203 | QcrB | MIC | 0.03 - 5.0 µM | Mtb H37Rv | [16][22] |
| Compound 18 | Mtb | MIC | <0.03 - 0.8 µM | Drug-resistant Mtb | [17] |
| IP Inhibitors (1-4) | QcrB | MIC | 0.03 - 5 µM | Mtb strains | [14] |
Part 2: In Vivo Validation: Assessing Efficacy and Safety in a Living System
Successful in vitro validation provides a strong rationale for advancing a compound to in vivo studies. This phase is essential for evaluating the inhibitor's efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.
Pharmacokinetic Profiling
Before efficacy studies, it is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Poor pharmacokinetic properties can lead to a lack of efficacy in vivo, even for a potent compound.
Key Parameters:
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
These parameters are typically determined by administering the compound to animals (e.g., mice, rats) via different routes (e.g., intravenous and oral) and measuring the drug concentration in plasma over time.
In Vivo Efficacy Models
The choice of the in vivo model is critical and depends on the therapeutic indication.
Key Experimental Protocols:
-
Cancer Xenograft Models: These are the most common models for evaluating anti-cancer drugs. They involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice.
-
Step-by-Step Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., HCT116, A2780) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the imidazo[1,2-a]pyridine inhibitor (and vehicle control) according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume (typically using calipers) at regular intervals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
-
-
Tuberculosis Infection Models: To evaluate the efficacy of anti-tubercular agents, mouse models of Mtb infection are used.
-
Step-by-Step Protocol: Acute Murine TB Infection Model
-
Infection: Infect mice (e.g., BALB/c) with a low-dose aerosol of Mtb H37Rv to establish a lung infection.[16]
-
Treatment: After a pre-determined period to allow the infection to establish, begin treatment with the imidazo[1,2-a]pyridine inhibitor.
-
Bacterial Load Determination: At various time points during and after treatment, euthanize cohorts of mice and harvest their lungs and spleens. Homogenize the organs and plate serial dilutions on a suitable agar medium (e.g., Middlebrook 7H11).
-
CFU Counting: After incubation, count the number of colony-forming units (CFUs) to determine the bacterial load in the organs.
-
Data Analysis: Compare the reduction in bacterial load in the treated groups to the untreated control group.
-
-
Comparative In Vivo Efficacy Data for Imidazo[1,2-a]pyridine-Based Inhibitors
| Inhibitor | Indication | In Vivo Model | Dosing Regimen | Efficacy | Reference |
| MBM-17S & MBM-55S | Cancer | Xenograft | Not specified | Significant tumor growth suppression | [10] |
| Compound 22e | Cancer | EBC-1 Xenograft | 50 mg/kg, oral | 75% Tumor Growth Inhibition | [20] |
| Compound 15a | Cancer | HCT116 & HT-29 Xenografts | Not specified | Significant inhibition of tumor growth | [21] |
| Q203 | Tuberculosis | Acute Murine TB Model | 0.4, 2.0, 10.0 mg/kg | 90%, 99%, 99.9% reduction in bacterial load | [16] |
| Compound 5j | Inflammation | Writhing Test (analgesia) | - | ED50 = 12.38 mg/kg | [7][9] |
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of novel inhibitors with significant therapeutic potential. A rigorous and systematic approach to in vitro and in vivo validation is paramount to successfully advancing these compounds through the drug discovery pipeline. This guide has outlined the key experimental methodologies and provided a framework for the comparative evaluation of these promising agents. As research in this area continues to expand, the application of these robust validation strategies will be instrumental in unlocking the full therapeutic potential of imidazo[1,2-a]pyridine-based inhibitors.
References
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available from: [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available from: [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. Available from: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Semantic Scholar. Available from: [Link]
-
Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. Available from: [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available from: [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. Available from: [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. Available from: [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. Available from: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. Available from: [Link]
-
Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. PubMed. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. Available from: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available from: [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available from: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available from: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central. Available from: [Link]
-
Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. Available from: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PubMed Central. Available from: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. Available from: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central. Available from: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PubMed Central. Available from: [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. Available from: [Link]
-
Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo. National Institutes of Health. Available from: [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available from: [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Experimental Validation of Imidazo[1,2-a]pyridine Hits from Virtual Screening
Introduction: From Virtual Promise to Tangible Leads
Virtual screening has revolutionized early-stage drug discovery, enabling the rapid in silico evaluation of vast chemical libraries to identify promising "hits." The imidazo[1,2-a]pyridine scaffold is a particularly attractive starting point, recognized as a "privileged" structure in medicinal chemistry due to its synthetic tractability and presence in marketed drugs like zolpidem and alpidem.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
However, a virtual hit is merely a well-reasoned hypothesis. The transition from a computational prediction to a validated lead compound is a rigorous, multi-step process fraught with potential pitfalls, from false positives to compounds with poor drug-like properties. This guide provides a comprehensive, field-proven framework for the experimental validation of imidazo[1,2-a]pyridine hits, emphasizing the causality behind experimental choices to ensure scientific integrity and build a robust data package for lead optimization.
Our approach is structured as a validation cascade, a sequential process where compounds must pass specific criteria to advance to the next, more resource-intensive stage. This ensures that effort is focused on the most promising candidates.
Caption: The Hit-to-Lead Validation Cascade for Virtual Screening Hits.
Phase 1: Hit Confirmation and Triage - Separating Signal from Noise
The primary objective of this phase is to rapidly and cost-effectively confirm the activity of the virtual hits and discard false positives. It is critical to remember that some chemical scaffolds, including certain imidazo[1,2-a]pyridine cores, can be flagged as Pan-Assay Interference Compounds (PAINS), which non-specifically interfere with assay technologies.[1][6]
Primary Assay: The First Experimental Test
Causality: The choice of the primary assay depends on the virtual screening campaign. If a specific protein target was used (structure-based screening), a biochemical assay is the logical first step. This provides the cleanest system to confirm direct interaction between the compound and the target protein, free from the complexities of a cellular environment. If the screen was ligand-based or phenotypic, the primary assay should be the one that best recapitulates the desired biological outcome.
Example Application: For imidazo[1,2-a]pyridines identified as potential inhibitors of a specific kinase (e.g., PI3K/AKT), a direct enzymatic assay measuring substrate phosphorylation would be appropriate.[7] For hits against a pathogen like Mycobacterium tuberculosis, a whole-cell growth inhibition assay measuring the Minimum Inhibitory Concentration (MIC) is the standard.[8]
Orthogonal Assay: The Confirmation Step
Causality: A true hit should demonstrate activity in multiple, distinct assay formats. An orthogonal assay uses a different technology or detects a different endpoint to confirm the results of the primary screen. This is a crucial step in filtering out artifacts. For example, if the primary assay used a fluorescence-based readout, an orthogonal assay could be based on luminescence or label-free detection to rule out compounds that interfere with fluorescence.
Initial Cytotoxicity Assessment: The Selectivity Filter
Causality: A compound that kills cells indiscriminately is not a viable drug candidate. Early cytotoxicity testing is essential to establish a preliminary "therapeutic window" or Selectivity Index (SI). The SI is typically calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50 or EC50). A favorable SI (often >10, though context-dependent) indicates that the compound's desired biological effect occurs at concentrations well below those that cause general cell death.[6][9]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a relevant mammalian cell line (e.g., HEK293 for general toxicity, or the host cell line used in an infection model like THP1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine hits in cell culture medium. Add the compounds to the cells, including a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.
Phase 2: Defining Potency and Building Structure-Activity Relationships (SAR)
Compounds that pass Phase 1 are considered "confirmed hits." This phase aims to quantify their potency and begin exploring the chemical space around the core scaffold to understand which structural modifications improve activity and selectivity.
Dose-Response Analysis: Quantifying Potency
Causality: A single-point inhibition value is insufficient. A full dose-response curve, typically using a 10-point, 3-fold serial dilution, is required to accurately determine the IC50 (for inhibition) or EC50 (for activation). The shape and quality of the curve (hill slope, R-squared value) provide confidence in the data and can reveal non-ideal behavior.
Initial SAR Exploration
Causality: The synthesis and testing of a small, focused set of analogs is the first step in transforming a hit into a lead. This process, guided by the virtual screening model, helps to identify key pharmacophoric features and vectors on the imidazo[1,2-a]pyridine scaffold that can be modified to enhance potency or improve other properties.[1] For instance, studies have shown that substitutions at the 2, 3, 6, 7, and 8 positions of the core can be tolerated or even beneficial for anti-leishmanial activity.[1]
Data Presentation: Comparative Analysis of Analogs
| Compound ID | R1 Group | R2 Group | Target IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Hit-01 | -H | -Phenyl | 2.5 | > 50 | > 20 |
| Analog-A | -F | -Phenyl | 1.8 | > 50 | > 27.8 |
| Analog-B | -H | -Pyridyl | 0.9 | 45 | 50 |
| Analog-C | -H | -Thienyl | 5.1 | > 50 | > 9.8 |
This table illustrates how initial SAR data can be organized to facilitate direct comparison and guide the next round of synthetic chemistry.
Phase 3: Cellular and Mechanistic Validation
Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. This phase validates that the compound can reach its target in a living cell and exert the intended functional effect. Furthermore, understanding the mechanism of action (MoA) is critical for developing a compelling therapeutic hypothesis.
Target Engagement and Cell-Based Functional Assays
Causality: These assays bridge the gap between biochemical potency and cellular function. A target engagement assay confirms that the compound physically interacts with its intended target within the cell. A functional assay measures a downstream consequence of this engagement.
Example Application: For an imidazo[1,2-a]pyridine derivative designed to inhibit the AKT/mTOR pathway, a key signaling cascade in many cancers, a Western blot analysis can serve as both a target engagement and functional assay.[7] A decrease in the phosphorylation of AKT (p-AKT) and its downstream target mTOR would confirm that the compound is engaging the pathway and inhibiting its signaling output.[7]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazo[1,2-a]pyridine hit.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment: Grow relevant cancer cells (e.g., A375 melanoma) to 70-80% confluency.[7] Treat cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the lysates and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, and a loading control like anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.
Phase 4: Preliminary Druggability Assessment (Early ADME/Tox)
Causality: Even a potent and selective compound is useless if it cannot be absorbed, is metabolized too quickly, or is toxic. Early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a forecast of a compound's potential in vivo behavior and identifies liabilities that must be addressed.
Key Assays:
-
Kinetic Solubility: Poor solubility is a major hurdle for oral drug absorption. Measuring solubility at different pH values (e.g., pH 2.0 and 7.4) is crucial.[1]
-
Metabolic Stability: The rate at which a compound is cleared by liver enzymes is a key determinant of its half-life. An in vitro assay using human and mouse liver microsomes can predict metabolic clearance.[1][6]
-
hERG Inhibition: The hERG potassium channel is a critical anti-target; its inhibition can lead to fatal cardiac arrhythmias. This is a standard safety screen.
-
CYP450 Inhibition: Assessing inhibition of major cytochrome P450 enzymes is important to predict potential drug-drug interactions.
Data Presentation: Early ADME Profile
| Compound ID | Kinetic Solubility (pH 7.4, µM) | Mouse Microsomal Stability (% remaining after 30 min) | hERG Inhibition IC50 (µM) |
| Analog-B | 15 | 65% | > 30 |
| Analog-D | > 100 | 15% | 12.5 |
| Analog-E | 2 | 88% | > 30 |
This comparative table highlights how different analogs can have vastly different ADME profiles, guiding the selection of candidates for further development.
Conclusion
The validation of virtual screening hits is a systematic process of de-risking. By following a logical cascade of experiments—from initial hit confirmation and cytotoxicity assessment to potency determination, mechanistic studies, and early ADME profiling—researchers can efficiently triage compounds and build a robust data package. The imidazo[1,2-a]pyridine scaffold offers immense therapeutic potential, and a rigorous, hypothesis-driven validation strategy is the key to unlocking it, transforming promising computational hits into tangible lead candidates for the next generation of medicines.
References
-
Perry, B. et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3). Available at: [Link]
-
Perry, B. et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. National Center for Biotechnology Information. Available at: [Link]
-
Maddry, J. A. et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]
-
Al-Tel, T. H. et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. Available at: [Link]
-
Cosimelli, B. et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. Available at: [Link]
-
Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]
-
Kibou, Z. et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed. Available at: [Link]
-
Abrahams, K. A. et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at: [Link]
-
Song, Q. et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fallah, Z. et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information. Available at: [Link]
-
Al-Ostath, A. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
de Souza, M. V. N. et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
Sources
- 1. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
The Rise of Imidazo[1,2-a]pyridines: A Comparative Guide to Their Efficacy Against Drug-Resistant Pathogens
In the escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel scaffolds that can circumvent existing resistance mechanisms. Among the most promising candidates are derivatives of the imidazo[1,2-a]pyridine nucleus. This guide offers a comprehensive comparison of the efficacy of these derivatives against a spectrum of drug-resistant pathogens, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to advance this promising class of antimicrobials. While the specific derivative "tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate" serves as a foundational structure, this guide will delve into the broader class of imidazo[1,2-a]pyridine derivatives, for which a wealth of efficacy data is available.
The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its rigid, bicyclic nature which allows for the precise spatial orientation of various substituents, facilitating high-affinity interactions with biological targets.[1] Several commercially available drugs, such as Zolpidem and Olprinone, are based on this scaffold, highlighting its therapeutic potential.[1][2] In the realm of infectious diseases, derivatives of this scaffold have demonstrated potent activity against a range of pathogens, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) and other challenging bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5][6][7][8][9][10]
Mechanism of Action: Targeting Cellular Respiration
A significant portion of research into the antimicrobial properties of imidazo[1,2-a]pyridines has focused on their activity against Mycobacterium tuberculosis. A key mechanism of action identified for some of the most potent derivatives is the inhibition of the QcrB subunit of the cytochrome bcc complex, a critical component of the electron transport chain.[9] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in bacterial death.[3] This mode of action is distinct from many current antibiotics, making these compounds promising candidates for overcoming existing resistance.
Figure 1: Mechanism of action of select imidazo[1,2-a]pyridine derivatives targeting the QcrB subunit of the cytochrome bcc complex in bacteria.
Comparative Efficacy Against Drug-Resistant Pathogens
The true potential of imidazo[1,2-a]pyridine derivatives is underscored by their potent activity against drug-resistant bacterial strains. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the efficacy of different derivatives against susceptible and resistant strains.
Activity Against Mycobacterium tuberculosis
| Compound Class | Derivative/Compound | Target Strain | MIC (μM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | ≤1 | [4] |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Non-replicating Mtb | 0.4–1.9 | [9] |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | 0.07–2.2 | [9] |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | 0.07–0.14 | [9] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Compound 18 | Mtb H37Rv | ≤0.006 | [7] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Compound 18 | MDR & XDR Mtb | ~10-fold more potent than PA-824 | [7] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Lead compound (R = 4-Br) | DS Mtb | 0.069–0.174 | [9] |
DS: Drug-Susceptible
Activity Against Other Drug-Resistant Bacteria
| Compound Class | Derivative/Compound | Target Strain | MIC (μg/mL) | Reference |
| Polyheterocyclic compounds | 17 active compounds | S. aureus | 3.125–12.5 | [8] |
| Imidazopyridine-based pyran bis-heterocycles | Compound 4a | S. aureus | 7.8 | [11] |
| Imidazopyridine-based pyran bis-heterocycles | Compound 4b | S. aureus | 31.25 | [11] |
| Azo-linked imidazo[1,2-a]pyridines | Compound 4e | E. coli CTXM | 0.5–0.7 | [12] |
| Azo-linked imidazo[1,2-a]pyridines | Compound 4e | K. pneumoniae NDM | 0.5–0.7 | [12] |
| Imidazopyridine-thiazole hybrids | Thiosemicarbazone (10) | E. coli | - | [13] |
| Imidazopyridine-thiazole hybrids | Sulfide derivative (14) | S. aureus | - | [13] |
Note: Some studies reported activity as a percentage of growth inhibition rather than a precise MIC value.
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are paramount. The following are detailed methodologies for key experiments cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for Mtb).
-
Incubate the broth culture at the optimal temperature (e.g., 37°C) until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (no drug) and a sterility control (no bacteria) in each plate.
-
Seal the plates (e.g., with an adhesive film) and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria; up to 7 days for Mtb).
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be assessed visually or by using a plate reader to measure optical density.
-
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The versatility of the imidazo[1,2-a]pyridine scaffold is further enhanced by its accessible synthesis. A common and efficient method involves the condensation of a 2-aminopyridine with an α-haloketone.
General Synthetic Scheme:
Figure 3: General synthetic route for the preparation of the imidazo[1,2-a]pyridine core structure.
For instance, the synthesis of tert-butyl (imidazo-dipyridin-2-yl) carbonate derivatives has been reported to involve a multi-step process that can include reduction, Boc-protection, and domino reactions.[14] More complex derivatives, such as those linked to other heterocyclic moieties like 1,2,3-triazoles, can be synthesized using click chemistry approaches, further expanding the chemical space for drug discovery.[15][16]
Future Directions and Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel antimicrobial agents to combat drug-resistant pathogens. The extensive research into their activity against M. tuberculosis has provided a strong foundation, and emerging studies against other resistant bacteria are equally encouraging. Future research should focus on:
-
Optimizing Pharmacokinetics and Safety Profiles: While in vitro potency is crucial, in vivo efficacy and a favorable safety profile are necessary for clinical translation.[7][9]
-
Exploring a Broader Range of Bacterial Targets: Expanding the evaluation of these derivatives against a wider panel of clinically relevant, drug-resistant Gram-positive and Gram-negative bacteria is essential.
-
Investigating Mechanisms of Resistance: Understanding potential resistance mechanisms to imidazo[1,2-a]pyridine derivatives will be critical for their long-term viability.
References
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Semantic Scholar. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Scope of the synthesis of tert‐butyl (imidazo‐dipyridin‐2‐yl) carbonate... ResearchGate. [Link]
-
Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. PMC - PubMed Central. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
-
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate. [Link]
-
Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1, 2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciensage.info [sciensage.info]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
This document provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate. As a prudent laboratory practice, in the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is synthesized from an expert assessment of its constituent chemical moieties: the reactive tert-butyl carbonate group and the biologically significant imidazo[1,2-a]pyridine core. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
The foundational principle of this guide is risk mitigation. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate that laboratory waste be handled in a manner that isolates and contains chemical hazards.[1] Therefore, this compound must be treated as a hazardous waste unless definitively proven otherwise.
Hazard Assessment and Characterization
A thorough understanding of a chemical's potential hazards is the cornerstone of safe handling and disposal.[2] Lacking specific toxicological and environmental data for this compound, we must infer its hazard profile from its structural components.
-
tert-Butyl Carbonate Moiety : This functional group is structurally related to di-tert-butyl dicarbonate (Boc Anhydride), a widely used reagent. SDS information for Boc Anhydride indicates that it is a flammable liquid or solid, can be fatal if inhaled, and causes serious eye damage and skin irritation.[3][4] Therefore, it is prudent to assume that this compound may share these hazardous properties, including flammability and irritant effects.
-
Imidazo[1,2-a]pyridine Core : This heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[5][6] Its biological activity implies a potential for toxicity and ecotoxicity. Nitrogen-containing heterocyclic compounds can be toxic to aquatic life and may pose long-term environmental risks.[7][8]
Required Personal Protective Equipment (PPE)
Before handling the compound, whether in pure form or as waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[9]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[10] | Protects against accidental splashes of the chemical, which is presumed to be a severe eye irritant. |
| Hand Protection | Chemical-resistant impervious gloves (e.g., Nitrile).[10] | Prevents skin contact, irritation, and potential absorption. |
| Protective Clothing | A standard laboratory coat.[10] For larger quantities, a chemically resistant apron may be advisable. | Protects against contamination of personal clothing. |
| Respiratory Protection | All handling and disposal operations should be conducted within a certified chemical fume hood.[11] | Mitigates the risk of inhaling dust or vapors, which, based on analogous compounds, could be highly toxic or fatal.[4] For spill cleanup outside a hood, a respirator with an appropriate organic vapor cartridge may be necessary.[9] |
An ANSI-approved eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Spill Management Protocol
Accidental spills must be managed immediately and safely to minimize exposure and environmental contamination.
-
Evacuate and Ventilate : Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably under a fume hood.[12]
-
Don PPE : Wear the full PPE specified in Section 2.
-
Contain the Spill : For liquid spills, surround the area with a non-combustible absorbent material like vermiculite, sand, or earth.[10] Do not use paper towels , as this can create a fire hazard with a flammable compound.[10]
-
Neutralize/Absorb : Gently cover the spill with the absorbent material. For solid spills, carefully sweep the material to avoid creating dust.
-
Collect Waste : Place the absorbed material and any contaminated items into a suitable, sealable container for hazardous waste.[12]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose : Seal and label the container as hazardous waste and follow the disposal protocol in Section 4.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to a strict, documented workflow to ensure regulatory compliance and safety.
Workflow Diagram: Chemical Disposal Pathway
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hbchemical.com.mx [hbchemical.com.mx]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. osha.gov [osha.gov]
- 12. carlroth.com [carlroth.com]
Safeguarding Your Research: A Practical Guide to Handling tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
A Senior Application Scientist's In-Depth Guide to Laboratory Safety and Chemical Handling
As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to innovation. The compound tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate, a member of the versatile imidazo[1,2-a]pyridine family, holds significant potential in medicinal chemistry.[1][2] However, with great potential comes the critical responsibility of ensuring the utmost safety in its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.
I. Hazard Assessment and Engineering Controls: Your First Line of Defense
Given the unknown specific toxicological properties of this compound, we must treat it as a potentially hazardous substance. The imidazo[1,2-a]pyridine core is a common scaffold in pharmacologically active agents, and related carbonate esters can act as irritants.[2][6] Therefore, minimizing exposure is the primary objective.
Engineering Controls are the most effective means of exposure reduction and should always be prioritized over personal protective equipment (PPE).[7]
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[3] This is critical to prevent the inhalation of any potential aerosols or fine powders. The sash should be kept as low as possible to maximize containment.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8] This provides a secondary level of protection in the unlikely event of a containment breach.
II. Personal Protective Equipment (PPE): Your Essential Barrier
PPE is a crucial last line of defense against chemical exposure.[9] The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-rated safety goggles.[10] A face shield should be worn over goggles when there is a significant risk of splashing.[11] | Protects against splashes and potential projectiles. Goggles provide a seal around the eyes, which is superior to safety glasses.[12] |
| Hand Protection | Disposable nitrile gloves.[11] Consider double-gloving for added protection.[11] | Prevents skin contact. Nitrile offers good resistance to a broad range of chemicals. Gloves should be inspected for tears before use and changed frequently.[3][4] |
| Body Protection | A long-sleeved laboratory coat.[7] Flame-retardant coats are recommended if flammable solvents are in use.[9] | Protects skin and personal clothing from contamination.[12] Lab coats should be buttoned and worn only in the laboratory.[3][13] |
| Footwear | Closed-toe shoes made of a non-porous material.[12] | Protects feet from spills and falling objects.[12] |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation:
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.
-
Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, vortexer, etc.) is present and sanitized.
-
Review Procedures: Mentally walk through the entire procedure before you begin.
Handling:
-
Weighing: If working with a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the solid slowly to prevent splashing. Cap the vial or flask before vortexing or sonicating.
-
Transfers: Use a calibrated pipette for liquid transfers. Never pipette by mouth.[4]
-
Avoid Skin Contact: Always wear gloves when handling the compound or any contaminated equipment.[14] If skin contact occurs, wash the affected area immediately with soap and water for at least 15 minutes.[15]
IV. Emergency Response: Be Prepared
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to clean it up.
-
Place all contaminated materials into a sealed, labeled waste container.
-
Emergency Response Flowchart
V. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility to protect both people and the environment.
-
Waste Segregation: All disposable materials that have come into contact with this compound (gloves, weigh boats, pipette tips, absorbent pads) must be considered hazardous waste.
-
Waste Containers: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. The label should include the chemical name and the words "Hazardous Waste."
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any waste down the drain.[14]
By internalizing these principles and procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Trust in these protocols is trust in a system designed for your protection.
References
- Sigma-Aldrich. Safety Data Sheet: Lead(II)
- International Paint (Korea) Limited. Safety Data Sheet: INTERTHANE 990 GREY PART A. (2018).
- Department of Paper and Bioprocess Engineering. PERSONAL PROTECTIVE EQUIPMENT PROCEDURES. (2013).
- Environmental Health and Safety.
- King Abdullah University of Science and Technology. Personal Protective Equipment (PPE)
- Harvey Mudd College Department of Chemistry.
- Henderson, T. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009).
- California State University, Bakersfield.
- Cornell University Environment, Health and Safety. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- TigerWeb.
- Rio Tinto.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Institute for Molecular Biology & Biophysics.
- Sigma-Aldrich. Safety Data Sheet: di(tert-butyl)
- Fisher Scientific. SAFETY DATA SHEET: Lead(II)
- Guchhait, S. K., et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021).
- Hamdi, A., et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- BOC Sciences. (4-CHLORO-PYRIDIN-2-YL)
- Patel, R., et al.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- Wang, Y., et al. Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Carl ROTH.
- Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmc.edu [hmc.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. esf.edu [esf.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. csub.edu [csub.edu]
- 13. ethz.ch [ethz.ch]
- 14. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 15. fishersci.at [fishersci.at]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
